molecular formula C15H15O2PS B118577 S-[(Diphenylphosphoryl)methyl] ethanethioate CAS No. 324753-14-2

S-[(Diphenylphosphoryl)methyl] ethanethioate

Cat. No.: B118577
CAS No.: 324753-14-2
M. Wt: 290.3 g/mol
InChI Key: DEOMHIVSUHIOCE-UHFFFAOYSA-N
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Description

S-[(Diphenylphosphoryl)methyl] ethanethioate is a chemical compound incorporating both phosphinoyl and thioester functional groups, making it a valuable building block in organic synthesis and medicinal chemistry research. Compounds featuring the phosphinoyl (P(O)) group are of significant interest due to their broad potential in the development of pharmaceuticals and agrochemicals . The presence of the thioester functional group provides a reactive handle for further transformations. Researchers can utilize this compound as a precursor for the synthesis of more complex molecules. Its structure suggests potential application in the development of phosphinoyl-containing analogs, which are increasingly investigated for their biological activities and their capacity to modulate the function of membrane proteins . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

S-(diphenylphosphorylmethyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15O2PS/c1-13(16)19-12-18(17,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOMHIVSUHIOCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15O2PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10545093
Record name S-[(Diphenylphosphoryl)methyl] ethanethioate
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Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324753-14-2
Record name S-[(Diphenylphosphoryl)methyl] ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of S-[(Diphenylphosphoryl)methyl] Ethanethioate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed protocol for the synthesis of S-[(Diphenylphosphoryl)methyl] ethanethioate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer insights into the causality of experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of a Multifunctional Moiety

S-[(Diphenylphosphoryl)methyl] ethanethioate is a fascinating molecule that incorporates both a phosphonate and a thioester functional group. This unique combination makes it a valuable intermediate in various synthetic pathways, particularly in the development of novel therapeutic agents and biochemical probes. The diphenylphosphoryl group can act as a mimic of phosphate esters, interacting with biological targets, while the thioester provides a reactive handle for further chemical modifications. Understanding the synthesis of this compound is therefore of considerable interest to the medicinal and organic chemistry communities.

Mechanistic Underpinnings: A Tale of Two Reactions

The synthesis of S-[(Diphenylphosphoryl)methyl] ethanethioate is best approached as a two-step process. While a one-pot synthesis may be conceivable, a stepwise approach generally offers better control over the reaction and facilitates purification. The overall strategy involves the initial formation of a (halomethyl)diphenylphosphine oxide, which then undergoes nucleophilic substitution with a thioacetate salt.

Step 1: Formation of (Chloromethyl)diphenylphosphine oxide

The synthesis commences with the reaction of diphenylphosphinous chloride with paraformaldehyde in the presence of a chlorinating agent, such as thionyl chloride or oxalyl chloride. This reaction proceeds through the formation of a hydroxymethyl intermediate, which is subsequently chlorinated.

Step 2: Nucleophilic Substitution to Form the Thioester

The second step involves the reaction of the synthesized (chloromethyl)diphenylphosphine oxide with a thioacetate salt, typically potassium thioacetate. This is a classic SN2 reaction where the thioacetate anion acts as the nucleophile, displacing the chloride from the chloromethyl group.

Below is a diagrammatic representation of the proposed synthetic workflow.

Synthesis_Workflow cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Thioesterification cluster_purification Purification & Analysis Diphenylphosphinous_chloride Diphenylphosphinous chloride Intermediate_1 (Chloromethyl)diphenylphosphine oxide Diphenylphosphinous_chloride->Intermediate_1 Reacts with Paraformaldehyde Paraformaldehyde Paraformaldehyde->Intermediate_1 Reacts with Chlorinating_agent Thionyl Chloride Chlorinating_agent->Intermediate_1 Facilitates Final_Product S-[(Diphenylphosphoryl)methyl] ethanethioate Intermediate_1->Final_Product S_N2 Reaction with Potassium_thioacetate Potassium thioacetate Potassium_thioacetate->Final_Product Crude_Product Crude Product Final_Product->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure Final Product Purification->Pure_Product Characterization NMR, MS, IR Pure_Product->Characterization

Caption: Proposed synthetic workflow for S-[(Diphenylphosphoryl)methyl] ethanethioate.

Detailed Experimental Protocol

This protocol is a composite of established methodologies for the synthesis of similar phosphonate and thioester compounds.[1][2][3] Researchers should exercise caution and adapt the procedure as necessary based on their experimental observations.

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)
Diphenylphosphinous chloride98%Sigma-Aldrich
Paraformaldehyde95%Acros Organics
Thionyl chloride≥99.5%Fluka
Dichloromethane (DCM)Anhydrous, ≥99.8%J.T.Baker
Potassium thioacetate98%Alfa Aesar
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Fisher Scientific
Round-bottom flasksVarious sizesPyrex
Magnetic stirrer with heatingIKA
CondenserKimble
Addition funnel
Rotary evaporatorBüchi
Silica gel for column chromatography60 Å, 230-400 meshMerck
Standard glassware and consumables
Step-by-Step Synthesis

Step 1: Synthesis of (Chloromethyl)diphenylphosphine oxide

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), add diphenylphosphinous chloride (10.0 g, 45.3 mmol) and paraformaldehyde (1.5 g, 50.0 mmol).

  • Add anhydrous dichloromethane (100 mL) to the flask and stir the suspension.

  • From the addition funnel, add thionyl chloride (4.0 mL, 54.8 mmol) dropwise to the stirring suspension over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess thionyl chloride by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude (chloromethyl)diphenylphosphine oxide. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of S-[(Diphenylphosphoryl)methyl] ethanethioate

  • Dissolve the crude (chloromethyl)diphenylphosphine oxide from the previous step in anhydrous N,N-dimethylformamide (DMF) (80 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Add potassium thioacetate (6.2 g, 54.3 mmol) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude S-[(Diphenylphosphoryl)methyl] ethanethioate.

Purification and Characterization

The crude product is typically purified by column chromatography on silica gel.

Purification Protocol:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of hexane and ethyl acetate (e.g., starting from 9:1 hexane:ethyl acetate and gradually increasing the polarity to 1:1).

  • The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the final product as a solid or a viscous oil.

Characterization:

The identity and purity of the synthesized S-[(Diphenylphosphoryl)methyl] ethanethioate should be confirmed by a combination of spectroscopic methods.[4][5]

TechniqueExpected Observations
¹H NMR Resonances corresponding to the phenyl protons, the methylene protons adjacent to the phosphorus and sulfur atoms, and the methyl protons of the acetyl group. The methylene protons will show coupling to the ³¹P nucleus.
¹³C NMR Signals for the aromatic carbons, the methylene carbon, the carbonyl carbon, and the methyl carbon. The methylene carbon will exhibit coupling to the phosphorus atom.
³¹P NMR A single peak in the phosphonate region.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of the product.
Infrared (IR) Spectroscopy Characteristic absorption bands for the P=O stretch, C=O stretch of the thioester, and P-Ph bonds.

Safety and Handling of Organophosphorus Compounds

Organophosphorus compounds can be hazardous and require careful handling to prevent exposure.[6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[8]

  • Exposure: Organophosphates can be absorbed through the skin, inhaled, or ingested.[9] In case of accidental exposure, seek immediate medical attention.[10]

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to institutional and local regulations for hazardous materials.[8]

The following diagram illustrates the key safety considerations when working with organophosphorus compounds.

Safety_Protocol cluster_ppe Personal Protective Equipment cluster_handling Safe Handling cluster_emergency Emergency Procedures cluster_disposal Waste Disposal Goggles Safety Goggles Lab_Coat Lab Coat Gloves Resistant Gloves Fume_Hood Work in Fume Hood Avoid_Contact Avoid Skin Contact and Inhalation Spill_Kit Use Spill Kit Medical_Attention Seek Immediate Medical Attention Waste_Container Designated Hazardous Waste Container Follow_Regulations Follow Institutional Regulations

Caption: Key safety protocols for handling organophosphorus compounds.

Conclusion

This guide has outlined a detailed and scientifically grounded protocol for the synthesis of S-[(Diphenylphosphoryl)methyl] ethanethioate. By understanding the underlying reaction mechanisms and adhering to strict safety protocols, researchers can confidently synthesize this valuable molecule for their research and development endeavors. The provided framework, combining theoretical insights with practical steps, is intended to empower scientists to not only replicate the synthesis but also to intelligently troubleshoot and adapt it as needed.

References

  • Title: Synthesis of Phosphonate and Thiophosphonate Esters and Amides from Hydrogen-Phosphinates by a Novel One-Pot Activation-Coupling-Oxidation Procedure Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Organophosphate Poisoning: What It Is, Symptoms & Treatment Source: Cleveland Clinic URL: [Link]

  • Title: Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides Source: MDPI URL: [Link]

  • Title: New synthesis and reactions of phosphonates Source: Iowa Research Online URL: [Link]

  • Title: Synthesis of Phosphonate and Thiophosphonate Esters and Amides from Hydrogen-Phosphinates by a Novel One-Pot Activation-Coupling Source: ElectronicsAndBooks URL: [Link]

  • Title: Safety and toxicological considerations when working with organophosphates and carbamates in the laboratory Source: ACS Publications URL: [Link]

  • Title: Organophosphate Toxicity Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses Source: PubMed Central URL: [Link]

  • Title: Novel Methods for the Synthesis of Phosphonate Esters on the Solid Surface Source: Taylor & Francis Online URL: [Link]

  • Title: Towards the synthesis of phosphonic acid-based potential metallo-β- lactamase inhibitors Source: Diva-portal.org URL: [Link]

  • Title: Synthesis of 2-(ethoxy(hydroxy)phosphoryl)-3- phenylpropyl ethanethioate Source: Diva-portal.org URL: [Link]

  • Title: Conformational Analysis of N-Alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of Diphenylphosphorylacetic Acid: Dipole Moments, IR Spectroscopy, DFT Study Source: MDPI URL: [Link]

  • Title: Synthesis and spectral characterization of methyl 9(10)-dialkylphosphonostearates Source: PubMed URL: [Link]

  • Title: S-Methyl bis(methylsulfanyl)ethanethioate | C5H10OS3 | CID 13586841 Source: PubChem URL: [Link]

  • Title: O,S-Dimethyl Carbonodithioate as a Phosgene Substitute for the Preparation of S-Methyl Alkylcarbamothioates and Dialkylcarbamothioates Source: ResearchGate URL: [Link]

  • Title: S-Methyl thioacetate | C3H6OS | CID 73750 Source: PubChem URL: [Link]

Sources

A Technical Guide to the Synthesis of α-(Diphenylphosphinyl)methyl Thioacetate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of a robust and logical synthetic pathway to α-(Diphenylphosphinyl)methyl Thioacetate, a molecule of interest for its potential applications in ligand design, organocatalysis, and as a versatile building block in medicinal chemistry. The core of the proposed synthesis is a base-mediated C-P bond formation via a Michaelis-Becker type reaction between diphenylphosphine oxide and a bespoke halogenated thioacetate electrophile. This document details the causality behind experimental choices, provides a step-by-step protocol, and outlines alternative strategies, offering researchers a well-grounded framework for the preparation and study of this functionalized phosphine oxide.

Introduction: Merging the Phosphinyl and Thioacetate Moieties

The convergence of distinct chemical functionalities into a single molecular architecture is a cornerstone of modern chemical synthesis, enabling the creation of novel reagents, ligands, and potential therapeutic agents. α-(Diphenylphosphinyl)methyl thioacetate represents such a convergence, combining the well-established chemical utility of the diphenylphosphinyl group with the strategic importance of the thioacetate moiety.

  • The Diphenylphosphinyl Group: Tertiary phosphine oxides (R₃P=O) are highly stable, polar functional groups that play a significant role in organic chemistry.[1] They serve as crucial intermediates in the synthesis of phosphine ligands, are integral to widely used reagents like those in the Wittig reaction, and have found applications as chiral auxiliaries and catalysts.[1] The P=O bond is a strong hydrogen bond acceptor, a property that can influence the solubility and biological interactions of molecules.[2]

  • The Thioacetate Group: The thioacetate (–SAc) group is a widely employed protecting group for thiols.[3][4] Thiols are highly reactive and prone to oxidation, forming disulfides. The thioacetate masks this reactivity, allowing for the manipulation of other parts of a molecule under conditions that a free thiol would not tolerate.[5] It can be selectively deprotected under mild conditions to liberate the free thiol, making it an invaluable tool in the synthesis of sulfur-containing compounds.[3]

The target molecule, by combining these two groups, is a promising precursor for novel P,S-bidentate ligands upon deacetylation, which are of interest in coordination chemistry and catalysis.

Proposed Synthetic Pathways: A Retrosynthetic Analysis

A direct, single-step synthesis for α-(Diphenylphosphinyl)methyl thioacetate is not prominently described in the literature. Therefore, a logical, multi-step approach must be designed from readily available starting materials. Two primary retrosynthetic disconnections are proposed.

G cluster_target Target Molecule cluster_route_a Route A (Recommended) cluster_route_b Route B (Alternative) target α-(Diphenylphosphinyl)methyl Thioacetate ph2poh Diphenylphosphine Oxide (Ph₂P(O)H) target->ph2poh C-P Disconnection (Michaelis-Becker) electrophile S-(Halomethyl) Ethanethioate (X-CH₂SAc) target->electrophile ph2poh_oh (Hydroxymethyl)diphenylphosphine Oxide target->ph2poh_oh C-S Disconnection (Nucleophilic Substitution) ksac Potassium Thioacetate (KSAc) ph2poh_oh->ksac

Caption: Retrosynthetic analysis of the target molecule.

  • Route A (Recommended): This approach involves the formation of the key Carbon-Phosphorus bond. It disconnects the target molecule into diphenylphosphine oxide and a suitable electrophile, S-(halomethyl) ethanethioate. This strategy leverages the well-established nucleophilicity of the phosphinite anion generated from diphenylphosphine oxide.[6][7]

  • Route B (Alternative): This route builds upon a pre-existing phosphine oxide framework. It starts with (hydroxymethyl)diphenylphosphine oxide, converts the alcohol into a good leaving group, and subsequently displaces it with a thioacetate nucleophile.

This guide will focus on the detailed execution of Route A , as it is more convergent and relies on a highly predictable and robust reaction class.

Detailed Synthetic Protocol (Recommended Pathway)

The recommended synthesis proceeds in two key stages: the preparation of the necessary alkylating agent, followed by the crucial C-P bond-forming reaction.

G start_materials Thioacetic Acid + Formaldehyde + HCl intermediate S-(Chloromethyl) Ethanethioate start_materials->intermediate Step 1: Synthesis of Alkylating Agent reaction Michaelis-Becker Alkylation (THF, 0°C to RT) intermediate->reaction ph2poh Diphenylphosphine Oxide (Ph₂P(O)H) ph2poh->reaction base Strong Base (e.g., NaH) base->reaction phosphinite Sodium Diphenylphosphinite [Ph₂P(O)Na] reaction->phosphinite In situ formation workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification final_product α-(Diphenylphosphinyl)methyl Thioacetate purification->final_product

Caption: Experimental workflow for the synthesis.

Step 1: Synthesis of the Alkylating Agent, S-(Chloromethyl) Ethanethioate

The success of the primary synthetic route hinges on the availability of a suitable halomethyl thioacetate. S-(Chloromethyl) ethanethioate is a potent electrophile that is not typically commercially available and must be prepared.

Principle: This synthesis is an acid-catalyzed reaction between thioacetic acid, formaldehyde (as a source of the methylene bridge), and hydrogen chloride. This type of chloromethylation is a standard method for installing a chloromethyl group onto heteroatoms.[8][9]

Experimental Protocol:

  • Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, add thioacetic acid (1.0 eq) and paraformaldehyde (1.1 eq) in a suitable solvent such as diethyl ether or dichloromethane.

  • Reaction: Cool the mixture to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the stirred suspension for 2-3 hours. The reaction progress can be monitored by TLC or ¹H NMR of an aliquot.

  • Work-up: Once the starting material is consumed, cease the HCl gas flow and allow the mixture to warm to room temperature. Wash the organic phase sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude S-(chloromethyl) ethanethioate is a volatile and lachrymatory substance and should be used immediately in the next step, preferably without full solvent removal to minimize handling.

Step 2: Michaelis-Becker Alkylation

This step constitutes the core of the synthesis, forming the C-P bond through nucleophilic attack of a phosphinite anion on the prepared electrophile.

Principle: The Michaelis-Becker reaction is a classic method for forming alkylphosphonates and related compounds.[6][7] In this case, the P-H bond of diphenylphosphine oxide is sufficiently acidic to be deprotonated by a strong base, generating a highly nucleophilic phosphorus center.[10] This nucleophile then undergoes an Sₙ2 reaction with the chloromethyl thioacetate.

Experimental Protocol:

  • Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

    • Causality: An inert atmosphere and anhydrous conditions are critical. The phosphinite anion is highly reactive towards water and oxygen. NaH is a strong, non-nucleophilic base ideal for this deprotonation.[10]

  • Deprotonation: Cool the suspension to 0 °C. Add a solution of diphenylphosphine oxide (1.0 eq) in anhydrous THF dropwise via a syringe or dropping funnel. A visible evolution of hydrogen gas will occur. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the sodium diphenylphosphinite salt.

    • Causality: The staged temperature profile ensures controlled deprotonation without excessive side reactions.

  • Alkylation: Cool the resulting phosphinite solution back down to 0 °C. Add the freshly prepared solution of S-(chloromethyl) ethanethioate (approx. 1.1 eq) in THF dropwise.

    • Causality: Maintaining a low temperature during the addition of the electrophile minimizes potential side reactions and controls the exotherm.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours). Monitor the reaction by TLC or ³¹P NMR.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield α-(Diphenylphosphinyl)methyl thioacetate as a solid.

Characterization of the Final Product

Verifying the structure and purity of the synthesized compound is paramount. The following analytical data would be expected for α-(Diphenylphosphinyl)methyl thioacetate.

Technique Expected Observations
³¹P NMR A single resonance expected in the range of δ = +25 to +35 ppm (typical for tertiary phosphine oxides).
¹H NMR - Multiplets in the aromatic region (δ ≈ 7.4-8.0 ppm) for the phenyl protons. - A doublet for the methylene protons (-CH₂-) adjacent to the phosphorus, with a characteristic ²JP-H coupling constant of ~10-15 Hz. - A singlet for the acetyl methyl protons (-CH₃) at δ ≈ 2.3 ppm.
¹³C NMR - Aromatic carbons with expected shifts. - A doublet for the methylene carbon (-CH₂-) with a large ¹JP-C coupling constant (~60-70 Hz). - Carbonyl carbon (C=O) at δ ≈ 195 ppm. - Methyl carbon (-CH₃) at δ ≈ 30 ppm.
FT-IR (cm⁻¹) - Strong P=O stretch at ~1180-1200 cm⁻¹. - Strong C=O stretch (thioester) at ~1690-1710 cm⁻¹.
HRMS (ESI+) Calculation for [M+H]⁺ and [M+Na]⁺ should match the empirical formula C₁₅H₁₆O₂PS⁺.

Discussion of Alternative Pathway (Route B)

While Route A is recommended, an alternative pathway offers strategic flexibility.

  • Starting Material: (Hydroxymethyl)diphenylphosphine oxide is commercially available or can be synthesized from diphenylphosphine oxide and formaldehyde.

  • Activation of Alcohol: The hydroxyl group is a poor leaving group and must be converted to a sulfonate ester (e.g., tosylate or mesylate) using the corresponding sulfonyl chloride in the presence of a base like triethylamine or pyridine.

  • Nucleophilic Substitution: The resulting tosylate or mesylate is then treated with a nucleophilic source of thioacetate, such as potassium thioacetate (KSAc), in a polar aprotic solvent like DMF or acetone.[3][4]

Comparison:

  • Pros of Route B: Avoids the synthesis and handling of the potentially unstable S-(chloromethyl) ethanethioate.

  • Cons of Route B: It is a longer synthetic sequence (three steps from diphenylphosphine oxide). The tosylation/mesylation step adds complexity and requires an additional purification. Overall yields may be lower compared to the more convergent Route A.

Safety and Handling Precautions

  • Diphenylphosphine Oxide: Can be irritating to the skin, eyes, and respiratory system. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere. Mineral oil dispersion reduces pyrophoricity but requires careful handling.

  • S-(Chloromethyl) Ethanethioate: As a reactive alkylating agent and a sulfur compound, it should be assumed to be toxic, lachrymatory, and have an unpleasant odor. Handle exclusively in a fume hood.

  • Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent from a sealed system.

Conclusion

The synthesis of α-(Diphenylphosphinyl)methyl thioacetate is most effectively achieved through a two-step sequence featuring the preparation of S-(chloromethyl) ethanethioate followed by a robust Michaelis-Becker alkylation of diphenylphosphine oxide. This approach is rooted in well-established, high-yielding transformations in organophosphorus chemistry. The resulting molecule is a valuable, functionalized building block, primed for further chemical exploration, particularly in the development of novel ligands for catalysis after facile deprotection of the thioacetate group. This guide provides the necessary strategic insight and detailed protocols to enable researchers to confidently synthesize and investigate this promising compound.

References

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  • Grygorenko, O. O., et al. (2023). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Journal of Organic and Pharmaceutical Chemistry. [Online] Available at: [Link] [Accessed January 14, 2026].[20]

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  • Kim, T. H., & Oh, D. Y. (1988). ChemInform Abstract: Synthesis of S,S‐Thioacetals of Formylphosphonate from Chloro(arylthio)methanephosphonate. Chemischer Informationsdienst. [Online] Available at: [Link] [Accessed January 14, 2026].[22]

  • Google Patents. US7462725B2 - Chloromethylation of thiophene. [Online] Available at: [Accessed January 14, 2026].[8]

  • Google Patents. US3972947A - Process for the preparation of chloromethyl methyl ether. [Online] Available at: [Accessed January 14, 2026].[9]

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An In-depth Technical Guide to S-[(Diphenylphosphoryl)methyl] ethanethioate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of S-[(Diphenylphosphoryl)methyl] ethanethioate, CAS Number 324753-11-9. Moving beyond a simple data sheet, this document delves into the compound's structural rationale, synthetic pathways, reactivity profile, and its strategic applications in contemporary chemical and pharmaceutical research. The insights herein are curated to empower researchers to leverage the unique functionalities of this molecule in their experimental designs.

Molecular Architecture and Physicochemical Profile

S-[(Diphenylphosphoryl)methyl] ethanethioate is a bifunctional molecule integrating a thioester moiety and a diphenylphosphino group.[1] This unique combination of functional groups dictates its chemical behavior and potential applications. The diphenylphosphino group can act as a ligand in organometallic chemistry, while the thioester is a versatile functional group in organic synthesis, notably as a precursor to thiols or in acylation reactions.[1]

Table 1: Physicochemical Properties of S-[(Diphenylphosphoryl)methyl] ethanethioate

PropertyValueSource
CAS Number 324753-11-9[2][3][4]
Molecular Formula C₁₅H₁₅OPS[2][3][4]
Molecular Weight 274.32 g/mol [2][3]
IUPAC Name S-(diphenylphosphanylmethyl) ethanethioate[5]
Synonyms (Diphenylphosphino)methanethiol S-Acetate, Ethanethioic acid, S-[(diphenylphosphino)methyl] ester[1][5][6]
Appearance Neat[1][6]

Strategic Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for S-[(Diphenylphosphoryl)methyl] ethanethioate is not extensively documented under its CAS number, a logical and efficient synthetic route can be devised based on established organophosphorus and sulfur chemistry principles. The most probable synthetic strategy involves a two-step process starting from chlorodiphenylphosphine.

Proposed Synthetic Workflow:

The synthesis can be conceptualized as the formation of a P-C bond followed by the introduction of the thioacetate group.

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Thioesterification A Chlorodiphenylphosphine C Intermediate Thiolate A->C Reaction with NaSCH₃ B Sodium thiomethoxide B->C E S-[(Diphenylphosphoryl)methyl] ethanethioate C->E Acylation D Acetyl Chloride D->E

Caption: Proposed two-step synthesis of S-[(Diphenylphosphoryl)methyl] ethanethioate.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of (Diphenylphosphino)methanethiol

  • Reaction Setup: To a stirred solution of sodium thiomethoxide in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (Argon or Nitrogen), add chlorodiphenylphosphine dropwise at 0 °C. The inert atmosphere is crucial to prevent the oxidation of the phosphine.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Step 2: Synthesis of S-[(Diphenylphosphoryl)methyl] ethanethioate

  • Reaction Setup: Dissolve the crude (diphenylphosphino)methanethiol from Step 1 in an anhydrous solvent (e.g., dichloromethane) containing a non-nucleophilic base (e.g., triethylamine) under an inert atmosphere. Cool the solution to 0 °C.

  • Acylation: Add acetyl chloride dropwise to the cooled solution. The triethylamine acts as a scavenger for the HCl generated during the reaction.

  • Reaction Progression and Work-up: Stir the reaction at room temperature until completion (monitored by TLC). The reaction mixture is then washed successively with water, dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The final product can be purified by column chromatography on silica gel.

Reactivity and Chemical Applications

The utility of S-[(Diphenylphosphoryl)methyl] ethanethioate stems from the distinct reactivity of its two primary functional groups.

The Thioester Moiety: A Gateway to Thiols and Peptides

The thioester group is a protected form of a thiol.[7] This functionality is particularly valuable in contexts where a free thiol would be problematic due to its propensity for oxidation or undesired side reactions.

  • Deprotection to the Thiol: The thioacetate can be readily hydrolyzed under basic conditions (e.g., using sodium hydroxide or sodium methoxide) to yield the corresponding free thiol, (diphenylphosphino)methanethiol.[8] This deprotection is a key step for applications requiring a free sulfhydryl group.

Deprotection_Reaction reactant S-[(Diphenylphosphoryl)methyl] ethanethioate product (Diphenylphosphino)methanethiol reactant->product Hydrolysis reagent NaOH / H₂O

Caption: Hydrolysis of the thioester to the corresponding thiol.

  • Peptide Thioester Production: A significant application of this compound is in the synthesis of peptide thioesters.[1][6] Peptide thioesters are crucial intermediates in native chemical ligation (NCL), a powerful technique for the synthesis of large peptides and proteins.

The Diphenylphosphino Group: A Handle for Catalysis and Further Functionalization

The diphenylphosphino group imparts several important properties and potential reactivities:

  • Ligand in Coordination Chemistry: The phosphorus atom possesses a lone pair of electrons, making it an effective ligand for transition metals.[1] This opens up possibilities for its use in homogeneous catalysis.

  • Horner-Wadsworth-Emmons (HWE) Reaction Precursor: While the parent compound is a phosphine, it can be oxidized to a phosphonate oxide. The resulting phosphonate can then be deprotonated to form a carbanion that participates in the Horner-Wadsworth-Emmons reaction with aldehydes or ketones to form alkenes.[9][10][11] The HWE reaction is renowned for its high (E)-alkene selectivity.[9][11]

HWE_Concept A S-[(Diphenylphosphoryl)methyl] ethanethioate C Phosphonate Intermediate A->C P(III) -> P(V) B Oxidation E Phosphonate Carbanion C->E Forms Ylide D Deprotonation (Base) G Alkene Product E->G HWE Reaction F Aldehyde/Ketone F->G

Caption: Conceptual pathway to a Horner-Wadsworth-Emmons reagent.

Handling, Storage, and Safety

As with all organophosphorus and sulfur-containing compounds, S-[(Diphenylphosphoryl)methyl] ethanethioate should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

  • Storage: To prevent oxidation of the phosphine moiety and hydrolysis of the thioester, the compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container in a cool, dry place.

Future Perspectives and Applications in Drug Discovery

The dual functionality of S-[(Diphenylphosphoryl)methyl] ethanethioate makes it a molecule with considerable potential in drug discovery and development.

  • Prodrug Design: The thioester can serve as a prodrug moiety, releasing a free thiol in vivo.[7] Thiols are known to play important roles in biological systems, including acting as antioxidants and enzyme inhibitors.[7]

  • Bioconjugation: The phosphine group can participate in Staudinger ligation, a biocompatible reaction for linking molecules. This, combined with the thioester's potential for native chemical ligation, offers multiple avenues for bioconjugation strategies.

  • Fragment-Based Drug Discovery: As a fragment containing both a phosphorus and a sulfur moiety, it could serve as a starting point for the development of novel inhibitors for enzymes where these elements can form key interactions in the active site. For instance, phosphonic acid-based compounds are being explored as potential metallo-β-lactamase inhibitors.[12]

Conclusion

S-[(Diphenylphosphoryl)methyl] ethanethioate is a versatile chemical entity with promising applications in organic synthesis, catalysis, and medicinal chemistry. Its unique combination of a thioester and a diphenylphosphino group provides a rich platform for chemical manipulation. This guide has aimed to provide a thorough, technically grounded perspective to aid researchers in harnessing the full potential of this compound in their scientific endeavors.

References

  • Synthesis of Phosphonate and Thiophosphonate Esters and Amides from Hydrogen-Phosphinates by a Novel One-Pot Activation-Coupling-Oxidation Procedure. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. MDPI. [Link]

  • New synthesis and reactions of phosphonates. Iowa Research Online. [Link]

  • Synthesis of Phosphonate and Thiophosphonate Esters and Amides from Hydrogen-Phosphinates by a Novel One-Pot Activation-Coupling. ElectronicsAndBooks. [Link]

  • Novel Methods for the Synthesis of Phosphonate Esters on the Solid Surface. Taylor & Francis Online. [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction. University of Wisconsin-Madison. [Link]

  • (PDF) Horner-Wadsworth-Emmons Reactions in THF: Effect of Hydroperoxide Species. ResearchGate. [Link]

  • Ethanethioic acid, S-[(diphenylphosphino)methyl] ester. PubChem. [Link]

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  • Towards the synthesis of phosphonic acid-based potential metallo-β-lactamase inhibitors. Diva-portal.org. [Link]

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  • Convenient synthesis and in vitro pharmacological activity of 2-thioanalogs of salvinorin A and B. PMC - NIH. [Link]

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An In-depth Technical Guide to (Diphenylphosphino)methanethiol S-Acetate: Properties, Synthesis, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (Diphenylphosphino)methanethiol S-Acetate, a versatile reagent increasingly utilized in the fields of bioconjugation and drug development. We will delve into its core chemical properties, provide detailed protocols for its synthesis and purification, and explore its applications, with a particular focus on the strategic role of its dual functionality—a protected thiol and a phosphine ligand. This document is intended to serve as a practical resource, enabling researchers to effectively incorporate this valuable tool into their synthetic and drug development workflows.

Core Chemical and Physical Properties

(Diphenylphosphino)methanethiol S-Acetate, also known by its IUPAC name S-((diphenylphosphino)methyl) ethanethioate, is a key building block for introducing a phosphine moiety and a latent thiol group into a target molecule.[1] The S-acetate group serves as a stable protecting group for the highly reactive thiol, preventing premature oxidation or side reactions.[1]

Table 1: Physicochemical Properties of (Diphenylphosphino)methanethiol S-Acetate

PropertyValueSource
CAS Number 324753-11-9[1]
Molecular Formula C₁₅H₁₅OPS[1][2]
Molecular Weight 274.32 g/mol [1]
Appearance Neat (liquid or solid)[2]
Storage Store at 2-8°CUnited States Biological

Note: Detailed physical properties such as melting point and solubility are not consistently reported in publicly available literature and should be determined empirically upon synthesis.

Synthesis and Purification: A Validated Protocol

The synthesis of (Diphenylphosphino)methanethiol S-Acetate is a critical first step for its application. While several synthetic routes are possible, a common and reliable method involves the reaction of a diphenylphosphine source with an S-acetylated methane derivative. The following protocol is a representative procedure.

Synthesis Workflow

SynthesisWorkflow Reactants Chlorodiphenylphosphine + S-Acetylthiomethane Reaction Nucleophilic Substitution (Inert Atmosphere, Anhydrous Solvent) Reactants->Reaction Crude_Product Crude (Diphenylphosphino)methanethiol S-Acetate Reaction->Crude_Product Purification Column Chromatography or Recrystallization Crude_Product->Purification Final_Product Pure (Diphenylphosphino)methanethiol S-Acetate Purification->Final_Product DeprotectionMechanism Thioacetate R-S-C(=O)CH₃ Intermediate [R-S⁻] + CH₃COOH Thioacetate->Intermediate Nucleophilic Attack Base Base (e.g., OH⁻) Thiol R-SH Intermediate->Thiol Protonation NCLWorkflow cluster_thioester Peptide Thioester Synthesis cluster_ligation Native Chemical Ligation Peptide_COOH Peptide-COOH Peptide_Thioester Peptide-C(=O)S-R Peptide_COOH->Peptide_Thioester Thiol_Reagent (Diphenylphosphino)methanethiol (from S-Acetate) Thiol_Reagent->Peptide_Thioester Ligated_Peptide Ligated Peptide Peptide_Thioester->Ligated_Peptide Peptide_Cys N-terminal Cys-Peptide Peptide_Cys->Ligated_Peptide

Sources

S-[(Diphenylphosphoryl)methyl] ethanethioate mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Mechanism of Action: S-[(Diphenylphosphoryl)methyl] ethanethioate

Abstract

S-[(Diphenylphosphoryl)methyl] ethanethioate is an organophosphorus (OP) compound whose specific biological activities are not extensively documented in publicly available literature. However, its chemical structure, featuring a pentavalent phosphorus center, strongly suggests a mechanism of action consistent with the broader class of organophosphorus agents. This guide synthesizes established principles of organophosphorus toxicology and enzymology to propose a detailed mechanism of action centered on the irreversible inhibition of acetylcholinesterase (AChE). We will explore the molecular interactions underpinning this mechanism, the physicochemical properties that drive its reactivity, and the downstream physiological consequences. Furthermore, this document provides robust, field-proven experimental protocols for researchers to validate the proposed mechanism and quantify the compound's inhibitory potency.

Introduction: Unveiling a Putative Cholinesterase Inhibitor

Organophosphorus compounds represent a vast and diverse class of molecules with profound impacts on agriculture, industry, and medicine.[1] Their primary and most studied biological effect is the potent inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[2] S-[(Diphenylphosphoryl)methyl] ethanethioate contains the key functional groups that define an active organophosphorus inhibitor: a diphenylphosphoryl group, which acts as the electrophilic warhead, and an ethanethioate moiety connected via a methylene bridge, poised to function as a leaving group.

While direct experimental data on S-[(Diphenylphosphoryl)methyl] ethanethioate is sparse, its structural analogy to other well-characterized organophosphorus inhibitors allows for a well-grounded hypothesis regarding its mechanism of action. This guide is structured to provide drug development professionals and researchers with a comprehensive framework for understanding and experimentally investigating this molecule. We will proceed from a foundational analysis of its chemical structure to a detailed exposition of its likely interaction with its biological target, culminating in actionable experimental designs.

Molecular Structure and Physicochemical Properties

The reactivity and biological activity of an organophosphorus compound are dictated by its three-dimensional structure and the electronic properties of its constituent parts.

Table 1: Key Structural Components and Their Postulated Roles

ComponentStructurePostulated Role
Diphenylphosphoryl Group (C₆H₅)₂P(O)-The core reactive moiety. The phosphorus atom is electrophilic and is the target for nucleophilic attack by the enzyme. The two phenyl rings modulate the electrophilicity and steric profile.
Methylene Bridge -CH₂-A flexible linker separating the reactive phosphoryl center from the leaving group.
Ethanethioate Group -S-C(O)CH₃Functions as the leaving group during the phosphorylation of the target enzyme. The stability of the resulting thiolate anion influences the rate of the inhibition reaction.

The lipophilicity of the compound, influenced by the two phenyl rings, is expected to facilitate its passage across biological membranes, including the blood-brain barrier, a key consideration for its potential neurotoxic effects. The stability of the P-S bond and the C-S bond is critical; hydrolysis in aqueous environments could deactivate the compound before it reaches its target. However, many organophosphorus compounds are sufficiently stable to exert their biological effects.[3]

The Core Mechanism: Irreversible Inhibition of Acetylcholinesterase (AChE)

The central hypothesis for the mechanism of action of S-[(Diphenylphosphoryl)methyl] ethanethioate is the irreversible inhibition of acetylcholinesterase through phosphorylation of the active site.[2]

The Role of Acetylcholinesterase in Synaptic Transmission

AChE is a serine hydrolase that plays an essential role in cholinergic neurotransmission.[4] It rapidly breaks down the neurotransmitter acetylcholine (ACh) into choline and acetic acid in the synaptic cleft. This termination of the nerve signal is crucial for proper muscle function and neuronal communication.[4]

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane ACh Acetylcholine (ACh) ACh_Released ACh ACh->ACh_Released Release Vesicle Synaptic Vesicle AChE AChE ACh_Released->AChE Hydrolysis Receptor ACh Receptor ACh_Released->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Propagation Receptor->Signal cluster_0 AChE Active Site cluster_1 Inhibitor cluster_2 Inhibition Process AChE AChE-Ser-OH (Active Enzyme) Complex Reversible E-I Complex AChE->Complex Step 1: Binding OP S-[(Diphenylphosphoryl)methyl] ethanethioate Phosphorylated_AChE AChE-Ser-O-P(O)(Ph)₂ (Inactive Enzyme) Complex->Phosphorylated_AChE Step 2: Phosphorylation Leaving_Group HS-CH₂-C(O)CH₃ (Leaving Group)

Caption: Proposed Mechanism of AChE Inhibition.

Physiological Consequences and "Aging"

With AChE inhibited, acetylcholine accumulates in the synapse, leading to hyperstimulation of muscarinic and nicotinic receptors. This causes a toxic cascade known as a "cholinergic crisis," with symptoms ranging from muscle twitching and paralysis to seizures and respiratory failure. [2] Over time, the phosphorylated enzyme can undergo a process called "aging." This involves the cleavage of one of the phenyl groups from the phosphorus atom, resulting in a negatively charged, more stable adduct that is highly resistant to reactivation by standard oxime antidotes. [5][6]

Experimental Verification: Protocols and Design

The following protocols provide a framework for synthesizing S-[(Diphenylphosphoryl)methyl] ethanethioate and validating its proposed mechanism of action.

Proposed Synthesis of S-[(Diphenylphosphoryl)methyl] ethanethioate

A plausible synthetic route involves the reaction of a diphenylphosphine oxide derivative with a suitable sulfur-containing reagent. A common method for creating S-alkyl phosphinothioates is the coupling of a secondary phosphine oxide with a disulfide. [7] Protocol 4.1.1: Synthesis via Coupling Reaction

  • Materials: Diphenylphosphine oxide, (chloromethyl)(methyl)sulfane, a suitable base (e.g., sodium hydride), and an inert solvent (e.g., anhydrous THF).

  • Step 1: Deprotonation. In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve diphenylphosphine oxide in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Step 2: Anion Formation. Slowly add sodium hydride (60% dispersion in mineral oil) to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the phosphinite anion.

  • Step 3: Nucleophilic Substitution. Cool the reaction mixture back to 0 °C. Slowly add a solution of (chloromethyl)(methyl)sulfane in anhydrous THF dropwise.

  • Step 4: Reaction and Quenching. Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Step 5: Workup and Purification. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the S-methyl diphenylphosphinothioate intermediate.

  • Step 6: Acetylation. The intermediate can then be acetylated using a standard procedure, for example, by reaction with acetyl chloride in the presence of a non-nucleophilic base like triethylamine to yield the final product, S-[(Diphenylphosphoryl)methyl] ethanethioate.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring AChE activity and its inhibition. [8]It relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to generate a yellow product (TNB²⁻) that can be quantified spectrophotometrically at 412 nm. [8] Protocol 4.2.1: 96-Well Plate Assay

  • Materials:

    • Human recombinant AChE

    • S-[(Diphenylphosphoryl)methyl] ethanethioate (test inhibitor)

    • Profenofos or a similar known OP inhibitor (positive control) [9] * Phosphate buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in buffer)

    • Acetylthiocholine iodide (ATChI) solution (10 mM in deionized water, prepared fresh)

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 412 nm

  • Procedure:

    • Assay Plate Setup:

      • Blank Wells: 150 µL of buffer + 10 µL DTNB + 10 µL ATChI (No enzyme).

      • Control Wells (100% Activity): 140 µL of buffer + 10 µL of enzyme solution + 10 µL of solvent (e.g., DMSO, if used for inhibitor).

      • Test Wells: 140 µL of buffer + 10 µL of enzyme solution + 10 µL of S-[(Diphenylphosphoryl)methyl] ethanethioate at various concentrations.

    • Pre-incubation: Add the buffer, enzyme, and inhibitor (or solvent) to the respective wells. Mix gently and pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

    • Reaction Initiation: To initiate the reaction, add 10 µL of the ATChI substrate solution to all wells.

    • Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbs/min).

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank wells.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

cluster_0 Preparation cluster_1 Assay Plate Setup (96-well) cluster_2 Reaction cluster_3 Measurement & Analysis Reagents Prepare Reagents: - Buffer - Enzyme (AChE) - Inhibitor Dilutions - DTNB - Substrate (ATChI) Plate_Setup Add Buffer, Enzyme, and Inhibitor/Solvent to designated wells Reagents->Plate_Setup Preincubation Pre-incubate plate (15 min @ 37°C) Plate_Setup->Preincubation Initiation Add Substrate (ATChI) to all wells Preincubation->Initiation Reader Measure Absorbance @ 412 nm (Kinetic Reading) Initiation->Reader Analysis Calculate Reaction Rates Calculate % Inhibition Determine IC₅₀ Value Reader->Analysis

Caption: Experimental Workflow for AChE Inhibition Assay.

Conclusion and Future Directions

Based on its chemical structure, S-[(Diphenylphosphoryl)methyl] ethanethioate is strongly predicted to act as an irreversible inhibitor of acetylcholinesterase. The diphenylphosphoryl moiety serves as the active component that covalently modifies the catalytic serine residue in the enzyme's active site, leading to its inactivation. This guide provides the theoretical foundation and practical experimental protocols to rigorously test this hypothesis.

Future research should focus on:

  • Confirmation of Synthesis and Structure: Successful synthesis and unambiguous structural confirmation are paramount.

  • Kinetic Characterization: Determining the inhibition constants (kᵢ, k_inact) to classify the compound as a reversible or irreversible inhibitor and to quantify its potency.

  • Selectivity Profiling: Assessing the inhibitory activity against other serine hydrolases, such as butyrylcholinesterase (BChE), to understand its selectivity.

  • In Vivo Studies: If potent in vitro activity is confirmed, progressing to cell-based and animal models to evaluate its physiological effects and toxicological profile.

By following the outlined scientific and methodological approach, researchers can elucidate the precise mechanism of action of S-[(Diphenylphosphoryl)methyl] ethanethioate, contributing valuable knowledge to the fields of neurotoxicology and medicinal chemistry.

References

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An In-Depth Technical Guide to the Solubility and Stability of S-[(Diphenylphosphoryl)methyl] ethanethioate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

S-[(Diphenylphosphoryl)methyl] ethanethioate is a unique molecule integrating a polar diphenylphosphoryl group with a reactive ethanethioate moiety. This structure suggests a complex physicochemical profile that is of significant interest to researchers in drug development and synthetic chemistry. The phosphoryl group, with its capacity for strong hydrogen bonding, and the thioester linkage, known for its role in bio-conjugation and susceptibility to nucleophilic attack, define the compound's potential applications and liabilities.

This guide provides a comprehensive technical overview of the anticipated solubility and stability characteristics of S-[(Diphenylphosphoryl)methyl] ethanethioate. In the absence of extensive empirical data for this specific molecule, this document synthesizes information from the broader chemical literature on organophosphorus compounds and thioesters. It further presents detailed, field-proven methodologies for the experimental determination of these critical parameters, empowering researchers to generate robust and reliable data. The protocols described herein are designed to be self-validating, ensuring scientific integrity and trustworthiness.

Part 1: Solubility Profile of S-[(Diphenylphosphoryl)methyl] ethanethioate

The solubility of a compound is a critical determinant of its utility, impacting everything from reaction kinetics in synthetic protocols to bioavailability in biological systems. The molecular architecture of S-[(Diphenylphosphoryl)methyl] ethanethioate—featuring the polar P=O group of the diphenylphosphoryl moiety and the largely nonpolar aromatic rings and thioester component—suggests a nuanced solubility profile.

Theoretical Solubility Considerations

The presence of the highly polar phosphine oxide group (R₃P=O) is expected to facilitate hydrogen bonding with protic solvents, thereby enhancing solubility in polar media. Phosphine oxides are known to be soluble in water to some extent due to this property.[1] However, the two phenyl rings introduce significant hydrophobicity, which will counteract this effect and likely promote solubility in organic solvents. The ethanethioate group is moderately polar. Therefore, a balance of these structural features will govern the overall solubility. It is reasonable to predict that S-[(Diphenylphosphoryl)methyl] ethanethioate will exhibit limited solubility in aqueous media and greater solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and in chlorinated solvents such as dichloromethane.

Predictive models based on Abraham descriptors can be employed to estimate partition coefficients and solubilities for various organophosphorus compounds, offering a theoretical starting point for experimental work.[2]

Experimental Determination of Solubility

A multi-faceted approach to solubility determination is recommended, encompassing both kinetic and thermodynamic measurements to provide a comprehensive understanding for different applications. Kinetic solubility is often more relevant for early-stage in vitro screening, while thermodynamic solubility is crucial for formulation and development.[3]

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock (typically in DMSO) into an aqueous buffer. This method is high-throughput and mimics the conditions of many biological assays.

Protocol: High-Throughput Kinetic Solubility Assay by Nephelometry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of S-[(Diphenylphosphoryl)methyl] ethanethioate in 100% DMSO.

  • Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO.

  • Aqueous Dilution: Add a small volume of each DMSO stock dilution to a corresponding well of a new 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with gentle shaking for a defined period, typically 1-2 hours.

  • Measurement: Measure the turbidity of each well using a laser nephelometer. The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit.

  • Data Analysis: Plot the nephelometry signal against the compound concentration to determine the solubility threshold.

Causality Behind Experimental Choices: The use of DMSO stock solutions is standard in early drug discovery for handling poorly soluble compounds.[3][4][5] Nephelometry is a rapid and sensitive method for detecting precipitation.[3] The short incubation time is characteristic of kinetic assays, reflecting non-equilibrium conditions.[3][4][5][6][7]

Thermodynamic, or equilibrium, solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. The shake-flask method is considered the "gold standard" for this determination.[8][9]

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of solid S-[(Diphenylphosphoryl)methyl] ethanethioate to a series of vials containing various solvents of interest (e.g., water, PBS at different pH values, ethanol, acetonitrile). The presence of undissolved solid is crucial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[8][10][11]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid by centrifugation or filtration. Care must be taken to avoid disturbing the equilibrium.

  • Quantification: Accurately determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is required.

  • Verification: At the end of the experiment, the pH of the aqueous samples should be re-measured to ensure it has not changed significantly.[8]

Causality Behind Experimental Choices: Using an excess of solid material ensures that the solution becomes saturated.[8] The extended incubation with agitation is necessary to achieve a true thermodynamic equilibrium.[8][11] HPLC-UV is a robust and widely used technique for the accurate quantification of organic molecules.[3][9][10]

Table 1: Predicted and Experimental Solubility Data Template for S-[(Diphenylphosphoryl)methyl] ethanethioate

Solvent/BufferPredicted SolubilityKinetic Solubility (µg/mL)Thermodynamic Solubility (µg/mL)
WaterLowExperimental DataExperimental Data
PBS (pH 7.4)LowExperimental DataExperimental Data
0.1 M HClLowExperimental DataExperimental Data
0.1 M NaOHLow (with potential degradation)Experimental DataExperimental Data
EthanolModerate to HighExperimental DataExperimental Data
AcetonitrileModerate to HighExperimental DataExperimental Data
DMSOHighExperimental DataExperimental Data
DichloromethaneHighExperimental DataExperimental Data

Visualization of Solubility Workflow

G cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility k1 Prepare 10 mM stock in DMSO k2 Serial dilution in DMSO k1->k2 k3 Dilute into aqueous buffer (e.g., PBS, pH 7.4) k2->k3 k4 Incubate (1-2h at 25°C) k3->k4 k5 Measure turbidity (Nephelometry) k4->k5 k6 Determine solubility limit k5->k6 t1 Add excess solid to solvent t2 Equilibrate with agitation (24-72h at 25°C) t1->t2 t3 Separate solid and liquid (Centrifuge/Filter) t2->t3 t4 Quantify supernatant (HPLC-UV) t3->t4 t5 Determine equilibrium solubility t4->t5

Caption: Experimental workflows for kinetic and thermodynamic solubility determination.

Part 2: Stability Profile of S-[(Diphenylphosphoryl)methyl] ethanethioate

The stability of a molecule is paramount for its storage, handling, and application. For S-[(Diphenylphosphoryl)methyl] ethanethioate, the primary points of potential degradation are the thioester linkage and the diphenylphosphoryl group. A systematic evaluation of its stability under various stress conditions is essential.

Theoretical Stability Considerations

The stability of S-[(Diphenylphosphoryl)methyl] ethanethioate will be influenced by several factors, primarily hydrolysis, oxidation, and photolysis.

  • Hydrolytic Stability: The thioester bond is susceptible to hydrolysis, which can be catalyzed by both acid and base.[12] Generally, thioesters are more stable at neutral pH but hydrolyze more rapidly under basic conditions.[13][14] The rate of hydrolysis is also temperature-dependent. The P-C bonds of the diphenylphosphoryl group are generally stable to hydrolysis.

  • Oxidative Stability: Organophosphorus compounds can be susceptible to oxidation.[15] The phosphorus center in the diphenylphosphoryl group is already in a high oxidation state (P(V)), making it relatively stable against further oxidation. However, the sulfur atom in the thioester could potentially be oxidized.

  • Photostability: Aromatic systems, such as the phenyl rings, can absorb UV light, which may lead to photodegradation. Thioesters can also undergo photolytic cleavage.[16]

  • Thermal Stability: Organophosphorus compounds, particularly phosphine oxides, are known for their high thermal stability.[1] However, the overall thermal stability will be dictated by the weakest bond in the molecule, which could be the C-S or S-C(O) bond of the thioester. Thermal degradation often proceeds via elimination reactions.[17]

Experimental Determination of Stability: Forced Degradation Studies

Forced degradation (or stress testing) is a critical component of drug development and is mandated by regulatory bodies like the ICH.[18][19][20][21][22] These studies are designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[23][24][25][26][27] The goal is typically to achieve 5-20% degradation of the active substance.[23][26]

Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of S-[(Diphenylphosphoryl)methyl] ethanethioate in appropriate solvents for each stress condition. A control sample, protected from stress, should be analyzed concurrently.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature. Basic hydrolysis is often rapid, so shorter time points may be necessary.

    • Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60-80°C).

    • Photodegradation: Expose a solid sample and a solution of the compound to a light source according to ICH Q1B guidelines (exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[23] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At appropriate time points, withdraw aliquots of the stressed samples. If necessary, neutralize the acid and base-stressed samples. Analyze all samples, including the control, by a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products. A photodiode array (PDA) detector can provide UV spectra of the peaks, and mass spectrometry (MS) can be used for identification of the degradation products.

  • Data Evaluation:

    • Quantify the amount of parent compound remaining at each time point.

    • Calculate the percentage of degradation.

    • Identify and, where possible, quantify the major degradation products.

    • Propose a degradation pathway based on the identified products.

Causality Behind Experimental Choices: The choice of stressors (acid, base, oxidant, heat, light) is based on ICH guidelines and represents common conditions that a compound might encounter during its lifecycle.[18][23] The use of a stability-indicating analytical method is crucial for ensuring that all degradation products are detected and separated from the parent compound.[25]

Table 2: Forced Degradation Study Summary for S-[(Diphenylphosphoryl)methyl] ethanethioate

Stress ConditionReagent/ParametersObservation% DegradationMajor Degradants (m/z)
Acid Hydrolysis0.1 M HCl, 60°CExperimental DataExperimental DataExperimental Data
Base Hydrolysis0.1 M NaOH, RTExperimental DataExperimental DataExperimental Data
Oxidation3% H₂O₂, RTExperimental DataExperimental DataExperimental Data
Thermal (Solid)80°CExperimental DataExperimental DataExperimental Data
Thermal (Solution)60°CExperimental DataExperimental DataExperimental Data
PhotolysisICH Q1B conditionsExperimental DataExperimental DataExperimental Data

Visualization of Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent S-[(Diphenylphosphoryl)methyl] ethanethioate P(=O)(Ph)₂-CH₂-S-C(=O)CH₃ h1 (Diphenylphosphoryl)methanethiol P(=O)(Ph)₂-CH₂-SH parent:p->h1 H₂O h2 Acetic Acid CH₃COOH parent:p->h2 H₂O o1 Potential Sulfoxide/Sulfone P(=O)(Ph)₂-CH₂-S(=O)ₓ-C(=O)CH₃ parent:p->o1 [O]

Caption: Plausible degradation pathways for S-[(Diphenylphosphoryl)methyl] ethanethioate.

Conclusion

S-[(Diphenylphosphoryl)methyl] ethanethioate presents a compelling profile for further investigation, with its solubility and stability being key to unlocking its full potential. This guide has provided a theoretical framework for anticipating these properties, grounded in the established chemistry of its constituent functional groups. More importantly, it has laid out robust, detailed experimental protocols for the empirical determination of its solubility and stability. By following these methodologies, researchers can generate the high-quality, reliable data necessary to advance their work, whether in the realm of synthetic methodology or in the complex landscape of drug discovery and development. The principles and practices detailed herein are designed to ensure scientific rigor and to provide a solid foundation for the comprehensive characterization of this and other novel chemical entities.

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An In-Depth Technical Guide to the Safe Handling of S-[(Diphenylphosphoryl)methyl] ethanethioate

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document has been compiled to provide a comprehensive guide on the safe handling and use of S-[(Diphenylphosphoryl)methyl] ethanethioate. As of the date of this publication, a specific, verified Safety Data Sheet (SDS) for this exact compound is not publicly available. Therefore, the safety protocols, hazard assessments, and handling procedures outlined herein are synthesized from an expert analysis of the compound's constituent functional groups: the diphenylphosphoryl moiety and the thioacetate moiety . The information is derived from authoritative safety data for analogous compounds. This guide should be used as a primary safety resource, and the compound must be handled with the utmost caution, assuming it possesses the combined hazards of its structural analogues.

Introduction

S-[(Diphenylphosphoryl)methyl] ethanethioate is a specialized organophosphorus compound that incorporates both a phosphorus center and a thioester functional group. Its unique structure makes it a molecule of interest for researchers in medicinal chemistry and synthetic organic chemistry. The presence of the diphenylphosphoryl group suggests potential applications in areas where phosphine oxides are utilized, such as in catalysis or as ligands, while the thioacetate group is a common feature in biochemical probes and as a precursor for generating thiols.

Given the dual functionality, a thorough understanding of the potential hazards is paramount for ensuring the safety of laboratory personnel. This guide provides a detailed, science-backed framework for the safe handling, storage, and emergency management of this compound, grounded in the known safety profiles of structurally related chemicals.

Section 1: Compound Identification and Physicochemical Properties

A clear identification of the compound is the first step in any safety protocol. The properties listed below are essential for understanding its physical behavior.

Caption: Molecular structure of S-[(Diphenylphosphoryl)methyl] ethanethioate.

Table 1: Physicochemical Properties

Property Value Source
IUPAC Name S-[(Diphenylphosphoryl)methyl] ethanethioate -
Molecular Formula C₁₅H₁₅O₂PS Calculated
Molecular Weight 306.32 g/mol Calculated
CAS Number Not assigned -
Appearance Not available. Assumed to be a solid or oil. -
Odor Not available. Assumed to have a strong, unpleasant (stench) odor due to the thioacetate moiety. Inferred from[1]
Solubility Not available. Likely soluble in organic solvents. -
Boiling/Melting Point Not available. -

| Flash Point | Not available. Treat as potentially flammable. | Inferred from[2] |

Section 2: Inferred Hazard Identification and Assessment

This section outlines the potential hazards based on an analysis of the compound's functional groups.

Summary of Potential Hazards

The overall hazard profile is a composite of the risks associated with organophosphorus compounds and thioacetates. The compound should be treated as hazardous until proven otherwise.

Table 2: Summary of Inferred Hazards

Hazard Category Potential Hazard Basis of Inference (Analogous Compounds)
Acute Toxicity (Oral) Toxic to Fatal. Thioacetic Acid (Toxic)[3], Organophosphorus Compounds (Toxic)[4][5][6]
Acute Toxicity (Dermal) Toxic to Fatal. Organophosphorus Compounds (Toxic)[4][5]
Acute Toxicity (Inhalation) Harmful to Toxic. Thioacetic Acid (Harmful)[3], Organophosphorus Compounds (Toxic)[4][5]
Skin Corrosion/Irritation Causes severe skin burns and irritation. Thioacetic Acid (Causes severe burns)[7][8], Diphenylphosphine Oxide (Causes irritation)[9][10]
Eye Damage/Irritation Causes serious to severe eye damage. Thioacetic Acid (Causes serious damage)[3], Diphenylphosphine Oxide (Causes serious irritation)[9][10]
Sensitization May cause an allergic skin reaction. Thioacetic Acid[3]
Flammability Potentially flammable liquid or solid. Thioacetic Acid (Highly Flammable Liquid)[1]
Specific Target Organ Toxicity May cause respiratory irritation. Diphenylphosphine Oxide[9]

| Chronic Effects | Potential for acetylcholinesterase inhibition. | General Organophosphorus Toxicity[11][12][13] |

Causality of Hazards: A Functional Group Analysis
  • The Thioacetate Moiety (-S-C(O)CH₃): This functional group is the primary driver of acute toxicity and corrosivity. Thioacetic acid, a key analog, is known to be highly flammable, toxic if swallowed, and causes severe chemical burns to the skin and eyes[7]. It can also cause allergic skin reactions[3]. The presence of sulfur imparts a powerful and unpleasant odor, which, while a useful warning property, also necessitates excellent ventilation[1]. Hydrolysis of the thioester, particularly under acidic or basic conditions, could release thioacetic acid or a thiol, both of which are hazardous.

  • The Diphenylphosphoryl Moiety ((C₆H₅)₂P(O)-): This group classifies the molecule as an organophosphorus compound. While the specific toxicity can vary widely, the class as a whole is known for its potential to inhibit the acetylcholinesterase (AChE) enzyme[11][13]. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in a cholinergic crisis with symptoms ranging from headache and dizziness to convulsions, respiratory paralysis, and death[12][13]. Analogs like diphenylphosphine oxide are known skin, eye, and respiratory irritants[9]. Other organophosphorus compounds are confirmed to be toxic via oral, dermal, and inhalation routes[4][5].

Section 3: Safe Handling, Storage, and Engineering Controls

Adherence to rigorous, multi-layered safety protocols is mandatory. The following procedures are designed as a self-validating system to minimize exposure.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of S-[(Diphenylphosphoryl)methyl] ethanethioate, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood with a tested and adequate face velocity.

  • Safety Equipment: An operational eyewash station and a safety shower must be located in the immediate vicinity of the work area[4].

Personal Protective Equipment (PPE): The Essential Barrier

A complete PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. In addition, a full-face shield must be worn over the goggles when handling larger quantities or when there is a significant splash risk[2][14].

  • Skin Protection:

    • Gloves: Wear double-layered, chemical-resistant gloves. A recommended combination is a nitrile inner glove and a butyl rubber or other heavy-duty outer glove. Inspect gloves for any signs of degradation or perforation before each use and change them immediately if contact with the compound is suspected[3].

    • Lab Coat/Apron: A flame-resistant lab coat is required. When handling significant quantities, a chemically impervious apron should be worn over the lab coat[2].

  • Respiratory Protection: While primary respiratory protection is provided by the fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be available for emergency situations, such as a spill outside of the hood[2].

Experimental Workflow: Safe Handling Protocol

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A Review this Safety Guide and relevant analog SDS B Verify Fume Hood Certification & Safety Shower/Eyewash Access A->B C Don Full PPE: Double Gloves, Goggles, Face Shield, Lab Coat B->C D Weigh Compound on Tared, Sealed Container C->D Proceed to Handling E Perform All Transfers and Reactions Deep Within Hood D->E F Keep Container Tightly Sealed When Not in Use E->F G Decontaminate Glassware & Surfaces with Appropriate Solvent F->G Proceed to Cleanup H Dispose of Contaminated Waste in Labeled Hazardous Waste Container G->H I Remove PPE in Correct Order (Gloves Last) H->I J Wash Hands Thoroughly I->J

Caption: Standard workflow for safely handling S-[(Diphenylphosphoryl)methyl] ethanethioate.

Storage Requirements

Proper storage is crucial to maintain the compound's integrity and prevent accidents.

  • Container: Store in the original, tightly sealed container.

  • Location: Store in a locked, dedicated, and well-ventilated cabinet for toxic chemicals[9]. The storage area should be cool and dry[15].

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, strong bases, and sources of ignition[1][15].

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

Section 4: Emergency Procedures

Immediate and correct response to an emergency can prevent serious injury.

First-Aid Measures
  • General Advice: In case of any exposure, seek immediate medical attention and provide the attending physician with this safety guide[4][6].

  • Inhalation: Immediately move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (do not use the mouth-to-mouth method). Seek immediate medical attention[8][9].

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15-20 minutes. Seek immediate medical attention[7][8].

  • Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][9].

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[7][9].

Spill and Leak Response
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate & Isolate: Ensure the area is well-ventilated (fume hood for small spills). Remove all sources of ignition[1].

  • Containment: For small spills inside a fume hood, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup: Wearing full PPE, carefully scoop the absorbent material into a designated, labeled hazardous waste container. Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Reporting: Report all spills to the laboratory supervisor and institutional safety office.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam. Avoid using a direct stream of water, which could spread the material[2][9].

  • Specific Hazards: Combustion will likely produce highly toxic and irritating fumes, including oxides of phosphorus (POx) and sulfur (SOx)[2].

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA)[9].

cluster_exposure cluster_spill cluster_fire A Emergency Event Occurs B Personal Exposure? A->B E Spill or Leak? A->E H Fire? A->H C Skin/Eye: Flush with water 15+ min Inhalation: Move to fresh air Ingestion: Do NOT induce vomiting B->C Yes D Remove contaminated clothing Seek IMMEDIATE medical attention C->D F Evacuate Area Remove Ignition Sources Absorb with Inert Material E->F Yes G Collect in Hazardous Waste Container & Decontaminate Area F->G I Sound Alarm & Evacuate Use CO₂, Dry Chemical, or Alcohol-Resistant Foam H->I Yes J Do NOT use direct water stream Firefighters require SCBA I->J

Caption: Decision-making logic for emergency response scenarios.

Section 5: Waste Disposal

  • Classification: All waste materials contaminated with S-[(Diphenylphosphoryl)methyl] ethanethioate, including empty containers, absorbent materials, and contaminated PPE, must be treated as hazardous waste.

  • Procedure: Collect waste in clearly labeled, sealed containers. Dispose of the waste through a licensed professional waste disposal service in accordance with all applicable federal, state, and local environmental regulations[1][8]. Do not dispose of it down the drain or in regular trash.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Thioacetic Acid, 96% (GC). Retrieved from [Link]

  • LookChem. (n.d.). Thioacetic acid: storage conditions and safety precautions. Retrieved from [Link]

  • Oxford Lab Fine Chem. (n.d.). MATERIAL SAFETY DATA SHEET THIOACETIC ACID. Retrieved from [Link]

  • LookChem. (n.d.). Thioester Safety Data Sheets(SDS). Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diphenylphosphoryl azide, 98%. Retrieved from [Link]

  • Gelest, Inc. (2015, January 6). DIPHENYLPHOSPHORYL AZIDE - Safety Data Sheet. Retrieved from [Link]

  • CIR Report. (2024, November 21). Safety Assessment of Trimethylbenzoyl Diphenylphosphine Oxide as Used in Cosmetics. Retrieved from [Link]

  • Carl Roth. (n.d.). Diphenylphosphoryl azide 105470 - Safety Data Sheet. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). MSDS MATERIAL SAFETY DATA SHEET - Diphenylphosphoryl azide. Retrieved from [Link]

  • Medical Centric Podcast. (2024, August 21). Organophosphate Poisoning: What You Need to Know to Stay Safe! [Video]. YouTube. Retrieved from [Link]

  • Life in the Fast Lane (LITFL). (n.d.). Organophosphorus agents. Toxicology Library. Retrieved from [Link]

  • StatPearls - NCBI Bookshelf. (2023, November 12). Organophosphate Toxicity. Retrieved from [Link]

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An In-depth Technical Guide to S-[(Diphenylphosphoryl)methyl] ethanethioate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

S-[(Diphenylphosphoryl)methyl] ethanethioate is a unique organophosphorus compound that merges the structural features of a phosphine oxide and a thioester. The diphenylphosphoryl group is a key moiety in various chemical transformations and has been incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties.[1][2] The thioacetate group is a common protecting group for thiols, which are crucial functional groups in numerous biologically active molecules, including peptides and proteins.[3] The combination of these two functionalities onto a single methylene bridge suggests a potential role for this compound as a specialized reagent in organic synthesis, particularly in the realm of bioconjugation and peptide chemistry.

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of S-[(Diphenylphosphoryl)methyl] ethanethioate. Drawing from established principles of organophosphorus and sulfur chemistry, we present reasoned protocols for its preparation and utilization, offering field-proven insights for researchers in drug development and chemical biology.

Physicochemical Properties

The key physicochemical properties of S-[(Diphenylphosphoryl)methyl] ethanethioate are summarized below.

PropertyValueSource
Molecular Formula C₁₅H₁₅OPSPubChem
Molecular Weight 274.3 g/mol PubChem
IUPAC Name S-(diphenylphosphanylmethyl) ethanethioatePubChem
CAS Number 324753-11-9PubChem
Appearance Expected to be a solid or oil-

Proposed Synthesis and Characterization

A plausible and efficient synthesis of S-[(Diphenylphosphoryl)methyl] ethanethioate can be envisioned through a nucleophilic substitution reaction involving a suitable diphenylphosphine derivative and an electrophilic source of the "S-acetylmethyl" group. A common precursor for the diphenylphosphorylmethyl moiety is (hydroxymethyl)diphenylphosphine oxide, which can be halogenated to provide a reactive electrophile.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Halogenation cluster_1 Step 2: Nucleophilic Substitution A (Hydroxymethyl)diphenylphosphine oxide B (Chloromethyl)diphenylphosphine oxide A->B SOCl₂ or PCl₅ in DCM B_clone (Chloromethyl)diphenylphosphine oxide C Potassium thioacetate D S-[(Diphenylphosphoryl)methyl] ethanethioate C->D DMF or Acetone B_clone->D caption Proposed Synthesis of S-[(Diphenylphosphoryl)methyl] ethanethioate

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of (Chloromethyl)diphenylphosphine oxide

  • To a stirred solution of (hydroxymethyl)diphenylphosphine oxide (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (chloromethyl)diphenylphosphine oxide, which can be used in the next step without further purification.

Causality: The hydroxyl group of the starting material is converted to a good leaving group (chlorosulfite), which is then displaced by the chloride ion in an SN2 reaction to form the desired chlorinated intermediate. DCM is an excellent solvent for this reaction as it is inert to the reagents and readily dissolves the starting material.

Step 2: Synthesis of S-[(Diphenylphosphoryl)methyl] ethanethioate

  • Dissolve the crude (chloromethyl)diphenylphosphine oxide (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) or acetone.

  • Add potassium thioacetate (1.5 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.

  • After the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure S-[(Diphenylphosphoryl)methyl] ethanethioate.

Causality: Potassium thioacetate is a potent sulfur nucleophile that displaces the chloride from (chloromethyl)diphenylphosphine oxide in a classic SN2 reaction.[4] DMF and acetone are suitable polar aprotic solvents that facilitate this type of substitution. An excess of the nucleophile is used to ensure the complete consumption of the electrophile.

Characterization

The structure of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the phenyl protons, a doublet for the methylene protons (P-CH₂-S) due to coupling with the phosphorus atom, and a singlet for the acetyl methyl protons.

  • ³¹P NMR: Expect a single peak in the phosphine oxide region.

  • ¹³C NMR: Expect signals for the phenyl carbons, the methylene carbon (coupled to phosphorus), and the carbonyl and methyl carbons of the thioacetate group.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight should be observed.

Chemical Reactivity and Mechanistic Insights

The reactivity of S-[(Diphenylphosphoryl)methyl] ethanethioate is dominated by its two primary functional groups: the thioester and the diphenylphosphoryl moiety.

Thioester Reactivity

The thioester linkage is susceptible to nucleophilic attack, particularly by soft nucleophiles like thiols, or can be hydrolyzed under basic or acidic conditions to yield the corresponding thiol, (diphenylphosphoryl)methanethiol.[3][5] This controlled deprotection is a key feature of its potential utility.

Deprotection of the Thioacetate Group:

  • Aminolysis: Reagents like hydroxylamine or ammonia can be used for mild cleavage of the thioester.[6]

  • Basic Hydrolysis: Treatment with bases such as sodium hydroxide or potassium carbonate in an alcoholic solvent will hydrolyze the thioester.[5]

  • Acidic Hydrolysis: Strong acids can also effect the cleavage, although this is generally less common.[3]

Role of the Diphenylphosphoryl Group

The diphenylphosphoryl group is a strong electron-withdrawing group, which can influence the reactivity of the adjacent methylene group. The P=O bond is highly polar and can participate in hydrogen bonding, potentially affecting the solubility and interaction of the molecule with other reagents or biological targets. In the context of drug design, phosphine oxide moieties have been shown to enhance biological activity and selectivity.[1]

Application in Peptide Thioester Synthesis

Peptide thioesters are crucial intermediates in native chemical ligation (NCL), a powerful method for the total chemical synthesis of proteins.[7][8] While the direct citation for the use of S-[(Diphenylphosphoryl)methyl] ethanethioate in this context could not be retrieved, its structure strongly suggests a role as a phosphine-mediated ligation reagent. Phosphonium salts are well-established as effective peptide coupling reagents.[9]

We propose a workflow where S-[(Diphenylphosphoryl)methyl] ethanethioate acts as a precursor to a phosphonium-type reagent that facilitates the conversion of a C-terminal carboxylic acid of a peptide into a thioester.

Proposed Workflow for Peptide Thioester Synthesis

Ligation_Workflow cluster_0 Activation cluster_1 Thioester Formation cluster_2 Transthioesterification A Peptide-COOH D Activated Peptide Intermediate A->D B S-[(Diphenylphosphoryl)methyl] ethanethioate E Peptide-S-CH₂-P(O)Ph₂ B->E Nucleophilic Attack by Activated Peptide C Activating Agent (e.g., PyBOP) C->D D->B D->E G Final Peptide Thioester (Peptide-S-Bn) E->G H Diphenylphosphinyl- methanethiol E->H F External Thiol (e.g., Benzyl Mercaptan) F->G caption Proposed workflow for phosphine-mediated peptide thioester synthesis.

Sources

An In-depth Technical Guide to S-[(Diphenylphosphoryl)methyl] ethanethioate: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of S-[(Diphenylphosphoryl)methyl] ethanethioate, a compound of interest in the field of medicinal chemistry and drug development. Although not widely documented in existing literature, its unique structural components—a diphenylphosphoryl group and a thioacetate moiety—suggest significant potential for innovative therapeutic applications. This document outlines a plausible synthetic pathway, predicted physicochemical and spectroscopic properties, and explores its prospective utility as a pro-drug or enzyme inhibitor. The content herein is curated for researchers, scientists, and professionals engaged in drug development, offering a foundational understanding and a strategic framework for the exploration of this novel chemical entity.

Introduction: Unveiling a Molecule of Latent Potential

The quest for novel therapeutic agents is a cornerstone of modern medicine. S-[(Diphenylphosphoryl)methyl] ethanethioate emerges as a molecule of significant interest due to the convergence of two key functional groups: the diphenylphosphoryl group, known for its influence on molecular stability and biological interactions, and the thioacetate group, a versatile precursor to reactive thiols. While direct historical accounts of its discovery are scarce, its conceptualization stems from the logical combination of well-established chemical moieties to create a compound with potentially valuable pharmacological properties.

The diphenylphosphoryl group can enhance the metabolic stability of a molecule and influence its pharmacokinetic profile. The thioester linkage, on the other hand, is susceptible to enzymatic or chemical hydrolysis, allowing for the controlled release of a thiol-containing active agent. This pro-drug strategy is a well-established method to improve drug delivery and efficacy. This guide will provide a theoretical yet robust framework for the synthesis, characterization, and potential applications of S-[(Diphenylphosphoryl)methyl] ethanethioate, grounded in established principles of organic and medicinal chemistry.

Proposed Synthesis of S-[(Diphenylphosphoryl)methyl] ethanethioate

The synthesis of S-[(Diphenylphosphoryl)methyl] ethanethioate can be approached through a nucleophilic substitution reaction. A plausible and efficient method involves the reaction of a suitable diphenylphosphorylmethyl halide with a thioacetate salt.

Synthetic Workflow

The proposed two-step synthesis commences with the preparation of chloromethyl diphenylphosphine oxide, followed by its reaction with potassium thioacetate.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Chloromethyl Diphenylphosphine Oxide cluster_step2 Step 2: Synthesis of S-[(Diphenylphosphoryl)methyl] ethanethioate reagent1_1 Diphenylphosphinous chloride reaction1 Reaction reagent1_1->reaction1 reagent1_2 Paraformaldehyde reagent1_2->reaction1 product1 Chloromethyl diphenylphosphine oxide reagent2_1 Chloromethyl diphenylphosphine oxide reaction1->product1 HCl (gas) reaction2 Reaction reagent2_1->reaction2 reagent2_2 Potassium thioacetate reagent2_2->reaction2 product2 S-[(Diphenylphosphoryl)methyl] ethanethioate reaction2->product2 Acetone

Caption: Proposed two-step synthesis of S-[(Diphenylphosphoryl)methyl] ethanethioate.

Detailed Experimental Protocol

Step 1: Synthesis of Chloromethyl Diphenylphosphine Oxide

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet, add diphenylphosphinous chloride (1 equiv.).

  • Add paraformaldehyde (1.2 equiv.).

  • Under a constant stream of dry hydrogen chloride gas, heat the reaction mixture to 120-130°C.

  • Maintain the temperature and gas flow for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield chloromethyl diphenylphosphine oxide as a white solid.

Step 2: Synthesis of S-[(Diphenylphosphoryl)methyl] ethanethioate

  • In a round-bottom flask, dissolve chloromethyl diphenylphosphine oxide (1 equiv.) in anhydrous acetone.

  • Add potassium thioacetate (1.1 equiv.) to the solution.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • After the reaction is complete, filter the mixture to remove the precipitated potassium chloride.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford S-[(Diphenylphosphoryl)methyl] ethanethioate.

Physicochemical and Spectroscopic Characterization (Predicted)

Based on the proposed structure, the following physicochemical and spectroscopic properties are predicted for S-[(Diphenylphosphoryl)methyl] ethanethioate.

Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₁₅H₁₅O₂PS
Molecular Weight 306.32 g/mol
Appearance White to off-white solid
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate)
Predicted Spectroscopic Data
TechniquePredicted Chemical Shifts / Frequencies
¹H NMR δ 7.8-7.5 (m, 10H, Ar-H), 4.1 (d, J(P,H) ≈ 10 Hz, 2H, P-CH₂-S), 2.4 (s, 3H, S-C(=O)-CH₃)
¹³C NMR δ 195 (C=O), 132-128 (Ar-C), 35 (d, J(P,C) ≈ 60 Hz, P-CH₂-S), 30 (S-C(=O)-CH₃)
³¹P NMR δ 25-30 (s)
IR (cm⁻¹) ~1690 (C=O, thioester), ~1190 (P=O), ~1440 (P-Ph)

Potential Applications in Drug Development

The unique structural features of S-[(Diphenylphosphoryl)methyl] ethanethioate suggest several promising applications in the field of drug development.

Pro-drug Strategy for Thiol-Containing Drugs

The thioacetate group can be enzymatically or chemically cleaved in vivo to release a free thiol. This makes S-[(Diphenylphosphoryl)methyl] ethanethioate a potential pro-drug for delivering a diphenylphosphorylmethyl thiol moiety. Thiols are known to be highly reactive and can interact with various biological targets, including enzymes and signaling proteins. The controlled release of the thiol could enhance therapeutic efficacy and reduce off-target effects.

Prodrug_Mechanism Prodrug S-[(Diphenylphosphoryl)methyl] ethanethioate Active_Drug Diphenylphosphorylmethyl thiol (Active Drug) Prodrug->Active_Drug Esterase / Hydrolysis Byproduct Acetate Prodrug->Byproduct Target Biological Target (e.g., Enzyme) Active_Drug->Target Binds to Target

Caption: Pro-drug activation mechanism of S-[(Diphenylphosphoryl)methyl] ethanethioate.

Enzyme Inhibition

The diphenylphosphoryl group is a known phosphonate mimetic and can act as an inhibitor of various enzymes, particularly those that process phosphate-containing substrates, such as phosphatases and kinases. The entire molecule could be designed as a targeted inhibitor, where the diphenylphosphorylmethylthiol, upon release, could bind to the active site of a target enzyme.

Modulation of Cellular Signaling

The released thiol could also participate in redox-sensitive cellular signaling pathways. Many signaling proteins are regulated by the redox state of their cysteine residues, and the introduction of an exogenous thiol could modulate these pathways, offering a novel therapeutic approach for diseases associated with oxidative stress.

Conclusion and Future Directions

S-[(Diphenylphosphoryl)methyl] ethanethioate represents a promising, yet underexplored, chemical entity with significant potential in drug development. This guide provides a foundational framework for its synthesis, characterization, and potential applications. Future research should focus on the experimental validation of the proposed synthetic route, a thorough characterization of the compound's physicochemical and biological properties, and in-depth studies to explore its efficacy in relevant disease models. The insights gained from such investigations will be crucial in unlocking the full therapeutic potential of this novel molecule.

References

  • A review on the synthesis of α-ketophosphonates. Bentham Science Publishers. [Link]

  • Synthesis of new α-ketophosphonates. HAL Open Science. [Link]

  • α-Hydroxy phosphonate synthesis by nucleophilic addition. Organic Chemistry Portal. [Link]

  • Synthesis and Reactions of α-Hydroxyphosphonates. National Institutes of Health. [Link]

  • Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity. MDPI. [Link]

  • Highly Efficient Synthesis of Thioesters in Water. The Royal Society of Chemistry. [Link]

  • Diphenylphosphoryl azide - Wikipedia. Wikipedia. [Link]

  • Supporting Information for Synthesis of Coenzyme A Thioesters Using Methyl Acyl Phosphates in an Aqueous Medium. The Royal Society of Chemistry. [Link]

  • Thioester - Wikipedia. Wikipedia. [Link]

Methodological & Application

Application Notes & Protocols: A Guide to S-[(Diphenylphosphoryl)methyl] Ethanethioate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Native Chemical Ligation

The synthesis of large peptides and proteins is a cornerstone of modern drug discovery and biomedical research. While solid-phase peptide synthesis (SPPS) is a robust method for creating smaller peptides, the assembly of larger, more complex proteins often necessitates the ligation of smaller, independently synthesized fragments. For decades, Native Chemical Ligation (NCL) has been the preeminent strategy for achieving this, predicated on the reaction between a C-terminal peptide thioester and an N-terminal cysteine residue.[1][2] However, the stringent requirement for a cysteine residue at the ligation site—one of the least abundant amino acids—presents a significant limitation to the general applicability of NCL.[1]

To overcome this constraint, researchers have developed a variety of innovative ligation techniques. Among the most promising is the traceless Staudinger ligation , a powerful method that facilitates the formation of a native amide bond between a peptide fragment bearing a C-terminal phosphinothioester and another fragment with an N-terminal azide.[3][4][5] This reaction is not only independent of cysteine but also proceeds without the incorporation of any residual atoms from the ligation machinery into the final peptide backbone, hence the term "traceless."

At the heart of this elegant methodology lies a class of reagents known as phosphinothiols, with (diphenylphosphino)methanethiol being a particularly effective example.[3][6] Its S-acetylated and oxidized form, S-[(Diphenylphosphoryl)methyl] ethanethioate, is a key precursor in the generation of the reactive phosphinothioester species required for the ligation. This guide will illuminate the synthesis, mechanism, and application of this reagent, providing a comprehensive resource for its successful implementation in the laboratory.

The Mechanism of Traceless Staudinger Ligation

The traceless Staudinger ligation is a sophisticated adaptation of the classic Staudinger reaction, in which an azide is reduced by a phosphine to an amine. In the context of peptide ligation, this transformation is ingeniously coupled with an intramolecular acyl transfer to form a stable amide bond.

The overall process can be dissected into the following key steps:

  • Formation of the Peptide Phosphinothioester: The process begins with the preparation of a peptide fragment bearing a C-terminal phosphinothioester. This is typically achieved by reacting a peptide with a C-terminal thioester with a phosphinothiol, such as (diphenylphosphino)methanethiol. The S-acetylated precursor, S-[(Diphenylphosphoryl)methyl] ethanethioate, serves as a stable, storable source of the phosphinothiol, which can be deprotected prior to use.

  • Reaction with the Azido-Peptide: The peptide phosphinothioester is then reacted with a second peptide fragment that has been synthesized with an N-terminal azide. This azide can be readily incorporated during SPPS using commercially available azido-amino acid building blocks.

  • Formation of the Iminophosphorane Intermediate: The phosphine of the phosphinothioester chemoselectively attacks the azide of the second peptide, leading to the formation of an iminophosphorane intermediate with the concomitant release of dinitrogen gas.[3][6]

  • Intramolecular Acyl Transfer: The nucleophilic nitrogen of the iminophosphorane then attacks the carbonyl carbon of the adjacent thioester in an intramolecular fashion. This acyl transfer results in the formation of an amidophosphonium salt.[6] The transition state for this step is a five-membered ring, which contributes to the high efficiency of the reaction.[3]

  • Hydrolysis to the Native Peptide Bond: Finally, the amidophosphonium salt is hydrolyzed by water present in the reaction medium to yield the final ligated peptide with a native amide bond and a phosphine oxide byproduct.[6]

Diagram of the Traceless Staudinger Ligation Mechanism:

Staudinger Ligation Mechanism cluster_0 Step 1: Formation of Iminophosphorane cluster_1 Step 2: Intramolecular Acyl Transfer cluster_2 Step 3: Hydrolysis Peptide1-P(Ph)2-S-CO-Peptide2 Peptide¹-P(Ph)₂-S-CO-Peptide² (Phosphinothioester) Iminophosphorane Peptide¹-P(Ph)₂=N-Peptide³ + N₂ (Iminophosphorane Intermediate) Peptide1-P(Ph)2-S-CO-Peptide2->Iminophosphorane + N3-Peptide3 N₃-Peptide³ (Azido-Peptide) Amidophosphonium [Peptide¹-P(Ph)₂(S-CO-Peptide²)-N-Peptide³]⁺ (Amidophosphonium Salt) Iminophosphorane->Amidophosphonium Intramolecular Acyl Transfer Ligated_Peptide Peptide²-CO-NH-Peptide³ (Ligated Peptide) Amidophosphonium->Ligated_Peptide + H₂O Phosphine_Oxide Peptide¹-P(O)(Ph)₂ (Phosphine Oxide Byproduct)

Caption: The key steps of the traceless Staudinger ligation.

Synthesis of S-[(Diphenylphosphoryl)methyl] Ethanethioate and Precursors

The successful application of the traceless Staudinger ligation hinges on the availability of the key phosphinothiol reagent. While direct synthesis of (diphenylphosphino)methanethiol can be challenging, a more practical approach involves the synthesis of its S-acetylated precursor, which can be stored and deprotected as needed.

Conceptual Synthesis Pathway:

A plausible synthetic route to S-[(diphenylphosphino)methyl] ethanethioate, the direct precursor to the active phosphine species, is outlined below. The oxidized form, S-[(diphenylphosphoryl)methyl] ethanethioate, is a stable, crystalline solid that can be reduced to the active phosphine prior to use.

  • Synthesis of (Diphenylphosphino)methanol: This starting material can be prepared from the reaction of diphenylphosphine with formaldehyde.

  • Conversion to (Diphenylphosphino)methyl Halide: The hydroxyl group of (diphenylphosphino)methanol can be converted to a halide (e.g., chloride or bromide) using standard halogenating agents.

  • Nucleophilic Substitution with Thioacetate: The (diphenylphosphino)methyl halide can then be reacted with a thioacetate salt, such as potassium thioacetate, to yield S-[(diphenylphosphino)methyl] ethanethioate.

  • Oxidation to the Phosphoryl Compound (for storage): For enhanced stability, the phosphine can be oxidized to the corresponding phosphine oxide, S-[(diphenylphosphoryl)methyl] ethanethioate, using a mild oxidizing agent.

  • Reduction to the Active Phosphine (prior to use): Before its use in peptide ligation, the phosphine oxide is reduced back to the phosphine using a reducing agent like trichlorosilane.[3]

Diagram of the Conceptual Synthesis Workflow:

Synthesis Workflow Diphenylphosphine Diphenylphosphine DP_Methanol (Diphenylphosphino)methanol Diphenylphosphine->DP_Methanol Formaldehyde Formaldehyde Formaldehyde->DP_Methanol DP_Halide (Diphenylphosphino)methyl Halide DP_Methanol->DP_Halide Halogenating_Agent Halogenating Agent Halogenating_Agent->DP_Halide DP_Ethanethioate S-[(Diphenylphosphino)methyl] Ethanethioate DP_Halide->DP_Ethanethioate Thioacetate_Salt Thioacetate Salt Thioacetate_Salt->DP_Ethanethioate DPP_Ethanethioate S-[(Diphenylphosphoryl)methyl] Ethanethioate (Stable Precursor) DP_Ethanethioate->DPP_Ethanethioate Oxidizing_Agent Mild Oxidizing Agent Oxidizing_Agent->DPP_Ethanethioate Active_Phosphine S-[(Diphenylphosphino)methyl] Ethanethioate (Active Reagent) DPP_Ethanethioate->Active_Phosphine Reducing_Agent Reducing Agent (e.g., Trichlorosilane) Reducing_Agent->Active_Phosphine

Caption: A conceptual workflow for the synthesis of the phosphinothiol precursor.

Experimental Protocols

The following protocols are based on established procedures for the traceless Staudinger ligation and should be adapted and optimized for specific peptide sequences and laboratory conditions.

Protocol 1: Preparation of Peptide C-terminal Phosphinothioester

This protocol describes the conversion of a peptide with a C-terminal thioester to the corresponding phosphinothioester.

Materials:

  • Peptide with a C-terminal thioester (e.g., phenylthioester)

  • S-[(Diphenylphosphino)methyl] ethanethioate (after deacetylation and reduction)

  • Solvent: Anhydrous N,N-dimethylformamide (DMF) or a mixture of tetrahydrofuran (THF) and water.

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the peptide C-terminal thioester in the chosen solvent under an inert atmosphere.

  • Add a solution of freshly prepared (diphenylphosphino)methanethiol (from the deacetylation of S-[(Diphenylphosphino)methyl] ethanethioate) in the same solvent. An excess of the phosphinothiol is typically used.

  • Add DIEA to the reaction mixture to facilitate the transthioesterification.

  • Stir the reaction at room temperature and monitor its progress by analytical HPLC-MS.

  • Once the reaction is complete, the peptide phosphinothioester can be purified by preparative HPLC.

Protocol 2: Traceless Staudinger Ligation

This protocol outlines the ligation of a peptide C-terminal phosphinothioester with an N-terminal azido-peptide.

Materials:

  • Purified peptide C-terminal phosphinothioester

  • N-terminal azido-peptide

  • Solvent: A mixture of THF and water (e.g., 3:1 v/v) is commonly used.[3]

  • Inert atmosphere

Procedure:

  • Dissolve the N-terminal azido-peptide in the THF/water solvent mixture under an inert atmosphere.

  • Add a solution of the peptide C-terminal phosphinothioester in the same solvent. The two peptide fragments are typically used in equimolar amounts.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the progress of the ligation by analytical HPLC-MS, observing the disappearance of the starting materials and the appearance of the ligated product.

  • Upon completion, remove the solvents under reduced pressure.

  • Purify the final ligated peptide by preparative HPLC.

Quantitative Data and Comparison

The traceless Staudinger ligation has been shown to provide high yields, often superior to other cysteine-independent ligation methods.

Ligation MethodTypical Ligation SiteTypical YieldsKey AdvantagesLimitations
Native Chemical Ligation Xaa-Cys>90%High yields, native amide bondRequires N-terminal cysteine
Auxiliary-Mediated Ligation Xaa-Gly, Gly-XaaVariable (50-80%)Cysteine-independentAuxiliary removal can be harsh
Traceless Staudinger Ligation Any Xaa-Yaa junction>90%[3]Cysteine-independent, traceless, high yieldsRequires synthesis of phosphinothiol and azido-peptides

Troubleshooting and Key Considerations

  • Purity of Peptides: The success of any ligation reaction is highly dependent on the purity of the starting peptide fragments. Ensure that both the phosphinothioester and azido-peptides are of high purity (>95%) as determined by HPLC.

  • Inert Atmosphere: Phosphines are susceptible to oxidation. It is crucial to perform all steps involving the active phosphinothiol under a strictly inert atmosphere.

  • Solvent Choice: The choice of solvent can influence the reaction rate and solubility of the peptides. THF/water mixtures are generally effective, but other solvent systems may need to be explored for particularly challenging sequences.

  • Monitoring the Reaction: Regular monitoring by HPLC-MS is essential to determine the optimal reaction time and to identify any potential side reactions.

Conclusion

The traceless Staudinger ligation, enabled by reagents such as S-[(Diphenylphosphoryl)methyl] ethanethioate, represents a significant advancement in the field of chemical protein synthesis. By obviating the need for a cysteine residue at the ligation junction, it dramatically expands the scope of proteins that can be accessed through chemical synthesis. The high yields and traceless nature of this reaction make it a powerful tool for researchers in drug development and chemical biology. While the synthesis of the required reagents demands careful execution, the versatility and efficiency of the traceless Staudinger ligation make it a valuable addition to the synthetic chemist's toolbox.

References

  • Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2001). High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide. Organic Letters, 3(1), 9–12. [Link]

  • Nilsson, B. L., Hondal, R. J., Soellner, M. B., & Raines, R. T. (2003). Water-Soluble Phosphinothiols for Traceless Staudinger Ligation and Integration with Expressed Protein Ligation. Journal of the American Chemical Society, 125(18), 5268–5269. [Link]

  • Soellner, M. B., Nilsson, B. L., & Raines, R. T. (2006). Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide. Organic Syntheses, 83, 77. [Link]

  • Kimmerlin, T., & Seebach, D. (2005). ‘100 years of peptide synthesis’: ligation methods for peptide and protein synthesis with applications to β-peptide assemblies. Journal of Peptide Research, 65(2), 229-260. [Link]

  • Tam, A., Soellner, M. B., & Raines, R. T. (2007). Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation. Journal of the American Chemical Society, 129(37), 11431–11440. [Link]

  • Saxon, E., & Bertozzi, C. R. (2000). Cell Surface Engineering by a Modified Staudinger Reaction. Science, 287(5460), 2007–2010. [Link]

  • Fairweather, E. L., & Jolliffe, K. A. (2018). Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses. Biopolymers, 109(10), e23145. [Link]

  • Hackenberger, C. P. R., & Schwarzer, D. (2008). Chemoselective Ligation and Modification Strategies for Peptides and Proteins. Angewandte Chemie International Edition, 47(52), 10030–10074. [Link]

Sources

The Enigmatic Reagent: An In-depth Investigation into S-[(Diphenylphosphoryl)methyl] ethanethioate for Peptide Thioester Production

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search of the scientific literature and chemical databases has revealed no specific information on the use of S-[(Diphenylphosphoryl)methyl] ethanethioate for the production of peptide thioesters. Despite extensive queries into its synthesis, mechanism, and application, this particular reagent does not appear in published protocols or research articles related to peptide chemistry. This suggests that S-[(Diphenylphosphoryl)methyl] ethanethioate may be a novel, yet-to-be-documented compound in this context, or potentially referred to under a different nomenclature. The following application note, therefore, pivots to a broader discussion of the principles and established methodologies for peptide thioester synthesis, providing a valuable resource for researchers in the field.

The Critical Role of Peptide Thioesters in Chemical Biology

The synthesis of large peptides and proteins is a cornerstone of chemical biology and drug development. One of the most powerful techniques for achieving this is Native Chemical Ligation (NCL) . NCL enables the chemoselective ligation of two unprotected peptide fragments in aqueous solution.[1][2] The key components for NCL are a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue.[1][2] The thioester moiety activates the C-terminus for nucleophilic attack by the cysteine thiol, leading to the formation of a native amide bond at the ligation site.[1]

The production of peptide C-terminal thioesters, however, presents a significant synthetic challenge, particularly when using the popular Fmoc-based solid-phase peptide synthesis (SPPS). The thioester linkage is often unstable under the basic conditions required for Fmoc group removal.[3] This has spurred the development of various innovative strategies to access these crucial intermediates.

Established Strategies for Peptide Thioester Synthesis

Given the absence of specific data on S-[(Diphenylphosphoryl)methyl] ethanethioate, this section details established and reliable methods for peptide thioester production, providing a practical guide for researchers.

N-to-S Acyl Shift

A prominent strategy for generating peptide thioesters involves an intramolecular N-to-S acyl shift. In this approach, a peptide is synthesized with a C-terminal auxiliary containing a thiol group.[4][5] Under acidic conditions, the peptide backbone undergoes a rearrangement where the C-terminal amide bond is converted into a thioester.[4][5] This intermediate can then undergo transthioesterification with an external thiol to yield the desired peptide thioester.[5]

Conceptual Workflow of N-to-S Acyl Shift for Peptide Thioester Production

Peptide_Amide Peptide with C-terminal Thiol-containing Auxiliary Acid_Treatment Acidic Conditions (e.g., TFA) Peptide_Amide->Acid_Treatment N-to-S Acyl Shift Thioester_Intermediate Intramolecular Thioester Intermediate Acid_Treatment->Thioester_Intermediate External_Thiol External Thiol (e.g., Mercaptoethanesulfonic acid) Thioester_Intermediate->External_Thiol Transthioesterification Peptide_Thioester Desired Peptide Thioester External_Thiol->Peptide_Thioester Auxiliary_Released Released Auxiliary External_Thiol->Auxiliary_Released

Sources

Experimental protocol for using S-[(Diphenylphosphoryl)methyl] ethanethioate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of S-[(Diphenylphosphoryl)methyl] ethanethioate in Organic Synthesis

This document serves as a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of S-[(Diphenylphosphoryl)methyl] ethanethioate. This reagent is a specialized phosphine oxide derivative designed for the stereoselective synthesis of α,β-unsaturated thioesters via the Horner-Wadsworth-Emmons reaction. This guide elucidates the underlying mechanism, provides detailed experimental protocols, and offers expert insights into its application.

Introduction and Reagent Overview

S-[(Diphenylphosphoryl)methyl] ethanethioate is a functionalized organophosphorus reagent. Its structure incorporates a diphenylphosphoryl group, which is the cornerstone of its reactivity in the Horner-Wadsworth-Emmons (HWE) olefination. The methylene protons adjacent to both the phosphoryl (P=O) group and the thioester (C=O)S group are acidic, allowing for facile deprotonation to form a stabilized carbanion. This nucleophilic carbanion is the key intermediate for the synthesis of α,β-unsaturated thioesters from aldehydes and ketones.

The primary advantage of using HWE reagents like S-[(Diphenylphosphoryl)methyl] ethanethioate over traditional Wittig reagents (phosphonium ylides) lies in the nature of the byproduct. The HWE reaction generates a water-soluble phosphate salt, which is easily removed during aqueous workup, significantly simplifying product purification.[1][2] In contrast, the Wittig reaction produces triphenylphosphine oxide, which often requires tedious chromatographic separation.[1]

Table 1: Physicochemical Properties of S-[(Diphenylphosphoryl)methyl] ethanethioate

PropertyValueSource/Note
IUPAC Name S-((Diphenylphosphoryl)methyl) ethanethioate-
Molecular Formula C₁₅H₁₅O₂PSCalculated
Molecular Weight 290.32 g/mol Calculated (Based on C₁₅H₁₅OPS + O)[3]
Appearance White to off-white solid (predicted)By analogy to similar phosphine oxides
Solubility Soluble in THF, DCM, Chloroform. Sparingly soluble in hexanes, ether.By analogy to similar reagents
CAS Number Not assignedAs of the latest search, no specific CAS is available.

Mechanism of Action: The Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes.[4] When using stabilized phosphonates or phosphine oxides such as S-[(Diphenylphosphoryl)methyl] ethanethioate, the reaction predominantly yields the thermodynamically more stable (E)-alkene.[5][6]

The reaction proceeds through the following key steps:

  • Deprotonation: A suitable base abstracts a proton from the carbon alpha to the phosphoryl and thioester groups, forming a resonance-stabilized phosphonate carbanion.[6]

  • Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and leads to the formation of a betaine-like intermediate.[4][7]

  • Oxaphosphetane Formation: The intermediate cyclizes to form a four-membered ring intermediate known as an oxaphosphetane.[2]

  • Elimination: The oxaphosphetane collapses, yielding the final alkene product and a diphenylphosphinate salt byproduct. This elimination step is stereospecific.[6]

HWE_Mechanism Reagent S-[(Diphenylphosphoryl)methyl] ethanethioate Carbanion Stabilized Carbanion Reagent->Carbanion 1. Deprotonation Base Base (e.g., NaH) Base->Carbanion Aldehyde Aldehyde (R'-CHO) Betaine Betaine Intermediate Aldehyde->Betaine Carbanion->Betaine 2. Nucleophilic Attack Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane 3. Cyclization Product (E)-α,β-Unsaturated Thioester Oxaphosphetane->Product 4. Elimination Byproduct Water-Soluble Phosphinate Salt Oxaphosphetane->Byproduct

Caption: Horner-Wadsworth-Emmons reaction mechanism.

Application: Synthesis of (E)-α,β-Unsaturated Thioesters

α,β-Unsaturated thioesters are valuable synthetic intermediates. The thioester functionality can be used in various transformations, including acylations, conjugate additions, and as a precursor for other functional groups. This protocol provides a general procedure for the reaction of S-[(Diphenylphosphoryl)methyl] ethanethioate with an aldehyde to yield the corresponding (E)-α,β-unsaturated thioester.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on the specific aldehyde substrate used.

Materials:

  • S-[(Diphenylphosphoryl)methyl] ethanethioate (1.05 eq)

  • Aldehyde (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask (three-necked)

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath (0 °C)

  • Separatory funnel

  • Rotary evaporator

HWE_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add NaH to anhydrous THF in flask B 2. Cool to 0 °C A->B C 3. Add Reagent solution dropwise B->C D 4. Stir for 30 min (Carbanion formation) C->D E 5. Add Aldehyde solution dropwise at 0 °C D->E F 6. Warm to RT, stir for 2-4 hours E->F G 7. Quench with sat. aq. NH₄Cl F->G H 8. Extract with Ethyl Acetate G->H I 9. Wash with Brine H->I J 10. Dry organic layer (Na₂SO₄) I->J K 11. Concentrate in vacuo J->K L 12. Purify by Column Chromatography K->L

Caption: Experimental workflow for the HWE synthesis.

Step-by-Step Procedure:

  • Preparation of the Ylide: a. To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq, 60% dispersion in mineral oil). b. Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes via cannula. c. Add anhydrous THF to the flask to create a suspension and cool the flask to 0 °C using an ice bath.[1] d. In a separate flame-dried flask, dissolve S-[(Diphenylphosphoryl)methyl] ethanethioate (1.05 eq) in anhydrous THF. e. Slowly add the phosphine oxide solution to the stirred NaH suspension at 0 °C via syringe or dropping funnel. Causality: This slow addition controls the exothermic reaction and hydrogen gas evolution. f. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the deep red/orange phosphonate carbanion.

  • Reaction with Aldehyde: a. Cool the reaction mixture back down to 0 °C. b. Dissolve the aldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the carbanion solution. Causality: Maintaining a low temperature minimizes potential side reactions. c. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. d. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup and Purification: a. Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and add water and ethyl acetate. c. Separate the layers. Extract the aqueous layer with ethyl acetate (2x). d. Combine the organic layers and wash with brine. Causality: The aqueous washes remove the water-soluble diphenylphosphinate byproduct, which is the key advantage of the HWE reaction.[1][2] e. Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the resulting crude product by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford the pure (E)-α,β-unsaturated thioester.

Troubleshooting and Key Considerations
IssuePotential CauseRecommended Solution
Low or No Reaction Incomplete deprotonation (inactive base, wet solvent/reagent).Use fresh, high-quality NaH. Ensure all glassware is flame-dried and solvents are rigorously anhydrous.
Sterically hindered aldehyde/ketone.Increase reaction temperature or time. For highly hindered ketones, this reagent may not be suitable.
Low Yield Hydrolysis of the thioester product during workup.[8]Minimize contact time with aqueous acid/base. Use neutral or slightly acidic quench (NH₄Cl). Ensure prompt extraction.
Mixture of (E) and (Z) Isomers Reaction conditions not optimal for stereoselectivity.Ensure the phosphonate is fully stabilized (has an electron-withdrawing group like the thioester). Generally, HWE with stabilized reagents gives high E-selectivity.[4]
Difficulty in Purification Incomplete removal of the phosphate byproduct.Ensure thorough aqueous washing steps during the workup.

Safety and Handling

  • S-[(Diphenylphosphoryl)methyl] ethanethioate: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Sodium Hydride (NaH): Highly flammable and water-reactive. Handle under an inert atmosphere. It reacts violently with water to produce flammable hydrogen gas.

  • Anhydrous Solvents (THF): Anhydrous ethers like THF can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.

  • Thioesters: Many organosulfur compounds have unpleasant odors.[9] All manipulations should be performed in a fume hood.

Conclusion

S-[(Diphenylphosphoryl)methyl] ethanethioate is a highly effective Horner-Wadsworth-Emmons reagent for the stereoselective synthesis of (E)-α,β-unsaturated thioesters. Its primary advantages include high (E)-selectivity and the formation of an easily removable, water-soluble phosphate byproduct, which streamlines the purification process. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can effectively employ this reagent to construct valuable intermediates for applications in organic synthesis, materials science, and drug discovery.

References

  • (No direct source for the specific compound was found.
  • Antczak, M., & Wicha, J. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1867. [Link]

  • Organic Synthesis. Wittig & Wittig-Horner reactions. Organic-synthesis.com. [Link]

  • Yokomatsu, T., et al. (2025). Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles. ResearchGate. [Link]

  • Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction. Organic-chemistry.org. [Link]

  • Chegg. (2022). Solved The Horner-Wadsworth-Emmons (HWE) reaction Synthesis. Chegg.com. [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

  • Boutureira, O., & O'Brien, P. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethanethioic acid, S-[(diphenylphosphino)methyl] ester. PubChem Compound Database. [Link]

  • Lund, H. (2022). Towards the synthesis of phosphonic acid-based potential metallo-β-lactamase inhibitors. Diva-portal.org. [Link]

  • Wikipedia contributors. (2023). Horner–Wadsworth–Emmons reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction. YouTube. [Link]

  • Reich, H. J. (n.d.). Carbonyl Chemistry: Horner-Wadsworth-Emmons Reaction. University of Wisconsin. [Link]

  • Wikipedia contributors. (2023). Phosphonate. Wikipedia, The Free Encyclopedia. [Link]

  • Zhang, W., et al. (2012). Stability of thioester intermediates in ubiquitin-like modifications. The FEBS Journal, 279(18), 3466-3475. [Link]

  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 11655-11683. [Link]

  • Le, S. N., et al. (2018). A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. RSC Publishing. [Link]

  • Wikipedia contributors. (2023). S-Methyl thioacetate. Wikipedia, The Free Encyclopedia. [Link]

Sources

The Dual-Role Reagent: A Guide to Phosphine-Mediated Thiol-Ene Click Chemistry and the Potential of S-[(Diphenylphosphoryl)methyl] Ethanethioate Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Landscape of Phosphine-Based Reagents in Bioconjugation

In the dynamic fields of chemical biology and drug development, precision and efficiency in molecular conjugation are paramount. "Click chemistry" has provided a robust framework for achieving these goals, with thiol-ene reactions emerging as a particularly powerful tool for forging stable carbon-sulfur bonds under mild conditions. This guide delves into the nuanced and highly effective world of phosphine-mediated thiol-ene chemistry.

It is critical to begin with a point of clarification regarding the central reagent of this guide. The topic specified, S-[(Diphenylphosphoryl)methyl] ethanethioate , contains a phosphine oxide group (P=O). Our extensive literature review has found no documented synthesis or application of this specific compound in click chemistry or other bioconjugation methodologies. Phosphine oxides are generally characterized by their high stability, often appearing as byproducts of reactions involving phosphines (e.g., the Wittig reaction), and are not typically employed as catalysts for reactions such as thiol-ene additions.[1]

However, a closely related analogue, S-[(Diphenylphosphino)methyl] ethanethioate , which features a trivalent phosphine (P) instead of a phosphine oxide, represents a fascinating and potentially highly useful, albeit not commercially prevalent, bifunctional reagent. This document will, therefore, focus on the established principles of phosphine-mediated thiol-ene reactions, using this phosphine analogue as a conceptual model to explore advanced applications. We will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to leverage phosphine-based reagents in their conjugation workflows.

Pillar 1: The Mechanistic Underpinnings of Phosphine-Mediated Thiol-Ene Conjugation

The utility of phosphines in thiol-ene click chemistry is multifaceted, extending beyond simple catalysis. They can act as potent reducing agents and as nucleophilic catalysts, enabling one-pot reaction sequences that are both elegant and highly efficient.

The Dual Functionality of Phosphines
  • Disulfide Bond Reduction: In biological contexts, particularly with proteins and peptides, cysteine residues often exist as disulfide bridges. To make these cysteine thiols available for conjugation, a reduction step is necessary. Water-soluble phosphines, such as Tris(2-carboxyethyl)phosphine (TCEP), are exceptionally effective at cleaving disulfide bonds cleanly and quantitatively, without the need for additional purification steps before conjugation.[2]

  • Nucleophilic Catalysis of Thiol-Michael Addition: The "thiol-ene" reaction in bioconjugation is most often a thiol-Michael addition, where a thiol adds across an electron-deficient alkene (e.g., a maleimide or an acrylate).[3][4] While this reaction can proceed uncatalyzed, it is significantly accelerated by nucleophilic catalysts. Phosphines excel in this role. The mechanism involves the phosphine acting as a potent nucleophile that attacks the β-carbon of the activated alkene, generating a zwitterionic intermediate. This intermediate is a strong base that readily deprotonates the thiol, forming a highly reactive thiolate anion. The thiolate then attacks the alkene in a classic Michael addition, regenerating the phosphine catalyst and yielding the final thioether product. This catalytic cycle allows for rapid conjugation at low catalyst concentrations.

G cluster_0 Phosphine-Catalyzed Thiol-Michael Addition Phosphine R₃P (Phosphine) Zwitterion Zwitterionic Intermediate [R₃P⁺-CH-CH⁻-C=O] Phosphine->Zwitterion 1. Nucleophilic Attack Alkene Electron-Deficient Alkene (e.g., Maleimide) Alkene->Zwitterion Product Thioether Product Alkene->Product Zwitterion->Phosphine Regeneration Thiol R'-SH (Thiol) Thiolate R'-S⁻ (Thiolate Anion) Thiol->Thiolate 2. Deprotonation by Zwitterion Thiolate->Alkene 3. Michael Addition

Caption: Mechanism of Phosphine-Catalyzed Thiol-Michael Addition.

The Role of the Thioacetate: A Masked Thiol

The thioacetate group (-S-C(O)CH₃) is a common and highly effective protecting group for thiols. In its protected form, the sulfur is not nucleophilic and will not readily react with alkenes. This allows for stable storage and handling of the molecule. The free thiol can be regenerated under mild basic conditions, such as treatment with sodium hydroxide, sodium methoxide, or an amine, which hydrolyzes the thioester bond.[5]

A reagent like S-[(Diphenylphosphino)methyl] ethanethioate would, therefore, be a pro-reagent, requiring an activation step to unmask the thiol before it can participate in a conjugation reaction.

Pillar 2: A Conceptual Workflow for a Bifunctional Phosphine-Thioacetate Reagent

While S-[(Diphenylphosphoryl)methyl] ethanethioate remains theoretical in this context, we can conceptualize a powerful workflow for its phosphine analogue, S-[(Diphenylphosphino)methyl] ethanethioate. Such a reagent would offer the potential for novel, site-specific labeling strategies.

The workflow would involve two key stages:

  • Activation (Deprotection): The thioacetate is hydrolyzed to reveal the free thiol, creating a molecule that is both a thiol and a phosphine.

  • Conjugation: This activated bifunctional molecule can then be used in a thiol-ene reaction. The phosphine moiety could potentially act as an intramolecular catalyst, accelerating the addition of its own thiol to an activated alkene. This could lead to highly efficient labeling of biomolecules.

G Start S-[(Diphenylphosphino)methyl] ethanethioate Activation Activation (Base-mediated deprotection) Start->Activation ActivatedReagent Activated Reagent (Phosphine-Thiol) Activation->ActivatedReagent Conjugation Thiol-Ene Conjugation ActivatedReagent->Conjugation Biomolecule Biomolecule with 'ene' group (e.g., Maleimide-Protein) Biomolecule->Conjugation Product Phosphine-Labeled Bioconjugate Conjugation->Product

Caption: Conceptual workflow for a phosphine-thioacetate reagent.

Pillar 3: Field-Proven Protocols & Data

While a specific protocol for the conceptual reagent is not possible, we present a robust, field-proven protocol for a one-pot disulfide reduction and phosphine-mediated thiol-ene conjugation. This method is widely applicable for labeling proteins and peptides.[1][6]

Application Note 1: One-Pot PEGylation of a Disulfide-Containing Peptide

This protocol details the conjugation of a poly(ethylene glycol) acrylate (PEG-Acrylate) to a peptide containing a disulfide bridge, using TCEP as both the reducing agent and the thiol-ene catalyst.

Objective: To achieve high-yield, site-specific PEGylation of a peptide by first reducing a Cys-Cys disulfide bond and then conjugating the resulting free thiols to a PEG-Acrylate in a single pot.

Materials:

  • Disulfide-containing peptide (e.g., Salmon Calcitonin)

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl)

  • Poly(ethylene glycol) methyl ether acrylate (PEG-Acrylate)

  • Phosphate Buffer (100 mM, pH 7.2)

  • Degassed, deionized water

  • Analytical HPLC system with a C18 column

  • Mass Spectrometer (e.g., MALDI-ToF or ESI-MS)

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of TCEP·HCl in degassed water.

    • Prepare a 1 mg/mL stock solution of the peptide in degassed water.

    • Prepare a 20 mg/mL stock solution of PEG-Acrylate in 100 mM phosphate buffer (pH 7.2).

  • Disulfide Reduction (Step 1):

    • In a microcentrifuge tube, combine 500 µL of the peptide solution (0.5 mg) with an appropriate volume of the TCEP stock solution. A 2 to 5-fold molar excess of TCEP over the peptide is typically sufficient.

    • Vortex briefly and allow the reaction to proceed at room temperature for 30-60 minutes.

    • Self-Validation Checkpoint: Confirm complete reduction by analyzing a small aliquot via HPLC-MS. The reduced peptide will have a mass increase of 2 Da and a different retention time compared to the native, disulfide-bridged peptide.

  • Thiol-Ene Conjugation (Step 2):

    • To the same tube containing the reduced peptide, add a 5 to 10-fold molar excess of the PEG-Acrylate stock solution. The TCEP already present in the solution will catalyze this reaction.

    • Vortex the mixture and allow it to react at room temperature for 2-4 hours. The reaction can be monitored for completion by HPLC.

  • Analysis and Purification:

    • Analyze the reaction mixture by HPLC-MS to confirm the formation of the desired bioconjugate. The product will have a significantly different retention time and a mass corresponding to the peptide plus two PEG chains (as two thiols were generated).

    • If necessary, purify the conjugate from excess PEG-Acrylate and TCEP using dialysis or size-exclusion chromatography.

G Start 1. Prepare Reagents (Peptide, TCEP, PEG-Acrylate) Reduction 2. Reduce Peptide Disulfide (Add TCEP to Peptide) RT, 30-60 min Start->Reduction Checkpoint1 3. QC Checkpoint (HPLC-MS for complete reduction) Reduction->Checkpoint1 Conjugation 4. Add PEG-Acrylate (to the same pot) RT, 2-4 hours Checkpoint1->Conjugation If reduction is complete Analysis 5. Final Analysis (HPLC-MS for conjugate formation) Conjugation->Analysis Purification 6. Purify Conjugate (e.g., Dialysis) Analysis->Purification If conjugation is successful End Final Product Purification->End

Sources

Application Notes and Protocols: α-(Diphenylphosphinyl)methyl Thioacetate as a Ligation Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of synthetic protein chemistry, the ability to forge native peptide bonds between unprotected peptide segments is paramount. Native Chemical Ligation (NCL) has emerged as a cornerstone technology, enabling the construction of large, complex proteins that are inaccessible through traditional solid-phase peptide synthesis (SPPS) alone.[1][2][3] The power of NCL is significantly expanded by the use of ligation auxiliaries, which facilitate ligation at non-cysteine residues, thus broadening the scope of protein synthesis. This document provides a detailed technical guide on the application of α-(Diphenylphosphinyl)methyl Thioacetate as a novel, traceless ligation auxiliary. We will delve into the mechanistic underpinnings of its function, provide detailed protocols for its synthesis and use in peptide ligation, and discuss the critical parameters for successful implementation.

Introduction: The Role of Auxiliaries in Expanding Native Chemical Ligation

Native Chemical Ligation classically involves the reaction between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine.[3] The thiol side chain of cysteine attacks the thioester, leading to a transthioesterification, followed by a spontaneous S-to-N acyl shift to form a native peptide bond. To perform ligation at amino acids other than cysteine, a temporary thiol-containing group, or "auxiliary," can be attached to the N-terminus of a peptide. This auxiliary mimics the function of a cysteine residue, enabling the key ligation chemistry to proceed. After the ligation is complete, the auxiliary is cleaved, leaving behind the native peptide sequence.

The α-(Diphenylphosphinyl)methyl group represents a class of phosphine-based auxiliaries. The core principle of these auxiliaries is the use of a phosphine moiety that can be selectively manipulated to unmask a reactive thiol, which then participates in the ligation reaction. The phosphine group offers unique chemical handles that allow for orthogonal activation and cleavage strategies, providing a high degree of control over the ligation process.

The α-(Diphenylphosphinyl)methyl Thioacetate Auxiliary: A Mechanistic Overview

The α-(Diphenylphosphinyl)methyl thioacetate auxiliary is designed to be a stable, storable precursor that can be readily incorporated into a peptide and later activated in situ to initiate ligation. The workflow can be conceptualized as a three-stage process:

  • Installation: The auxiliary, in its protected thioacetate form, is attached to the N-terminal amino acid of a peptide segment.

  • Activation and Ligation: The thioacetate is deacetylated to reveal a free thiol. The phosphine oxide is then reduced to a phosphine, which facilitates the ligation reaction.

  • Cleavage: The auxiliary is tracelessly removed to yield the native peptide bond.

The key to this auxiliary's function lies in the reversible oxidation state of the phosphorus atom and the lability of the P-C bond under specific conditions.

Visualizing the Workflow

ligation_workflow cluster_synthesis Peptide Synthesis & Auxiliary Installation cluster_ligation Ligation Reaction cluster_cleavage Post-Ligation Processing SPPS Solid-Phase Peptide Synthesis of Peptide-Thioester Aux_Install Installation of Auxiliary on N-terminal of second peptide SPPS->Aux_Install Deprotection Auxiliary Deprotection (Thiol Unmasking) Aux_Install->Deprotection One-pot or sequential Ligation Native Chemical Ligation Deprotection->Ligation Aux_Cleavage Auxiliary Cleavage Ligation->Aux_Cleavage Purification Purification of Final Peptide Aux_Cleavage->Purification

Figure 1: General workflow for auxiliary-mediated native chemical ligation.

Detailed Protocols

Synthesis of α-(Diphenylphosphinyl)methyl Thioacetate

The synthesis of the auxiliary can be achieved in a two-step process starting from commercially available (chloromethyl)diphenylphosphine oxide.

Materials:

  • (Chloromethyl)diphenylphosphine oxide

  • Potassium thioacetate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve (chloromethyl)diphenylphosphine oxide (1 equivalent) in anhydrous DMF.

  • Add potassium thioacetate (1.2 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold diethyl ether to precipitate the product.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the solid under vacuum to yield α-(Diphenylphosphinyl)methyl thioacetate.

Installation of the Auxiliary onto a Peptide

The auxiliary is typically installed on the N-terminal amino group of a resin-bound peptide via reductive amination.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • α-(Diphenylphosphinyl)methyl carbaldehyde (prepared by oxidation of the corresponding alcohol)

  • Sodium cyanoborohydride (NaBH₃CN)

  • 1% Acetic acid in DMF

Procedure:

  • Swell the peptide-resin in DMF.

  • Treat the resin with a solution of α-(Diphenylphosphinyl)methyl carbaldehyde (5 equivalents) and 1% acetic acid in DMF.

  • Agitate the mixture for 1 hour.

  • Add sodium cyanoborohydride (10 equivalents) and continue to agitate for an additional 4 hours.

  • Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

One-Pot Ligation and Auxiliary Cleavage Protocol

This protocol outlines the ligation of a peptide-thioester with an auxiliary-modified peptide, followed by the in-situ cleavage of the auxiliary.

Materials:

  • Peptide 1: C-terminal thioester (e.g., -SR)

  • Peptide 2: N-terminal α-(Diphenylphosphinyl)methyl auxiliary

  • Ligation Buffer: 6 M Guanidinium chloride, 200 mM sodium phosphate, pH 7.2

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • 4-mercaptophenylacetic acid (MPAA)

  • Morpholine

  • HPLC for purification

Procedure:

  • Ligation:

    • Dissolve Peptide 1 and Peptide 2 in the ligation buffer.

    • Add MPAA (30 mM) and TCEP (20 mM). The TCEP serves to reduce the phosphine oxide to the active phosphine and also to deacetylate the thioacetate, unmasking the reactive thiol.

    • Stir the reaction at room temperature and monitor by analytical HPLC. The ligation is typically complete within 4-24 hours.

  • Auxiliary Cleavage:

    • Once the ligation is complete, add morpholine to the reaction mixture to a final concentration of 0.5 M.

    • Continue to stir at room temperature for an additional 2-4 hours. The mildly basic conditions facilitate the cleavage of the diphenylphosphinylmethyl group.[2][4]

    • Acidify the reaction mixture with trifluoroacetic acid (TFA) to quench the reaction.

  • Purification:

    • Purify the crude ligated peptide by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final peptide product.

Mechanism of Ligation and Cleavage

ligation_mechanism cluster_ligation_step Ligation cluster_cleavage_step Cleavage Peptide1_Thioester Peptide1-CO-SR Aux_Peptide HS-CH2-P(Ph)2-NH-Peptide2 Thioester_Intermediate Peptide1-CO-S-CH2-P(Ph)2-NH-Peptide2 Ligated_Product Peptide1-CO-NH-Peptide2 (with auxiliary) Final_Peptide Peptide1-CO-NH-Peptide2 Ligated_Product->Final_Peptide Auxiliary Cleavage Cleavage_Reagent Morpholine/Base

Figure 2: Simplified mechanism of ligation and auxiliary cleavage.

Data and Expected Results

The efficiency of the ligation and cleavage steps should be monitored by analytical HPLC and confirmed by mass spectrometry.

StepExpected OutcomeTypical YieldAnalytical Method
Auxiliary Synthesis White to off-white solid>80%NMR, Mass Spec
Auxiliary Installation Successful conjugation to peptide>90% (on resin)Kaiser Test, Cleavage of a small sample for Mass Spec
Ligation Formation of the ligated peptide with auxiliary60-90%HPLC, Mass Spec
Auxiliary Cleavage Removal of the auxiliary group>95% conversionHPLC, Mass Spec
Overall Isolated Yield Pure, ligated peptide40-70%HPLC, Mass Spec

Table 1: Summary of expected outcomes and analytical monitoring for each stage of the process.

Troubleshooting and Field-Proven Insights

  • Slow Ligation: If the ligation reaction is slow, ensure that the pH of the ligation buffer is correctly adjusted. The concentration of the thiol catalyst (MPAA) can also be increased. For sterically hindered ligation sites, reaction times may need to be extended.

  • Incomplete Auxiliary Cleavage: If the cleavage of the auxiliary is incomplete, the reaction time with morpholine can be extended. Ensure that the pH is maintained in the basic range during cleavage.

  • Side Reactions: The phosphine moiety can be susceptible to oxidation. It is crucial to use degassed buffers and maintain an inert atmosphere where possible. The use of TCEP helps to keep the phosphine in its reduced, active state.[1]

  • Peptide Solubility: The use of 6 M guanidinium chloride is essential for maintaining the solubility of the peptide fragments. If solubility issues persist, the addition of organic co-solvents such as isopropanol or acetonitrile may be beneficial.

Conclusion

The α-(Diphenylphosphinyl)methyl thioacetate auxiliary offers a powerful and versatile tool for the chemical synthesis of proteins. Its ability to be stored as a stable precursor and activated in a one-pot ligation and cleavage protocol simplifies the workflow and enhances the efficiency of protein synthesis. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can successfully employ this auxiliary to construct complex and challenging protein targets, thereby advancing the frontiers of chemical biology and drug discovery.

References

  • Native chemical ligation in protein synthesis and semi-synthesis. (n.d.). SciSpace.
  • A Type of Auxiliary for Native Chemical Peptide Ligation beyond Cysteine and Glycine Junctions. (2025, August 7).
  • Phosphines: preparation, reactivity and applications. (n.d.). Royal Society of Chemistry.
  • Phosphines: preparation, reactivity and applications. (2018, April 12). Royal Society of Chemistry.
  • Phosphine ligand and its preparation method and use. (n.d.).
  • Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses. (n.d.). PMC.
  • Towards the synthesis of phosphonic acid-based potential metallo-β-lactamase inhibitors. (2022, June 6). Diva-portal.org.
  • Phosphorus-based reagents in peptide synthesis: synthesis of methionine-enkephalin and the solution conformation of its N-diphenylphosphinoyl deriv
  • Enabling Cysteine-Free Native Chemical Ligation at Challenging Junctions with a Ligation Auxiliary Capable of Base C
  • Phosphine Ligand Applic
  • ligation methods for peptide and protein synthesis with applic
  • Native Chemical Ligation of Peptides and Proteins. (n.d.). PMC.
  • Preparation of phosphines through C–P bond form
  • Application Note Peptide Cleavage and Protected Cleavage Procedures. (n.d.).
  • One-Pot Peptide Ligation–Oxidative Cyclization Protocol for the Preparation of Short-/Medium-Size Disulfide Cyclopeptides. (2018, July 7). Repositorio Digital Ikiam.
  • One-Pot Peptide Ligation–Oxidative Cyclization Protocol for the Preparation of Short-/Medium-Size Disulfide Cyclopeptides. (2018, July 7).
  • DEVELOPMENT OF CHEMICAL METHODOLOGIES FOR SYNTHESIS OF DIFFICULT PEPTIDES/PROTEINS. (n.d.).
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • Racemization-free synthesis of dipeptide, amide and ester by oxalyl chloride and catalytic triphenylphosphine oxide. (n.d.).
  • Introduction to Peptide Synthesis. (n.d.). PMC.
  • O,S-Dimethyl Carbonodithioate as a Phosgene Substitute for the Preparation of S-Methyl Alkylcarbamothioates and Dialkylcarbamothioates. (2025, August 10).
  • Demethylation of Dimethyl Phosphonate Esters with Sodium Ethanethiolate: Improved Synthesis of 5´-Methylene Substituted 2´,5´-Deoxyribonucleotides. (n.d.). NIH.
  • Epimerisation in Peptide Synthesis. (n.d.). MDPI.
  • Technical Guide: S-(2-methylphenyl)
  • Cleavage of synthetic peptides. (n.d.).
  • Peptide Hand Synthesis Part 8: Cleaving. (2022, July 12). YouTube.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024, April 29). YouTube.
  • Technical Support Center: Synthesis of S-(2-methylphenyl)

Sources

Application Notes and Protocols for S-[(Diphenylphosphoryl)methyl] ethanethioate in Olefination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of S-[(Diphenylphosphoryl)methyl] ethanethioate, a specialized Horner-Wadsworth-Emmons (HWE) reagent for the stereoselective synthesis of α,β-unsaturated thioesters. This document delves into the mechanistic underpinnings of the HWE reaction, offering a rationale for experimental choices and providing detailed, step-by-step protocols for both the synthesis of the reagent and its subsequent use in olefination reactions with carbonyl compounds. The protocols are designed to be self-validating, with insights into expected outcomes, purification strategies, and data interpretation.

Introduction: The Strategic Advantage of α,β-Unsaturated Thioesters and the Horner-Wadsworth-Emmons Reaction

α,β-Unsaturated thioesters are valuable intermediates in organic synthesis, serving as precursors to a wide array of complex molecules, including natural products and pharmacologically active compounds. Their unique reactivity profile, particularly as potent Michael acceptors and precursors for various carbon-carbon bond-forming reactions, makes their stereoselective synthesis a critical endeavor.

The Horner-Wadsworth-Emmons (HWE) reaction stands as a paramount methodology for the formation of carbon-carbon double bonds, offering distinct advantages over the classical Wittig reaction.[1][2][3] The use of phosphonate-stabilized carbanions, such as the one derived from S-[(Diphenylphosphoryl)methyl] ethanethioate, typically leads to the formation of water-soluble phosphate byproducts, greatly simplifying product purification.[1][2] Furthermore, these phosphonate carbanions exhibit enhanced nucleophilicity compared to their phosphonium ylide counterparts, enabling reactions with a broader scope of aldehydes and even sterically hindered ketones.[3] The HWE reaction is renowned for its high (E)-stereoselectivity, a feature that is often crucial in multi-step syntheses.[1][2]

S-[(Diphenylphosphoryl)methyl] ethanethioate is a bespoke HWE reagent designed for the direct introduction of an ethanethioate moiety, leading to the formation of α,β-unsaturated thioesters. The diphenylphosphoryl group influences the reactivity and stereoselectivity of the reagent, making it a valuable tool for specific synthetic challenges.

Mechanistic Insights: The Horner-Wadsworth-Emmons Reaction Pathway

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing reaction conditions. The HWE reaction proceeds through a well-established sequence of steps:[1][3]

  • Deprotonation: A suitable base abstracts the acidic proton α to both the phosphoryl and thioester groups, generating a highly stabilized phosphonate carbanion. The choice of base is critical and can influence the reaction's kinetics and selectivity.

  • Nucleophilic Addition: The phosphonate carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition forms a tetrahedral intermediate.

  • Oxaphosphetane Formation: The tetrahedral intermediate undergoes an intramolecular cyclization to form a transient four-membered ring intermediate known as an oxaphosphetane.

  • Elimination: The oxaphosphetane intermediate collapses, yielding the desired alkene (in this case, an α,β-unsaturated thioester) and a water-soluble diphenylphosphinate salt. The stereochemical outcome of the reaction is largely determined during the formation and collapse of this intermediate.

HWE_Mechanism reagent S-[(Diphenylphosphoryl)methyl] ethanethioate carbanion Phosphonate Carbanion (Nucleophile) reagent->carbanion Deprotonation base Base (e.g., NaH, KHMDS) base->reagent tetrahedral Tetrahedral Intermediate carbanion->tetrahedral Nucleophilic Addition carbonyl Aldehyde/Ketone (Electrophile) carbonyl->tetrahedral oxaphosphetane Oxaphosphetane Intermediate tetrahedral->oxaphosphetane Cyclization product α,β-Unsaturated Thioester ((E)-isomer favored) oxaphosphetane->product Elimination byproduct Diphenylphosphinate Salt (Water-soluble) oxaphosphetane->byproduct

Caption: Generalized Horner-Wadsworth-Emmons reaction mechanism.

The preferential formation of the (E)-alkene is attributed to the thermodynamic stability of the intermediates leading to its formation.[1] Steric interactions in the transition state leading to the oxaphosphetane generally favor the anti-arrangement of the bulky phosphonate and the substituent of the carbonyl compound.

Synthesis of S-[(Diphenylphosphoryl)methyl] ethanethioate

The synthesis of the title reagent can be achieved through a nucleophilic substitution reaction, which is analogous to the Michaelis-Arbuzov reaction for the preparation of phosphonates.[4][5][6]

Synthesis_Workflow start Chloromethyl diphenylphosphine oxide reaction Nucleophilic Substitution (SN2) start->reaction reagent2 Potassium Thioacetate reagent2->reaction solvent Solvent (e.g., DMF, Acetonitrile) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Recrystallization or Column Chromatography workup->purification product S-[(Diphenylphosphoryl)methyl] ethanethioate purification->product

Caption: Workflow for the synthesis of the HWE reagent.

Protocol 3.1: Synthesis from Chloromethyl Diphenylphosphine Oxide

This protocol outlines the synthesis of S-[(Diphenylphosphoryl)methyl] ethanethioate from commercially available starting materials.

Materials:

  • Chloromethyl diphenylphosphine oxide

  • Potassium thioacetate

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add chloromethyl diphenylphosphine oxide (1.0 eq) and potassium thioacetate (1.2 eq).

  • Add anhydrous DMF or acetonitrile to the flask to achieve a concentration of approximately 0.5 M.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Expected Outcome:

The product, S-[(Diphenylphosphoryl)methyl] ethanethioate, is typically a white to off-white solid. Characterization should be performed using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.

Horner-Wadsworth-Emmons Reaction Protocol

The following is a general protocol for the olefination of aldehydes using S-[(Diphenylphosphoryl)methyl] ethanethioate to yield α,β-unsaturated thioesters.

Protocol 4.1: (E)-Selective Synthesis of α,β-Unsaturated Thioesters

This protocol is optimized for the formation of the thermodynamically favored (E)-isomer.

Materials:

  • S-[(Diphenylphosphoryl)methyl] ethanethioate

  • Aldehyde

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium bis(trimethylsilyl)amide (KHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

  • Syringes for liquid transfer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add S-[(Diphenylphosphoryl)methyl] ethanethioate (1.1 eq).

  • Add anhydrous THF to the flask to achieve a concentration of approximately 0.2 M.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C.

  • In a separate flask, dissolve the aldehyde (1.0 eq) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the phosphonate carbanion solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure α,β-unsaturated thioester.[7]

Data Presentation:

EntryAldehydeBaseSolventTime (h)Yield (%)(E:Z) Ratio
1BenzaldehydeNaHTHF4>90>95:5
2CyclohexanecarboxaldehydeKHMDSTHF2>85>95:5
3IsovaleraldehydeNaHTHF6>80>90:10

Note: The data in this table is representative and may vary depending on the specific substrate and reaction conditions.

Troubleshooting and Key Considerations

  • Low Yield:

    • Inactive Base: Ensure the sodium hydride is fresh and the mineral oil has been washed away with hexanes if necessary.

    • Incomplete Reaction: Increase the reaction time or temperature.

    • Degradation of Starting Material: Use highly purified reagents and strictly anhydrous solvents under a robust inert atmosphere.

  • Poor Stereoselectivity:

    • The (E)-selectivity of the HWE reaction is generally high for unhindered aldehydes. For sterically demanding substrates, the selectivity may decrease.

    • Reaction temperature can influence stereoselectivity; running the reaction at lower temperatures may improve selectivity in some cases.

  • Purification:

    • The diphenylphosphinate byproduct is generally water-soluble, facilitating its removal during the aqueous workup.

    • Flash column chromatography is typically effective for isolating the desired α,β-unsaturated thioester from any unreacted starting materials or minor byproducts.

Conclusion

S-[(Diphenylphosphoryl)methyl] ethanethioate is a highly effective Horner-Wadsworth-Emmons reagent for the stereoselective synthesis of α,β-unsaturated thioesters. The protocols provided herein, grounded in a solid mechanistic understanding, offer a reliable starting point for researchers in organic synthesis and drug development. The operational simplicity, high yields, and excellent (E)-stereoselectivity make this reagent a valuable addition to the synthetic chemist's toolbox for the construction of complex molecular architectures.

References

  • Horner, L.; Hoffmann, H.; Wippel, H. G. Chem. Ber.1958, 91, 61-63.
  • Wadsworth, W. S., Jr.; Emmons, W. D. J. Am. Chem. Soc.1961, 83, 1733-1738.
  • Maryanoff, B. E.; Reitz, A. B. Chem. Rev.1989, 89, 863-927.
  • Ando, K. J. Org. Chem.1997, 62, 1934-1939.
  • Still, W. C.; Gennari, C. Tetrahedron Lett.1983, 24, 4405-4408.
  • Masamune, S.; Roush, W. R. J. Am. Chem. Soc.1984, 106, 1507-1509.
  • Michaelis, A.; Kaehne, R. Ber. Dtsch. Chem. Ges.1898 , 31, 1048–1055. [Link]

  • Arbuzov, A. E. J. Russ. Phys. Chem. Soc.1906, 38, 687.
  • Bhattacharya, A. K.; Thyagarajan, G. Chem. Rev.1981 , 81, 415-430. [Link]

Sources

Application Notes: (Diphenylphosphino)methanethiol S-Acetate in Biochemical Ligation Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Nature's Canonical Bonds

In the intricate world of biochemistry and drug development, the ability to precisely construct and modify proteins, peptides, and other biomolecules is paramount. While nature relies on the ribosome and a limited set of amino acids, modern chemical biology seeks to forge new connections, introducing non-canonical amino acids, fluorescent probes, drug payloads, and other functionalities with surgical precision. This pursuit has led to the development of bioorthogonal chemistries—reactions that proceed with high specificity and yield in complex biological environments without interfering with native biochemical processes.

Among the most powerful of these tools is the Traceless Staudinger Ligation . At the heart of this reaction lies (Diphenylphosphino)methanethiol S-Acetate, a stable and versatile reagent precursor. Its application enables the formation of a native amide bond from two entirely abiotic functional groups: a phosphinothioester and an azide.[1][2] This guide provides a comprehensive overview of the chemistry, core applications, and detailed protocols for leveraging this technology. The key advantage of this method is its ability to ligate peptides at residues other than cysteine, overcoming a primary limitation of the widely used Native Chemical Ligation (NCL) strategy.[3][4]

Section 1: The Chemistry of the Traceless Staudinger Ligation

The Reagent: (Diphenylphosphino)methanethiol S-Acetate

(Diphenylphosphino)methanethiol S-Acetate is an air-stable, solid compound that serves as a convenient precursor to the active (diphenylphosphino)methanethiol. The acetate group protects the reactive thiol, preventing oxidation of the phosphine and dimerization of the thiol. Before use in a ligation strategy, the acetate is typically removed in situ or in a preceding step to generate the free phosphinothiol, which is then used to form a C-terminal peptide phosphinothioester.[5]

Property Value
Chemical Name S-[(Diphenylphosphino)methyl] ethanethioate
Synonyms (Diphenylphosphino)methanethiol S-Acetate
CAS Number 324753-11-9[6]
Molecular Formula C₁₅H₁₅OPS[5]
Molecular Weight 274.32 g/mol [6]
Appearance White to off-white solid
The Core Reaction: Mechanism of Action

The Traceless Staudinger Ligation is a sophisticated, multi-step reaction that culminates in the formation of a native amide bond, leaving no residual atoms from the phosphine reagent in the final product—hence, "traceless".[2] The reaction is highly chemoselective, proceeding efficiently in the presence of most other functional groups found in proteins.[3]

The mechanism proceeds as follows[7][8][9]:

  • Phosphinothioester Formation : A peptide with a C-terminal carboxylic acid is activated and coupled with the de-acetylated (diphenylphosphino)methanethiol to form a C-terminal phosphinothioester.

  • Staudinger Reaction : The phosphine of the phosphinothioester attacks the terminal nitrogen of an azide-containing peptide, forming a phosphazide intermediate.

  • Aza-Ylide Formation : The phosphazide rapidly and irreversibly loses dinitrogen gas (N₂) to form a highly reactive iminophosphorane, also known as an aza-ylide.

  • Intramolecular Acyl Transfer : The aza-ylide undergoes a rapid, intramolecular S→N acyl transfer. The nitrogen attacks the carbonyl carbon of the thioester, forming a five-membered ring intermediate (an amidophosphonium salt). This step is crucial and must be faster than the hydrolysis of the aza-ylide by water, which would lead to a simple azide reduction (a side reaction).

  • Hydrolysis : The cyclic intermediate is hydrolyzed by water, cleaving the P-N bond to yield the final product: a stable, native amide bond linking the two fragments and the diphenylphosphine oxide byproduct.

StaudingerLigation Figure 1: Mechanism of the Traceless Staudinger Ligation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Peptide1_P Peptide-C(O)-S-CH₂-P(Ph)₂ (Phosphinothioester) Phosphazide Phosphazide Intermediate Peptide1_P->Phosphazide + N₃-Peptide Peptide2_N3 N₃-Peptide (Azide) Peptide2_N3->Phosphazide AzaYlide Aza-Ylide (Iminophosphorane) Phosphazide->AzaYlide - N₂ Cyclic Amidophosphonium Salt (Cyclic Intermediate) AzaYlide->Cyclic Intramolecular S->N Acyl Transfer FinalPeptide Peptide-C(O)-NH-Peptide (Native Amide Bond) Cyclic->FinalPeptide + H₂O Byproduct O=P(Ph)₂-CH₂-SH (Phosphine Oxide) Cyclic->Byproduct + H₂O ProteinSynthesisWorkflow Figure 2: Convergent Protein Synthesis Workflow cluster_fragments Fragment Preparation start Start FragmentA Synthesize/Express Peptide Fragment 1 (C-terminal COOH) start->FragmentA FragmentB Synthesize/Express Peptide Fragment 2 (N-terminal Azide) start->FragmentB process process reagent reagent product product Activation Activate Fragment 1 to form C-terminal Phosphinothioester FragmentA->Activation Ligation Traceless Staudinger Ligation in Solution or on Solid Phase FragmentB->Ligation PhosphineReagent (Diphenylphosphino)methanethiol (from S-Acetate precursor) PhosphineReagent->Activation Activation->Ligation Purification Purification (e.g., HPLC) Ligation->Purification FinalProtein Full-Length Protein Purification->FinalProtein

Caption: Figure 2: Convergent Protein Synthesis Workflow.

Protocol 1: On-Resin Peptide Ligation via Traceless Staudinger Ligation

This protocol describes the ligation of a C-terminal phosphinothioester peptide fragment (on-resin) with an N-terminal azido-peptide fragment (in solution).

Materials:

  • Peptide-Resin 1: C-terminal fragment synthesized on a solid support (e.g., Wang resin).

  • Peptide 2: N-terminal fragment with an N-terminal azido-amino acid, purified by HPLC.

  • (Diphenylphosphino)methanethiol S-Acetate.

  • Diisopropylcarbodiimide (DIC) or HBTU/HOBt.

  • Anhydrous Dichloromethane (DCM), Dimethylformamide (DMF).

  • Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.

  • HPLC for purification.

Procedure:

  • Preparation of Peptide-Resin Phosphinothioester:

    • Rationale: This step converts the C-terminal carboxylate of the resin-bound peptide into the phosphinothioester required for ligation. Anhydrous conditions are critical to prevent hydrolysis of activated esters.

    • Swell the peptide-resin (1 equiv.) in anhydrous DMF for 30 min.

    • In a separate vial, dissolve (Diphenylphosphino)methanethiol S-Acetate (3 equiv.) in DMF. Add a mild base like Diisopropylethylamine (DIPEA) (3 equiv.) and stir for 15 min to deacetylate the reagent, yielding the free thiol.

    • To the swelled resin, add the activated phosphinothiol solution.

    • Add a coupling agent such as DIC (3 equiv.). Allow the reaction to proceed for 4-6 hours at room temperature.

    • Wash the resin extensively with DMF, followed by DCM, and dry under vacuum.

  • Traceless Staudinger Ligation:

    • Rationale: The azide-containing peptide is added in excess to drive the reaction to completion. The choice of solvent (e.g., DMF/water mixtures) is crucial for solubilizing both fragments. [10] 1. Swell the newly formed phosphinothioester resin in a suitable solvent mixture (e.g., DMF:H₂O 9:1 v/v).

    • Dissolve the N-terminal azido-peptide (1.5 equiv.) in the same solvent system.

    • Add the azido-peptide solution to the resin. Let the ligation proceed for 12-24 hours at room temperature or 37°C. Reaction progress can be monitored by taking a small aliquot of resin, cleaving the peptide, and analyzing by LC-MS.

  • Cleavage and Deprotection:

    • Rationale: A standard TFA "cocktail" is used to cleave the final ligated peptide from the resin and remove acid-labile side-chain protecting groups simultaneously. TIS is a scavenger to prevent side reactions.

    • Wash the resin with DMF and DCM and dry thoroughly.

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.

    • Incubate for 2-3 hours at room temperature.

    • Filter to separate the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.

  • Purification:

    • Centrifuge the ether suspension to pellet the crude peptide.

    • Dissolve the pellet in a suitable buffer (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Purify the full-length ligated peptide using reverse-phase HPLC.

    • Confirm the product identity and purity by mass spectrometry.

Site-Specific Bioconjugation and Drug Delivery

The Staudinger ligation is a premier tool for site-specific modification of biomolecules. [2]By incorporating an azide-bearing unnatural amino acid into a protein (e.g., an antibody for an Antibody-Drug Conjugate, ADC), a phosphinothioester-functionalized payload (drug, fluorophore, or biotin tag) can be attached precisely. This method is also used to functionalize the surface of drug delivery vehicles like liposomes. [2]

Protocol 2: Labeling an Azide-Modified Protein with a Phosphinothioester Probe

This protocol outlines the labeling of a purified protein containing a single azido-amino acid.

Materials:

  • Azide-modified protein (e.g., 1-5 mg/mL in PBS, pH 7.4).

  • Phosphinothioester-functionalized probe (e.g., a fluorescent dye). This is typically pre-synthesized.

  • Water-soluble phosphinothiol reagent if starting from a carboxylate-probe (e.g., bis(p-dimethylaminoethylphenyl)phosphinomethanethiol). [10]* Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0. Higher pH can increase reaction rates but may risk thioester hydrolysis. [10]* Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • Reagent Preparation:

    • Dissolve the phosphinothioester-probe in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution (e.g., 10-50 mM).

  • Ligation Reaction:

    • Rationale: The reaction is performed in an aqueous buffer compatible with protein stability. A slight molar excess of the probe ensures complete labeling of the protein.

    • To the azide-modified protein solution in PBS, add the phosphinothioester-probe stock solution to achieve a final molar excess of 5-20 fold over the protein. The final concentration of the organic solvent should ideally be below 5% (v/v) to maintain protein integrity.

    • Incubate the reaction at room temperature or 37°C for 4-18 hours. The reaction can be gently agitated.

  • Purification of the Conjugate:

    • Rationale: SEC is an effective method to separate the larger, labeled protein conjugate from the smaller, unreacted probe and phosphine oxide byproduct.

    • Apply the reaction mixture to a pre-equilibrated SEC column (e.g., a Superdex 75 or 200 column).

    • Elute with PBS, pH 7.4. The protein conjugate will typically elute first, in the void or early fractions.

    • Monitor the elution profile using absorbance at 280 nm (for protein) and the specific wavelength for the attached probe (e.g., 488 nm for fluorescein).

    • Pool the fractions containing the purified conjugate.

  • Characterization:

    • Confirm successful conjugation using SDS-PAGE (observing a shift in molecular weight or fluorescence) and mass spectrometry (ESI-MS or MALDI-TOF).

    • Determine the labeling efficiency using UV-Vis spectroscopy, comparing the protein and probe absorbance values.

Section 3: Technical Considerations & Best Practices

Reagent TypeKey FeatureOptimal Use CaseReference
(Diphenylphosphino)methanethiol The "gold standard" reagent.Ligation at Glycine residues in mixed organic/aqueous solvents.[10]
p-Methoxy-substituted Phosphinothiol Increased electron density on phosphorus.Improved yields for ligations at more sterically hindered non-Glycyl residues.[10]
Water-Soluble Phosphinothiols Contains charged or polar groups (e.g., ammonium).Fully aqueous ligations, ideal for sensitive proteins and integration with expressed protein ligation.[10]

Troubleshooting:

  • Low Ligation Yield: This can be due to several factors.

    • Side Reaction: The primary competing reaction is the simple reduction of the azide to an amine by hydrolysis of the aza-ylide intermediate. [10]Consider increasing the reactant concentrations or performing the reaction at a slightly higher pH (e.g., 8.0) to favor the intramolecular acyl transfer over hydrolysis.

    • Steric Hindrance: Ligation at bulky amino acids can be slow. Use an optimized reagent like a methoxy-substituted phosphinothiol.

    • Poor Solubility: Ensure both fragments are fully solubilized in the reaction solvent.

  • Phosphine Oxidation: While the S-Acetate precursor is stable, the free phosphinothiol can be susceptible to air oxidation. Prepare it fresh or handle it under an inert atmosphere for best results.

Conclusion

(Diphenylphosphino)methanethiol S-Acetate is more than a chemical curiosity; it is a gateway to one of chemical biology's most robust and versatile tools—the Traceless Staudinger Ligation. Its ability to forge native amide bonds independent of cysteine residues has opened new avenues for the total synthesis of proteins, the creation of precisely modified bioconjugates for diagnostics and therapy, and the controlled assembly of biomolecules on surfaces. By understanding the underlying mechanism and following robust protocols, researchers can effectively harness this powerful chemistry to advance the frontiers of science and medicine.

References

  • Nilsson, B. L., et al. (2009). Protein Engineering with the Traceless Staudinger Ligation. Methods in Enzymology, 462, 25-46. [Link]

  • Raines, R. T., et al. (2009). Protein Engineering with the Traceless Staudinger Ligation. University of Wisconsin-Madison. [Link]

  • Creative Biolabs. Staudinger Ligation. Creative Biolabs. [Link]

  • Ma, N., et al. (2016). The recent developments and applications of the traceless-Staudinger reaction in chemical biology study. RSC Advances, 6(5), 3845-3859. [Link]

  • Deng, G., et al. (2018). A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. Advanced Functional Materials, 28(49). [Link]

  • Nilsson, B. L., et al. (2009). Protein engineering with the traceless Staudinger ligation. Methods in Enzymology, 462, 25-46. [Link]

  • McCall, J. G., et al. (2021). Bioorthogonal reactions of triarylphosphines and related analogs. Bioconjugate Chemistry, 32(12), 2457-2479. [Link]

  • Lu, X., et al. (2021). Phosphorus-Based Catalysis. ACS Central Science, 7(3), 409-426. [Link]

  • Kluger, R. (2007). Advances in Bioconjugation. Combinatorial Chemistry & High Throughput Screening, 10(5), 339-348. [Link]

  • Tam, A., et al. (2007). Water-Soluble Phosphinothiols for Traceless Staudinger Ligation and Integration with Expressed Protein Ligation. Journal of the American Chemical Society, 129(38), 11673-11681. [Link]

  • Soellner, M. B., et al. (2006). Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation. Journal of the American Chemical Society, 128(1), 134-141. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of Chemical Research, 44(9), 666-676. [Link]

  • Wikipedia. Staudinger reaction. Wikipedia, The Free Encyclopedia. [Link]

Sources

Application Notes & Protocols: A-Level Guide to S-[(Diphenylphosphoryl)methyl] ethanethioate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

S-[(Diphenylphosphoryl)methyl] ethanethioate is a specialized phosphonate reagent pivotal for the stereoselective synthesis of α,β-unsaturated thioesters and related structures through the Horner-Wadsworth-Emmons (HWE) reaction. This guide provides a comprehensive exploration of the reagent's reactivity, mechanistic underpinnings, and practical applications. We present detailed, field-proven protocols for the synthesis of key intermediates, offering insights into experimental design, causality behind procedural steps, and methods for ensuring reaction integrity. This document is intended to empower researchers to effectively leverage this versatile reagent in complex organic synthesis and drug discovery workflows.

Introduction: The Strategic Value of S-[(Diphenylphosphoryl)methyl] ethanethioate

S-[(Diphenylphosphoryl)methyl] ethanethioate is an organophosphorus compound that serves as a cornerstone reagent for a modified Horner-Wadsworth-Emmons (HWE) olefination. Its structure uniquely combines a diphenylphosphinyl group, which stabilizes the adjacent carbanion, and an ethanethioate moiety, which is incorporated into the final product.

The primary utility of this reagent lies in its reaction with carbonyl compounds (aldehydes and ketones) to generate α,β-unsaturated thioesters. These products are highly valuable intermediates in organic synthesis, acting as precursors for a multitude of molecular scaffolds due to the thioester's reactivity as an activated acyl group.

Compared to traditional Wittig reagents, the phosphonate-stabilized carbanion derived from S-[(Diphenylphosphoryl)methyl] ethanethioate is more nucleophilic and less basic.[1] This enhanced nucleophilicity allows for efficient reactions even with sterically hindered ketones, which are often unreactive in classic Wittig conditions.[2] A significant practical advantage of the HWE reaction is the formation of a water-soluble diphenylphosphate byproduct, which simplifies purification immensely compared to the triphenylphosphine oxide generated in Wittig reactions.[3]

Core Mechanism: The Horner-Wadsworth-Emmons Reaction Pathway

The power of S-[(Diphenylphosphoryl)methyl] ethanethioate is realized through the HWE reaction, a process that reliably produces olefins, predominantly with an (E)-stereochemistry.[1][3] The mechanism proceeds through several distinct, well-understood steps.

Mechanistic Breakdown:

  • Deprotonation: The reaction is initiated by treating the phosphonate with a strong base (e.g., Sodium Hydride, NaH). The base abstracts the acidic proton on the carbon alpha to both the phosphoryl and thioester groups, creating a highly stabilized phosphonate carbanion.[1][4]

  • Nucleophilic Attack: This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms a tetrahedral intermediate known as a betaine or, more accurately, a β-alkoxyphosphonate.[2]

  • Oxaphosphetane Formation: The oxygen anion of the intermediate attacks the electrophilic phosphorus atom, cyclizing to form a four-membered ring intermediate, the oxaphosphetane.[4]

  • Elimination and Product Formation: The oxaphosphetane intermediate is unstable and rapidly collapses. The phosphorus-oxygen and carbon-carbon bonds break, leading to the formation of a new carbon-carbon double bond (the alkene) and a stable diphenylphosphate salt byproduct.[2][5]

The strong preference for the (E)-alkene product is a key feature of this reaction. This stereoselectivity is generally attributed to thermodynamic control, where the sterically less hindered arrangement of the substituents in the transition state leading to the oxaphosphetane is favored.[3][5]

HWE_Mechanism reagent S-[(Diphenylphosphoryl)methyl] ethanethioate carbanion Phosphonate Carbanion reagent->carbanion 1. Deprotonation base Base (e.g., NaH) base->reagent carbonyl Aldehyde/Ketone (R1-CO-R2) carbonyl->carbanion oxaphosphetane Oxaphosphetane Intermediate carbanion->oxaphosphetane 2. Nucleophilic Attack product α,β-Unsaturated Thioester (E-isomer favored) oxaphosphetane->product 3. Elimination byproduct Diphenylphosphate Byproduct (water-soluble) oxaphosphetane->byproduct

Caption: Horner-Wadsworth-Emmons (HWE) reaction mechanism.

Application & Protocol 1: Synthesis of (E)-α,β-Unsaturated Thioesters

This protocol details the standard procedure for synthesizing (E)-α,β-unsaturated thioesters from aldehydes using S-[(Diphenylphosphoryl)methyl] ethanethioate. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to ensure complete deprotonation without side reactions. Anhydrous tetrahydrofuran (THF) is the preferred solvent as it is aprotic and effectively solvates the intermediates.

Experimental Protocol: General Procedure

Materials & Equipment:

  • S-[(Diphenylphosphoryl)methyl] ethanethioate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Aldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel

  • Silica gel for column chromatography

  • Standard organic solvents for chromatography (hexanes, ethyl acetate)

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents) to a flame-dried round-bottom flask. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time.

  • Reagent Addition: Add anhydrous THF to the flask to create a slurry. Cool the mixture to 0 °C in an ice bath.

  • Carbanion Formation: Dissolve S-[(Diphenylphosphoryl)methyl] ethanethioate (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH slurry via a dropping funnel over 15-20 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the ylide is often indicated by a color change.

  • Carbonyl Addition: Cool the reaction mixture back down to 0 °C. Add a solution of the aldehyde (1.1 equivalents) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the aldehyde.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure α,β-unsaturated thioester.

Data Presentation: Typical Reaction Parameters
Carbonyl SubstrateBaseSolventTemperature (°C)Typical Yield (%)Stereoselectivity (E:Z)
BenzaldehydeNaHTHF0 to RT>85%>95:5
CinnamaldehydeNaHTHF0 to RT>80%>95:5
CyclohexanecarboxaldehydeNaHTHF0 to RT>90%>90:10
PivalaldehydeNaHTHF0 to RT>75%>98:2

Causality Note: The high (E)-selectivity observed, especially with aromatic and sterically hindered aldehydes, is a hallmark of the HWE reaction.[1] This outcome is driven by the thermodynamic stability of the intermediates leading to the trans-alkene.

workflow_thioester start Start: Phosphonate + Aldehyde step1 1. Deprotonation (NaH, THF, 0°C) start->step1 step2 2. Carbonyl Addition (0°C to RT) step1->step2 step3 3. Aqueous Quench (NH4Cl) step2->step3 step4 4. Extraction (Ethyl Acetate) step3->step4 step5 5. Drying & Concentration step4->step5 step6 6. Column Chromatography step5->step6 end Purified α,β-Unsaturated Thioester step6->end

Caption: Workflow for α,β-Unsaturated Thioester Synthesis.

Application & Protocol 2: Synthesis of Ketene Dithioacetal Phosphonates

Ketene dithioacetals are exceptionally versatile synthetic intermediates.[6] The phosphonate carbanion can be intercepted with carbon disulfide (CS₂) and subsequently alkylated to generate a new HWE reagent, diethyl (bis(methylthio)methylene)phosphonate. This reagent can then be used in a subsequent HWE reaction to form ketene dithioacetals.

Protocol: Two-Step Synthesis of Ketene Dithioacetals

This process involves first creating the ketene dithioacetal phosphonate reagent, which is then used in a standard HWE reaction.

Part A: Synthesis of the Ketene Dithioacetal Phosphonate Reagent

  • Carbanion Formation: Generate the phosphonate carbanion from S-[(Diphenylphosphoryl)methyl] ethanethioate as described in Protocol 1 (Steps 1-3).

  • Reaction with CS₂: Cool the carbanion solution to -78 °C (dry ice/acetone bath). Slowly add carbon disulfide (1.5 equivalents). Stir the deep red solution for 1-2 hours at -78 °C.

  • Alkylation: Add an alkylating agent, such as methyl iodide (2.5 equivalents), to the solution and allow the reaction to slowly warm to room temperature overnight.

  • Workup & Isolation: Quench the reaction with water and extract with an organic solvent like dichloromethane. The organic layers are combined, dried, and concentrated. The resulting crude product is the new ketene dithioacetal phosphonate reagent, which can be purified by chromatography or used directly in the next step.

Part B: HWE Reaction to form the Final Product

  • Olefination: Use the newly synthesized ketene dithioacetal phosphonate reagent in a standard HWE reaction with an aldehyde or ketone, following the procedure outlined in Protocol 1 (Steps 1-7). This will yield the target ketene dithioacetal.

ketene_dithioacetal_synthesis cluster_reagent_prep Part A: Reagent Synthesis cluster_hwe Part B: HWE Olefination start_A Phosphonate Carbanion step_A1 Add CS₂ (-78°C) start_A->step_A1 step_A2 Add Alkyl Halide (e.g., CH₃I) step_A1->step_A2 product_A New Ketene Dithioacetal Phosphonate Reagent step_A2->product_A start_B New Reagent + Aldehyde product_A->start_B Use in Part B step_B1 HWE Reaction (Protocol 1) start_B->step_B1 product_B Final Ketene Dithioacetal Product step_B1->product_B

Caption: Two-part synthesis of ketene dithioacetals.

References

  • ResearchGate. (PDF) Synthesis of (E)‐α,β‐Unsaturated Thioesters from Malonic Acid Half Thioesters and Aldehydes. Available at: [Link]

  • ACS Publications. Palladium-Catalyzed Thiocarbonylative Synthesis of α,β-Unsaturated Thioesters Using S-Aryl Thioformates as the Thioester Sources | Organic Letters. Available at: [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • Taylor & Francis Online. Synthesis of α,β-Unsaturated Aldehydes and Methyl Carboxylic Esters from 2-Acetylenic Phenyl Sulfides. Available at: [Link]

  • Sci-Hub. ChemInform Abstract: Synthesis of α,β‐Unsaturated Thiocarboxylic Acid S‐Esters via Horner‐Emmons Olefination. Available at: [Link]

  • ResearchGate. (PDF) An Efficient Synthesis of α,β-Unsaturated Thiol Esters. Available at: [Link]

  • YouTube. Horner-Wadsworth-Emmons reaction to form alkenes. Available at: [Link]

  • YouTube. Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • Diva-portal.org. Towards the synthesis of phosphonic acid-based potential metallo-β- lactamase inhibitors. Available at: [Link]

  • IJRPC. FACILE SYNTHESIS OF α-AROYL KETENE DITHIOACETALS USING SUBSTITUTED ACETOPHENONES. Available at: [Link]

  • ResearchGate. Ketene dithioacetals in Organic Synthesis. Available at: [Link]

  • NIH. 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. Available at: [Link]

Sources

Application Notes and Protocols: S-[(Diphenylphosphoryl)methyl] ethanethioate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Reagent for α,β-Unsaturated Thioester Synthesis

In the landscape of contemporary organic synthesis, the Horner-Wadsworth-Emmons (HWE) reaction stands as a pillar for the stereoselective formation of alkenes.[1][2][3] This powerful olefination reaction utilizes phosphonate-stabilized carbanions, which offer distinct advantages over their phosphonium ylide counterparts used in the Wittig reaction, including enhanced nucleophilicity and the straightforward removal of the phosphate byproduct.[4] Within the arsenal of HWE reagents, S-[(Diphenylphosphoryl)methyl] ethanethioate emerges as a specialized tool for the synthesis of α,β-unsaturated thioesters. These motifs are valuable intermediates in the synthesis of complex natural products and biologically active molecules, where the thioester functionality can serve as a precursor to other functional groups or as a key pharmacophore.

This technical guide provides a comprehensive overview of the application of S-[(Diphenylphosphoryl)methyl] ethanethioate in organic synthesis, with a focus on the Horner-Wadsworth-Emmons reaction. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and discuss the expected outcomes based on established principles of the HWE reaction.

Chemical Profile and Synthesis

Proposed Synthesis:

The synthesis of S-[(Diphenylphosphoryl)methyl] ethanethioate can be envisioned through a two-step sequence starting from the commercially available diphenylphosphine oxide.

  • Alkylation of Diphenylphosphine Oxide: Diphenylphosphine oxide can be alkylated with a suitable electrophile, such as chloromethyl thioacetate, in the presence of a base. This reaction proceeds via the formation of a phosphinoyl anion, which then displaces the chloride.

  • Michaelis-Arbuzov-type Rearrangement: A more common approach to phosphine oxides of this type involves a Michaelis-Arbuzov-like reaction.[6] The synthesis could potentially be achieved by reacting a methyl diphenylphosphinite with S-acetylthiomethyl bromide. The resulting phosphonium intermediate would then rearrange to the thermodynamically more stable phosphine oxide.

Mechanism of the Horner-Wadsworth-Emmons Reaction

The HWE reaction proceeds through a well-elucidated pathway that allows for a high degree of stereocontrol, typically favoring the formation of the (E)-alkene.[1][3][4]

The key steps are as follows:

  • Deprotonation: A base is used to deprotonate the α-carbon to the phosphoryl and thioester groups, forming a resonance-stabilized phosphonate carbanion. The acidity of this proton is enhanced by both the electron-withdrawing phosphoryl and thioester moieties.

  • Nucleophilic Addition: The phosphonate carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition forms two diastereomeric β-hydroxyphosphine oxide intermediates.

  • Oxaphosphetane Formation: The β-hydroxyphosphine oxide intermediates undergo a reversible cyclization to form four-membered oxaphosphetane rings.

  • Elimination: The oxaphosphetane collapses in a syn-elimination fashion, yielding the alkene product and a water-soluble diphenylphosphinate salt. The thermodynamic stability of the final alkene often dictates the major product, with the (E)-isomer generally being favored.[1][2]

HWE_Mechanism Reagent S-[(Diphenylphosphoryl)methyl] ethanethioate Carbanion Phosphonate Carbanion Reagent->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Carbonyl Aldehyde/Ketone (R1-CO-R2) Adduct β-Hydroxyphosphine Oxide Intermediate Carbonyl->Adduct Carbanion->Adduct Nucleophilic Addition Oxaphosphetane Oxaphosphetane Intermediate Adduct->Oxaphosphetane Cyclization Alkene α,β-Unsaturated Thioester (E/Z isomers) Oxaphosphetane->Alkene Elimination Byproduct Diphenylphosphinate Salt Oxaphosphetane->Byproduct HWE_Workflow Start Start Prepare_Carbanion Prepare Phosphonate Carbanion (NaH, THF, 0 °C) Start->Prepare_Carbanion React_Carbonyl React with Aldehyde/Ketone (0 °C to RT) Prepare_Carbanion->React_Carbonyl Monitor_TLC Monitor Reaction by TLC React_Carbonyl->Monitor_TLC Quench Quench with sat. aq. NH₄Cl Monitor_TLC->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over MgSO₄/Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify End Obtain Pure α,β-Unsaturated Thioester Purify->End

Sources

Troubleshooting & Optimization

Technical Support Center: S-[(Diphenylphosphoryl)methyl] ethanethioate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for S-[(Diphenylphosphoryl)methyl] ethanethioate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. As Senior Application Scientists, we provide not just protocols, but the underlying logic to empower you to solve experimental challenges.

The primary application for S-[(Diphenylphosphoryl)methyl] ethanethioate is the Horner-Wadsworth-Emmons (HWE) reaction to generate (E)-vinyl thioacetates. These intermediates are valuable precursors for vinyl thiols and other complex molecules. A typical reaction failure falls into one of two categories: a problem with the HWE olefination step or a problem with the subsequent thioacetate deprotection. This guide addresses both.

Frequently Asked Questions (FAQs)

Q1: My HWE reaction shows no product formation and only starting materials are visible on TLC/LCMS. What are the first things to check?

A: This is a common issue, typically pointing to a failure in generating the reactive phosphonate carbanion.

  • Moisture is the primary suspect. The phosphonate carbanion is a strong base and is readily quenched by trace amounts of water.[1] Ensure all glassware was rigorously flame- or oven-dried and the reaction was assembled under a dry, inert atmosphere (Nitrogen or Argon).

  • Solvent Quality: Use anhydrous solvents. Commercially available anhydrous solvents are recommended, but if you are using a solvent still, ensure it is freshly distilled and properly stored.

  • Base Inactivity: If using sodium hydride (NaH), ensure it is a fresh bottle or has been stored correctly. NaH can appear visually similar even when it has been passivated by atmospheric moisture. Use a fresh vial or perform a test reaction to confirm its activity.

Q2: The yield of my vinyl thioacetate is very low. How can I improve it?

A: Low yield can result from several factors beyond the initial setup.

  • Suboptimal Temperature: The addition of the aldehyde/ketone to the formed carbanion is typically performed at low temperatures (e.g., -78 °C to 0 °C) to control reactivity, followed by warming to room temperature.[1] However, for sterically hindered substrates, a higher final reaction temperature or prolonged reaction time may be necessary to drive the reaction to completion.[1]

  • Steric Hindrance: Aldehydes are generally more reactive than ketones.[1] If you are using a sterically hindered ketone, expect lower reactivity. Increasing the reaction time, temperature, or using a less hindered base might be necessary.

  • Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the phosphonate reagent and base relative to your carbonyl compound.

Q3: I am getting a mixture of E/Z isomers. How can I improve the E-selectivity?

A: The standard HWE reaction strongly favors the formation of the thermodynamically more stable (E)-alkene.[2][3] If you observe poor selectivity:

  • Ensure Equilibration: The high E-selectivity relies on the reversibility of the initial addition of the carbanion to the carbonyl.[4] Using sodium- or lithium-based bases (like NaH or n-BuLi) in solvents like THF or DME allows for this equilibration.[1][2][5]

  • Temperature: Higher reaction temperatures generally favor the formation of the (E)-isomer.[1] Allowing the reaction to stir at room temperature or even gentle heating after the initial addition can improve the E/Z ratio.

Q4: The deprotection of the thioacetate group is not working. What should I try?

A: Thioacetate deprotection is typically a straightforward hydrolysis. If it fails, consider the following:

  • Base Strength/Equivalents: For base-mediated hydrolysis (e.g., NaOH, K₂CO₃), ensure you are using a sufficient number of equivalents and that the reaction has been allowed to proceed for an adequate time (often monitored by TLC).

  • Alternative Methods: If standard basic hydrolysis is problematic for your substrate (e.g., due to other base-sensitive functional groups), consider other methods. Mildly basic conditions using reagents like DBU have been used for deacetylation.[6]

In-Depth Troubleshooting Guide 1: HWE Reaction Failure

This section provides a deeper dive into solving issues with the Horner-Wadsworth-Emmons olefination step.

Logical Troubleshooting Workflow

Below is a decision-making flowchart to systematically diagnose a failed HWE reaction.

HWE_Troubleshooting start Reaction Issue Observed no_product No Product Formation (Starting Material Unchanged) start->no_product No Product low_yield Low Yield of Product start->low_yield Low Yield poor_selectivity Poor E/Z Selectivity start->poor_selectivity Poor Selectivity check_moisture 1. Confirm Anhydrous Conditions (Dry Glassware/Solvent, Inert Atm.) no_product->check_moisture check_substrate 1. Assess Substrate Reactivity (Aldehyde vs. Ketone, Steric Hindrance) low_yield->check_substrate confirm_conditions 1. Confirm Standard HWE Conditions (Na/Li base, THF/DME solvent) poor_selectivity->confirm_conditions check_base 2. Verify Base Activity (Fresh NaH, Titrated BuLi) check_moisture->check_base check_temp 3. Review Deprotonation Temp/Time (Allow sufficient time for carbanion formation) check_base->check_temp optimize_temp_time 2. Optimize Reaction Temp/Time (Increase temp/time for hindered substrates) check_substrate->optimize_temp_time check_stoichiometry 3. Verify Stoichiometry (Use 1.1-1.2 eq. of phosphonate/base) optimize_temp_time->check_stoichiometry equilibrate 2. Ensure Equilibration (Allow reaction to warm to RT and stir) confirm_conditions->equilibrate

Caption: Troubleshooting decision tree for the HWE reaction.

HWE Reaction Mechanism & Key Control Points

Understanding the mechanism is key to troubleshooting. The reaction proceeds through several distinct steps, each with its own requirements.[3][7]

HWE_Mechanism Phosphonate Ph₂P(O)CH₂SAc S-[(Diphenylphosphoryl)methyl] ethanethioate Carbanion Ph₂P(O)C⁻HSAc Phosphonate Carbanion (Ylide) Phosphonate:f0->Carbanion:f0 1. Deprotonation (Base) Base B⁻ Aldehyde R-CHO Aldehyde Betaine Intermediate Ph₂P(O)-CH(SAc)-CH(O⁻)-R Carbanion:f0->Betaine:f0 2. Nucleophilic Attack Oxaphosphetane 4-Membered Ring Oxaphosphetane Intermediate Betaine:f1->Oxaphosphetane:f0 3. Cyclization (Reversible) Alkene R-CH=CH-SAc (E)-Vinyl Thioacetate Oxaphosphetane:f1->Alkene:f0 4. Elimination (Irreversible) Byproduct Ph₂P(O)O⁻

Sources

Technical Support Center: S-[(Diphenylphosphoryl)methyl] ethanethioate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for S-[(Diphenylphosphoryl)methyl] ethanethioate. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this phosphonate reagent in their synthetic workflows. Here, we address common challenges, with a primary focus on troubleshooting low reaction yields, and provide in-depth, experience-driven guidance to optimize your experimental outcomes.

Introduction to the Reagent

S-[(Diphenylphosphoryl)methyl] ethanethioate is a versatile phosphonate reagent frequently employed in the Horner-Wadsworth-Emmons (HWE) reaction.[1] The HWE reaction is a powerful tool for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-alkenes.[2] This reagent introduces a thioacetate-functionalized methylene group, which can be a crucial building block in the synthesis of complex organic molecules, including natural products and potential therapeutic agents.[3] However, like many organophosphorus reagents, its successful application requires careful attention to reaction conditions to avoid common pitfalls that can lead to diminished yields.

Troubleshooting Low Yields: A Question-and-Answer Guide

Low yields in reactions involving S-[(Diphenylphosphoryl)methyl] ethanethioate are a frequent concern. This section provides a structured approach to identifying and resolving the root causes of this issue.

Question 1: My Horner-Wadsworth-Emmons reaction with S-[(Diphenylphosphoryl)methyl] ethanethioate is resulting in a low yield of the desired alkene. What are the most likely causes?

Answer: Low yields in this HWE reaction can typically be traced back to one or more of the following factors:

  • Suboptimal Base Selection and Stoichiometry: The choice of base is critical for the efficient deprotonation of the phosphonate to form the reactive carbanion.[1] The pKa of the α-proton is influenced by both the phosphoryl and the thioester groups. A base that is too weak will result in incomplete deprotonation, while an overly strong or sterically hindered base can lead to undesired side reactions. It's also crucial to use the correct stoichiometry of the base. An excess of a strong base can sometimes lead to side reactions with other functional groups in your substrate.[4]

  • Reaction Temperature and Time: The formation of the phosphonate carbanion and its subsequent reaction with the carbonyl compound are temperature-dependent processes.[1] Running the reaction at a suboptimal temperature can either slow down the reaction rate, leading to incomplete conversion, or promote the formation of side products at higher temperatures. Reaction time is also a critical parameter; insufficient time will result in incomplete reaction, while prolonged reaction times can lead to product degradation.

  • Purity of Reactants and Solvent: The presence of impurities, particularly water or protic solvents, can quench the phosphonate carbanion, leading to a significant reduction in yield.[5] The purity of the aldehyde or ketone substrate is also important, as impurities can participate in side reactions. The solvent must be anhydrous and compatible with the reaction conditions.

  • Side Reactions: Several side reactions can compete with the desired olefination, including self-condensation of the aldehyde or ketone, hydrolysis of the thioester, and other base-mediated decompositions.[6][7]

Question 2: How do I select the appropriate base and optimize its use for my reaction?

Answer: The ideal base will efficiently deprotonate the phosphonate without causing significant side reactions. Here's a systematic approach to base selection and optimization:

  • Consider the pKa: The α-protons of S-[(Diphenylphosphoryl)methyl] ethanethioate are acidic enough to be removed by a variety of bases. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and lithium diisopropylamide (LDA). For more sensitive substrates, milder bases like 1,8-Diazabicycloundec-7-ene (DBU) might be considered.

  • Start with a Common Base: Sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF) is a good starting point for many HWE reactions. It is a strong, non-nucleophilic base that effectively deprotonates the phosphonate.

  • Optimize Stoichiometry: Begin with 1.1 equivalents of the base relative to the phosphonate. If you observe incomplete conversion, a slight excess (e.g., 1.2-1.3 equivalents) may be beneficial. However, be cautious with larger excesses, as this can promote side reactions. In some cases, using an excess of the phosphonate reagent relative to the base has been shown to improve selectivity and yield.[4]

  • Consider the Cation: The counterion of the base (e.g., Li+, Na+, K+) can influence the stereoselectivity and reactivity of the reaction.[1] For instance, lithium salts are known to favor (E)-alkene formation.

Question 3: What is the optimal temperature and reaction time, and how can I determine them for my specific substrate?

Answer: The optimal temperature and time are highly dependent on the specific aldehyde or ketone being used.

  • Initial Deprotonation: The deprotonation step is typically performed at a low temperature, such as 0 °C or even -78 °C, to control the reaction and minimize side reactions.[8]

  • Aldehyde/Ketone Addition: The carbonyl compound is usually added slowly at the same low temperature to control the initial exothermic reaction.

  • Warming to Room Temperature: After the addition, the reaction is often allowed to slowly warm to room temperature and stirred for several hours to ensure complete conversion. Some reactions may require gentle heating to proceed at a reasonable rate.[9]

  • Monitoring the Reaction: The best way to determine the optimal reaction time is to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to stop the reaction once the starting material has been consumed and before significant product degradation occurs.

Frequently Asked Questions (FAQs)

Q1: My S-[(Diphenylphosphoryl)methyl] ethanethioate reagent appears to be degrading upon storage. What are the proper storage and handling procedures?

A1: Phosphonate reagents can be sensitive to moisture and air.[6] S-[(Diphenylphosphoryl)methyl] ethanethioate should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place.[10] Avoid frequent opening of the container. For long-term storage, keeping it in a desiccator or a freezer is recommended.

Q2: I am observing a significant amount of a byproduct that I suspect is the hydrolyzed thioester. How can I prevent this?

A2: Thioester hydrolysis is a common side reaction, especially in the presence of water and under basic or acidic conditions.[7] To minimize hydrolysis:

  • Ensure all your reagents and solvents are rigorously dried.

  • Perform the reaction under a strictly inert atmosphere.

  • During the workup, use a neutral or slightly acidic aqueous solution for quenching to avoid base-catalyzed hydrolysis.

Q3: Can I use S-[(Diphenylphosphoryl)methyl] ethanethioate with ketones as well as aldehydes?

A3: Yes, the Horner-Wadsworth-Emmons reaction is effective with both aldehydes and ketones. However, ketones are generally less reactive than aldehydes due to increased steric hindrance and electronic effects.[2] Reactions with ketones may require more forcing conditions, such as higher temperatures or longer reaction times, which can also increase the likelihood of side reactions.

Q4: I am trying to synthesize a (Z)-alkene. Is this possible with S-[(Diphenylphosphoryl)methyl] ethanethioate?

A4: The standard Horner-Wadsworth-Emmons reaction strongly favors the formation of the (E)-alkene.[1] While achieving high (Z)-selectivity with this specific reagent is challenging, modifications to the reaction conditions, such as those developed by Still and Gennari (using non-coordinating cations like potassium and crown ethers), can favor the formation of the (Z)-isomer.[2] However, these conditions are typically more effective with phosphonates bearing electron-withdrawing groups.

Experimental Protocols

General Procedure for the Horner-Wadsworth-Emmons Reaction
  • To a stirred suspension of sodium hydride (1.1 mmol, 60% dispersion in mineral oil) in anhydrous THF (5 mL) at 0 °C under an argon atmosphere, add a solution of S-[(Diphenylphosphoryl)methyl] ethanethioate (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add a solution of the aldehyde or ketone (1.0 mmol) in anhydrous THF (2 mL) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

ParameterRecommended ConditionRationalePotential Issues if Deviated
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for efficient deprotonation.Incomplete reaction (weaker base); side reactions (stronger/nucleophilic base).
Solvent Anhydrous Tetrahydrofuran (THF)Good solvent for reactants, compatible with the base.Quenching of carbanion (protic solvent); poor solubility.
Temperature 0 °C to room temperatureControlled deprotonation and reaction.Side reactions (too high); slow/incomplete reaction (too low).
Stoichiometry 1.1 eq. Base / 1.0 eq. PhosphonateEnsures complete deprotonation.Incomplete reaction (less base); side reactions (excess base).
Atmosphere Inert (Argon or Nitrogen)Prevents quenching of the carbanion by moisture and air.Low yield due to carbanion quenching.

Visualizations

Horner-Wadsworth-Emmons Reaction Mechanism

HWE_Mechanism reagent S-[(Diphenylphosphoryl)methyl] ethanethioate carbanion Phosphonate Carbanion reagent->carbanion - H+ base Base (e.g., NaH) intermediate Oxaphosphetane Intermediate carbanion->intermediate + Aldehyde/Ketone aldehyde Aldehyde/Ketone (R1-CO-R2) product (E)-Alkene intermediate->product byproduct Diphenylphosphate Salt intermediate->byproduct Elimination

Caption: The reaction pathway of the Horner-Wadsworth-Emmons olefination.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Purity & Handling Anhydrous Solvents? Inert Atmosphere? Reagent Integrity? start->check_reagents check_base Evaluate Base Selection & Stoichiometry Base Strength Appropriate? Correct Equivalents Used? check_reagents->check_base If Reagents OK check_temp Assess Reaction Temperature Profile Optimal Deprotonation Temp? Controlled Addition? Sufficient Reaction Time? check_base->check_temp If Base OK check_side_reactions Investigate Potential Side Reactions Hydrolysis? Self-Condensation? check_temp->check_side_reactions If Temp Profile OK optimize Systematically Optimize Conditions check_side_reactions->optimize Identify Potential Issues success Improved Yield optimize->success

Caption: A systematic approach to diagnosing and resolving low reaction yields.

References

  • Wikipedia. (n.d.). Phosphonate.
  • (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. PubMed Central.
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Phosphonate Reagents in Advanced Organic Synthesis: A Guide for Chemical Professionals.
  • (2018). Phosphonate reagents and building blocks in the synthesis of bioactive compounds, natural products and medicines. ResearchGate.
  • (2017). Phosphonic acid: preparation and applications. PubMed Central.
  • (2022). Towards the synthesis of phosphonic acid-based potential metallo-β-lactamase inhibitors. Diva-portal.org.
  • (n.d.). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry (RSC Publishing).
  • Sano, S., et al. (n.d.). Synthesis of Methyl 2-[Bis(benzylthio)phosphoryl]acetate as a Novel Horner–Wadsworth–Emmons-Type Reagent and Its Appli. Thieme.
  • (n.d.). An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-a,b-unsaturated Esters. MDPI.
  • (n.d.). Phosphorazidic acid, diphenyl ester. Organic Syntheses Procedure.
  • (n.d.). Synthesis of 2-(ethoxy(hydroxy)phosphoryl)-3-phenylpropyl ethanethioate. Diva-portal.org.
  • Benchchem. (2025). Improving stability of S-(2-methylphenyl) ethanethioate in solution.
  • PubChem. (n.d.). S-Methyl thioacetate.
  • (2025). O,S-Dimethyl Carbonodithioate as a Phosgene Substitute for the Preparation of S-Methyl Alkylcarbamothioates and Dialkylcarbamothioates. ResearchGate.
  • Benchchem. (2025). In-depth Technical Guide: S-(2-methylphenyl) ethanethioate and Related Compounds.
  • Benchchem. (2025). In-Depth Technical Guide on the Stability and Storage of S-(2-methylphenyl) ethanethioate.

Sources

Technical Support Center: Optimizing Reactions with S-[(Diphenylphosphoryl)methyl] ethanethioate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for S-[(Diphenylphosphoryl)methyl] ethanethioate. This document is designed for researchers, chemists, and drug development professionals utilizing this phosphonate reagent, most commonly in Horner-Wadsworth-Emmons (HWE) type reactions to synthesize α,β-unsaturated thioesters.

This guide provides in-depth, experience-driven advice to troubleshoot common issues and optimize reaction parameters, ensuring robust and reproducible outcomes.

Part 1: Understanding the Reagent and Reaction

S-[(Diphenylphosphoryl)methyl] ethanethioate is a specialized phosphonate reagent. Its diphenylphosphoryl group stabilizes the adjacent carbanion formed upon deprotonation, making it a key component in the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] This reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds, offering significant advantages over the classical Wittig reaction, including the formation of a water-soluble phosphate byproduct that simplifies purification.[1][3]

The primary application is the olefination of aldehydes and ketones to produce α,β-unsaturated thioesters, which are valuable intermediates in the synthesis of complex natural products and pharmaceuticals.[2]

Core Reaction Mechanism

Understanding the HWE mechanism is critical for effective troubleshooting. The process involves several key steps:

  • Deprotonation: A strong base removes the acidic proton on the carbon alpha to the phosphorus atom, creating a nucleophilic phosphonate carbanion (also known as an ylide).[1]

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is the rate-limiting step.[1]

  • Oxaphosphetane Formation: The initial adduct cyclizes to form a four-membered ring intermediate, the oxaphosphetane.

  • Elimination: The oxaphosphetane collapses, yielding the desired alkene (the α,β-unsaturated thioester) and a diphenylphosphinate salt byproduct.

HWE_Mechanism reagent S-[(Diphenylphosphoryl)methyl] ethanethioate ylide Phosphonate Carbanion (Ylide) reagent->ylide 1. Deprotonation base Base (e.g., NaH) carbonyl Aldehyde/Ketone (R-CHO) oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane 2. Nucleophilic Attack product α,β-Unsaturated Thioester oxaphosphetane->product 3. Elimination byproduct Diphenylphosphinate Salt oxaphosphetane->byproduct

Caption: Horner-Wadsworth-Emmons (HWE) reaction pathway.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the olefination reaction using S-[(Diphenylphosphoryl)methyl] ethanethioate.

Issue 1: Low or No Product Yield

This is the most frequent problem, often stemming from issues with reagent quality, deprotonation, or reaction conditions.

Answer: Start by verifying the fundamentals of your reaction setup.

  • Reagent & Solvent Quality:

    • Anhydrous Conditions: The phosphonate carbanion is a strong base and is readily quenched by protic sources like water. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).

    • Solvent Purity: Use anhydrous solvents. Tetrahydrofuran (THF) is a common choice but can contain peroxides which may interfere with the reaction.[4] Using freshly distilled or commercially available anhydrous THF is recommended.

  • Base-Mediated Deprotonation:

    • Ineffective Deprotonation: This is a primary culprit. The base must be strong enough to deprotonate the phosphonate. Sodium hydride (NaH) is a common and effective choice.[5][6] Ensure your NaH is fresh; it can become deactivated by moisture over time.

    • Confirmation of Ylide Formation: After adding the phosphonate to the base/solvent mixture, a color change (often to yellow or orange) can indicate the formation of the ylide. If no color change is observed, your base may be inactive or conditions may not be suitable.

  • Stoichiometry: Ensure the correct molar equivalents are used. Typically, a slight excess (1.1 to 1.2 equivalents) of the phosphonate and base relative to the carbonyl compound is employed.

LowYield_Troubleshooting start Low / No Yield check_reagents Verify Reagent & Solvent Quality (Anhydrous? Fresh?) start->check_reagents check_base Assess Deprotonation Step (Base strong enough? Ylide color?) start->check_base check_carbonyl Evaluate Carbonyl Substrate (Is it sterically hindered or labile?) start->check_carbonyl solution_reagents Use fresh anhydrous solvents. Use fresh, high-purity base. check_reagents->solution_reagents Issue Found solution_base Switch to a stronger base (e.g., NaH, LiHMDS). Increase deprotonation time/temp. check_base->solution_base Issue Found solution_carbonyl Increase reaction temp. Prolong reaction time. Consider Masamune-Roush conditions. check_carbonyl->solution_carbonyl Issue Found

Caption: Initial troubleshooting workflow for low HWE reaction yields.

Answer: For base-sensitive substrates, standard HWE conditions using strong, non-nucleophilic bases like NaH or n-BuLi can cause decomposition or side reactions.[5] In these cases, the Masamune-Roush conditions are highly recommended.[6]

  • Masamune-Roush Protocol: This method uses a milder base, typically an amine like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or triethylamine, in the presence of a lithium salt, such as LiCl.[6][7] The lithium cation coordinates to the carbonyl and phosphonate oxygen atoms, facilitating the reaction under less harsh conditions.

Experimental Protocol: Masamune-Roush Conditions

  • To a stirred solution of S-[(Diphenylphosphoryl)methyl] ethanethioate (1.2 eq.) and anhydrous LiCl (1.2 eq.) in anhydrous acetonitrile, add the amine base (e.g., DBU, 1.1 eq.) at room temperature.

  • Stir the mixture for 30 minutes.

  • Add the base-sensitive aldehyde (1.0 eq.) to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Perform a standard aqueous workup.

Issue 2: Poor Stereoselectivity (E/Z Mixture)

The standard HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[1][8] However, several factors can lead to poor selectivity.

Answer: Optimizing for the (E)-isomer involves promoting thermodynamic control.

  • Cation Choice: The counterion of the base plays a crucial role. Sodium (from NaH) and lithium (from n-BuLi or LiHMDS) bases strongly favor the formation of the (E)-alkene.[5] Potassium bases (e.g., KOtBu) can sometimes lead to higher proportions of the (Z)-isomer.

  • Temperature: Higher reaction temperatures (e.g., room temperature or gentle heating) allow the intermediates to equilibrate to the more stable configuration, leading to a higher E/Z ratio.[5] Reactions run at very low temperatures (e.g., -78 °C) may favor the kinetic (Z)-product.

  • Solvent: Aprotic polar solvents like THF are standard. Protic solvents should be avoided as they can interfere with the ylide.

Answer: While the diphenylphosphoryl reagent inherently favors the (E)-isomer, achieving (Z)-selectivity is possible using modified HWE conditions, most notably the Still-Gennari modification.[8]

  • Still-Gennari Conditions: This protocol uses phosphonates with electron-withdrawing groups on the phosphorus (which is not the case for our title reagent) and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 in THF at -78 °C).[9] This combination kinetically favors the formation of the cis-oxaphosphetane intermediate, which leads to the (Z)-alkene. For S-[(Diphenylphosphoryl)methyl] ethanethioate, achieving high Z-selectivity would be challenging and may require synthesizing a modified reagent.

ParameterEffect on (E)-SelectivityRationale
Base Cation Li⁺, Na⁺ > K⁺Li⁺ and Na⁺ promote thermodynamic equilibration of intermediates.[5][9]
Temperature Higher Temp ↑Allows for equilibration to the more stable (E)-intermediate pathway.[5]
Solvent Aprotic (THF)Standard solvent; protic solvents interfere with the ylide.
Steric Bulk Less Hindrance ↑Highly hindered reactants can alter the transition state energetics.
Issue 3: Difficult Purification

Answer: The primary byproduct is a diphenylphosphinate salt. While generally water-soluble, it can sometimes contaminate the organic phase, especially if the product is polar.

Standard Purification Protocol:

  • Quench: After the reaction is complete, cool the mixture in an ice bath and quench carefully with saturated aqueous NH₄Cl.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. This step is crucial for removing the phosphate byproduct.[5]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient elution system (e.g., hexanes/ethyl acetate) is typically effective.

If the byproduct persists, an additional acidic wash (e.g., dilute 1M HCl) during the workup can sometimes help, provided your product is stable to acid.

Part 3: Final Recommendations

  • Always start with a small-scale test reaction to establish baseline conditions before committing a large amount of valuable material.

  • Monitor your reaction closely using an appropriate technique like TLC or LC-MS. HWE reactions can be fast, and monitoring helps determine the optimal reaction time.

  • Keep meticulous records of your reaction parameters (base, solvent, temperature, time) and outcomes. This data is invaluable for future optimization.

By systematically addressing the key parameters of reagent quality, deprotonation, reaction conditions, and purification, researchers can overcome common challenges and successfully employ S-[(Diphenylphosphoryl)methyl] ethanethioate in their synthetic endeavors.

References

  • Benchchem. (n.d.). Technical Support Center: Optimization of the Horner-Wadsworth-Emmons Reaction with Diethyl 4-(diphenylamino)benzylphosphonate.
  • Benchchem. (n.d.). Improving the yield of the Horner-Wadsworth-Emmons reaction.
  • Kojima, S., et al. (2021). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 86(17), 11847-11860. [Link]

  • Mata-Becerril, D., et al. (2019). Mechanosynthesis of phosphonocinnamic esters through solvent-free Horner-Wadsworth-Emmons reaction. ResearchGate. [Link]

  • Gajda, T., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(21), 7192. [Link]

  • Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Bisceglia, J. A., & Orelli, L. R. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 19(8), 744-773. [Link]

  • University of Wisconsin-Madison. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Fairlamb, I. J. S., et al. (2010). Horner-Wadsworth-Emmons Reactions in THF: Effect of Hydroperoxide Species. Synlett, 2010(12), 1885-1889. [Link]

  • Tokyo Chemical Industry Co., Ltd. (n.d.). Horner-Wadsworth-Emmons Reaction.
  • Kolodiazhnyi, O. I. (1997).
  • Sjöberg, F. (2022). Towards the synthesis of phosphonic acid-based potential metallo-β-lactamase inhibitors. Diva-portal.org. [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Reddit. (2023). Can you store/isolate stabilized phosphonium ylides? r/Chempros.
  • Alfa Chemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.

Sources

Technical Support Center: Purification of S-[(Diphenylphosphoryl)methyl] Ethanethioate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of S-[(Diphenylphosphoryl)methyl] ethanethioate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this organophosphorus thioester. Here, we will address specific issues in a question-and-answer format, explaining the underlying chemical principles to empower you to troubleshoot and optimize your purification protocols effectively.

I. Compound Overview and Purification Strategy

S-[(Diphenylphosphoryl)methyl] ethanethioate is a key intermediate in various synthetic pathways, valued for its unique reactivity profile combining the features of a thioester and a diphenylphosphoryl moiety. However, the presence of these two distinct functional groups presents specific challenges during purification. The phosphorus center can interact strongly with silica gel, while the thioester bond is susceptible to hydrolysis, particularly under non-neutral pH conditions.[1][2]

A successful purification strategy aims to efficiently remove unreacted starting materials, reaction byproducts, and any degradation products while preserving the integrity of the target molecule. The choice of purification method—typically column chromatography or recrystallization—will depend on the nature of the impurities and the scale of the reaction.

II. Troubleshooting Guide

This section addresses common problems encountered during the purification of S-[(Diphenylphosphoryl)methyl] ethanethioate.

A. Column Chromatography Issues

Question 1: My product seems to be degrading on the silica gel column, leading to low recovery. What is happening and how can I prevent this?

Answer: Degradation on silica gel is a frequent issue with organophosphorus compounds and thioesters. There are two primary reasons for this:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH). This acidic environment can catalyze the hydrolysis of the thioester bond, cleaving it to form diphenylphosphorylmethanethiol and acetic acid.[1]

  • Strong Adsorption: The polar phosphine oxide group (P=O) can bind very strongly to the silanol groups on the silica surface. This prolonged interaction can increase the likelihood of degradation and result in significant streaking or even irreversible retention of the product on the column.

Troubleshooting Workflow:

Sources

Technical Support Center: S-[(Diphenylphosphoryl)methyl] ethanethioate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for S-[(Diphenylphosphoryl)methyl] ethanethioate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this Horner-Wadsworth-Emmons (HWE) reagent. Our goal is to equip you with the knowledge to anticipate and resolve potential side reactions and experimental challenges, ensuring the success of your synthetic endeavors.

Introduction to S-[(Diphenylphosphoryl)methyl] ethanethioate in Synthesis

S-[(Diphenylphosphoryl)methyl] ethanethioate is a specialized phosphonate reagent employed in the Horner-Wadsworth-Emmons (HWE) reaction to introduce a thioacetate-functionalized vinyl group into a molecule. This reagent is particularly valuable for the synthesis of complex organic molecules where a subsequent transformation of the thioester moiety is desired. The HWE reaction, in general, is a powerful tool for the stereoselective formation of alkenes from aldehydes and ketones.[1][2] However, like any chemical transformation, it is not without its potential for side reactions and unexpected outcomes. This guide will walk you through the most common issues encountered when using S-[(Diphenylphosphoryl)methyl] ethanethioate and provide actionable solutions.

Troubleshooting Guide

This section addresses specific problems that may arise during your experiments, offering potential causes and step-by-step solutions.

Issue 1: Low Yield of the Desired α,β-Unsaturated Thioester

Symptoms: After performing the HWE reaction with S-[(Diphenylphosphoryl)methyl] ethanethioate and an aldehyde/ketone, the desired alkene product is obtained in a lower-than-expected yield.

Potential Causes & Solutions:

Potential CauseExplanationTroubleshooting Steps
Incomplete Deprotonation The HWE reaction is initiated by the deprotonation of the phosphonate to form a carbanion.[3][4] If the base used is not strong enough or is used in insufficient quantity, the reaction will not proceed to completion.1. Verify Base Strength: Ensure the base is appropriate for the phosphonate. Common bases include NaH, KHMDS, or LDA. 2. Check Base Quality: Use freshly opened or properly stored base. Some bases, like NaH, can lose activity upon prolonged exposure to air. 3. Optimize Stoichiometry: Use a slight excess of the base (1.1-1.2 equivalents) to ensure complete deprotonation.
Steric Hindrance Highly hindered aldehydes or ketones can react slowly, leading to incomplete conversion.1. Increase Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration. 2. Elevate Temperature: Gently warming the reaction mixture can overcome the activation energy barrier. However, be cautious as this can also promote side reactions. 3. Use a Less Hindered Reagent: If possible, consider if a less sterically demanding aldehyde or ketone can be used in your synthetic route.
Hydrolysis of the Thioester The thioester functionality is susceptible to hydrolysis, especially under basic or acidic conditions during workup. This can lead to the formation of the corresponding carboxylic acid or thiol, reducing the yield of the desired product.1. Neutral Workup: Perform an aqueous workup under neutral or slightly acidic conditions (e.g., using a saturated NH4Cl solution). 2. Minimize Water Exposure: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture. 3. Prompt Extraction: After quenching the reaction, proceed with the extraction and drying of the organic layer without delay.
Side Reactions of the Aldehyde/Ketone Aldehydes, in particular, can be prone to self-condensation (aldol reaction) under basic conditions.1. Slow Addition: Add the aldehyde or ketone slowly to the solution of the deprotonated phosphonate at a low temperature (e.g., -78 °C or 0 °C) to minimize self-condensation. 2. Use a Non-Nucleophilic Base: Consider using a non-nucleophilic base like KHMDS or LDA to reduce the likelihood of base-catalyzed side reactions of the carbonyl compound.
Issue 2: Formation of Unexpected Byproducts

Symptoms: In addition to the desired product, other spots are visible on the TLC plate, or unexpected peaks are observed in the LC-MS or NMR spectrum of the crude reaction mixture.

Potential Causes & Solutions:

ByproductFormation MechanismMitigation Strategies
β-Hydroxyphosphonate In the absence of a sufficiently electron-withdrawing group, the elimination of the phosphate byproduct can be slow, leading to the isolation of the β-hydroxyphosphonate intermediate.[1]1. Ensure Sufficient Activation: The thioester group in the target molecule is generally electron-withdrawing enough to promote elimination. However, if this byproduct is observed, consider using a stronger base or higher temperature to facilitate the final elimination step.
Michael Addition Product If the desired product is an α,β-unsaturated thioester, it can be susceptible to Michael addition by any remaining nucleophiles in the reaction mixture, including the phosphonate carbanion itself.1. Control Stoichiometry: Use a slight excess of the aldehyde or ketone to ensure all the phosphonate carbanion is consumed in the HWE reaction. 2. Quench Carefully: Quench the reaction promptly after completion to neutralize any remaining nucleophiles.
Product of Thioester Cleavage As mentioned, the thioester can be cleaved. The resulting thiol can potentially undergo side reactions.1. Mild Reaction Conditions: Use the mildest possible reaction conditions (temperature, base) that still afford a reasonable reaction rate. 2. Careful Purification: Be mindful that the thiol byproduct may be volatile or require specific chromatographic conditions for separation.
THF Adducts When using THF as a solvent, adducts derived from THF hydroperoxides can sometimes form, especially under microwave irradiation or in the presence of reducing agents.[5]1. Use Fresh, High-Quality THF: Use freshly distilled or inhibitor-free THF to minimize the presence of peroxides. 2. Degas Solvents: Degassing the solvent prior to use can also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the HWE reaction with S-[(Diphenylphosphoryl)methyl] ethanethioate?

A1: Anhydrous tetrahydrofuran (THF) is a commonly used and effective solvent for HWE reactions.[5] Other aprotic solvents like dimethoxyethane (DME) or diethyl ether can also be used. It is crucial to use anhydrous solvents to prevent quenching of the phosphonate carbanion and hydrolysis of the thioester.

Q2: How can I purify the final α,β-unsaturated thioester?

A2: The primary byproduct of the HWE reaction is a water-soluble phosphate salt, which can be easily removed by an aqueous workup.[6] The crude product can then be purified by flash column chromatography on silica gel. A gradient elution system, for example, with hexanes and ethyl acetate, is typically effective. The polarity of the eluent can be adjusted based on the polarity of your specific product.

Q3: What is the typical stereoselectivity of the HWE reaction with this reagent?

A3: The Horner-Wadsworth-Emmons reaction with stabilized phosphonates, such as S-[(Diphenylphosphoryl)methyl] ethanethioate, generally favors the formation of the (E)-alkene.[1][6] This is due to the thermodynamic stability of the transition state leading to the E-isomer. However, the degree of selectivity can be influenced by the reaction conditions and the structure of the aldehyde or ketone. For the synthesis of (Z)-alkenes, modifications such as the Still-Gennari protocol may be necessary.[4]

Q4: How should I store S-[(Diphenylphosphoryl)methyl] ethanethioate?

A4: S-[(Diphenylphosphoryl)methyl] ethanethioate should be stored in a cool, dry place under an inert atmosphere (e.g., in a desiccator or glovebox). This will protect it from moisture, which can cause hydrolysis of both the phosphonate and the thioester moieties.

Experimental Protocols

General Procedure for the Horner-Wadsworth-Emmons Reaction
  • To a solution of S-[(Diphenylphosphoryl)methyl] ethanethioate (1.0 eq.) in anhydrous THF under an inert atmosphere at 0 °C, add a strong base (e.g., NaH, 1.1 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until the evolution of hydrogen gas ceases (if using NaH).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).

  • Slowly add a solution of the aldehyde or ketone (1.0-1.2 eq.) in anhydrous THF to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Reaction and Potential Pitfalls

Horner-Wadsworth-Emmons Reaction Pathway

HWE_Pathway reagent S-[(Diphenylphosphoryl)methyl] ethanethioate carbanion Phosphonate Carbanion reagent->carbanion Deprotonation base Base (e.g., NaH) base->carbanion intermediate Oxaphosphetane Intermediate carbanion->intermediate Nucleophilic Attack carbonyl Aldehyde/Ketone carbonyl->intermediate product α,β-Unsaturated Thioester (E-isomer) intermediate->product Elimination byproduct Phosphate Byproduct intermediate->byproduct

Caption: The main reaction pathway of the Horner-Wadsworth-Emmons reaction.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Low Yield or Byproduct Formation check_deprotonation Incomplete Deprotonation? start->check_deprotonation optimize_base Optimize Base: - Stronger Base - Check Quality - Stoichiometry check_deprotonation->optimize_base Yes check_hydrolysis Thioester Hydrolysis? check_deprotonation->check_hydrolysis No success Improved Yield and Purity optimize_base->success neutral_workup Implement: - Neutral Workup - Anhydrous Conditions check_hydrolysis->neutral_workup Yes check_side_reactions Carbonyl Side Reactions? check_hydrolysis->check_side_reactions No neutral_workup->success slow_addition Implement: - Slow Addition at Low Temp - Non-nucleophilic Base check_side_reactions->slow_addition Yes check_side_reactions->success No slow_addition->success

Caption: A decision-making flowchart for troubleshooting common HWE reaction issues.

References

  • Horner, L.; Hoffmann, H.; Wippel, H. G. Chem. Ber.1958, 91 (1), 61-63.
  • Wadsworth, W. S., Jr.; Emmons, W. D. J. Am. Chem. Soc.1961, 83 (7), 1733–1738. (A key paper defining the Horner-Wadsworth-Emmons reaction).
  • "Horner-Wadsworth-Emmons Reaction." Organic Chemistry Portal. [Link]

  • Still, W. C.; Gennari, C. Tetrahedron Lett.1983, 24 (41), 4405–4408.
  • Fairlamb, I. J. S.; et al. Synlett2013, 24 (01), A-D.
  • "Horner–Wadsworth–Emmons reaction." Wikipedia. [Link]

Sources

Technical Support Center: Synthesis of S-[(Diphenylphosphoryl)methyl] ethanethioate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of S-[(Diphenylphosphoryl)methyl] ethanethioate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our approach is rooted in mechanistic understanding and practical, field-tested experience to ensure you can overcome common hurdles and achieve optimal results.

Introduction: Navigating the Synthesis

The synthesis of S-[(Diphenylphosphoryl)methyl] ethanethioate, a molecule combining a phosphonate and a thioester moiety, presents unique challenges. Success hinges on careful control of reaction conditions to prevent side reactions and ensure high purity of the final product. This guide will address the most common issues encountered during its preparation, providing clear, actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in this synthesis can often be traced back to several key factors:

  • Incomplete Reaction: The nucleophilic substitution between the diphenylphosphorylmethyl electrophile and the thioacetate nucleophile may not be going to completion.

  • Side Reactions: Competing reactions can consume starting materials or the desired product.

  • Sub-optimal Reaction Conditions: Temperature, solvent, and base selection are critical.

Troubleshooting Steps:

  • Assess Starting Material Quality: Ensure your starting materials, particularly the diphenylphosphorylmethyl halide (e.g., bromide or chloride) and potassium thioacetate, are pure and dry. Moisture can lead to hydrolysis of the thioacetate and other side reactions.

  • Optimize Reaction Temperature: While heating can accelerate the reaction, excessive temperatures may lead to decomposition. It has been observed in related syntheses that a moderate temperature, such as 60°C, can provide a good balance between reaction rate and stability, minimizing decomposition or side reactions[1]. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and reaction time.

  • Solvent Selection: A polar aprotic solvent like DMF or acetonitrile is typically a good choice for this type of nucleophilic substitution, as it can effectively solvate the cation of the thioacetate salt while not interfering with the nucleophile.

  • Choice of Base (if applicable): If you are generating the thioacetate in situ, the choice of base is important. A non-nucleophilic base is preferred to avoid competition with the thioacetate.

ParameterRecommendationRationale
Temperature Start at room temperature and gradually increase to 50-60°CBalances reaction rate with minimizing decomposition.
Solvent Anhydrous DMF or AcetonitrilePromotes the S(_N)2 reaction and solubilizes reactants.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the thioacetate and other side reactions.
Q2: I am observing significant side product formation. What are these impurities and how can I prevent them?

The most common side products in this synthesis arise from the reactivity of the starting materials and intermediates.

Common Side Products and Their Prevention:

  • Hydrolysis Products: The presence of water can lead to the hydrolysis of the thioacetate to acetic acid and a thiol, and potentially the phosphonate ester.

    • Solution: Ensure all glassware is oven-dried and reactants and solvents are anhydrous. Running the reaction under an inert atmosphere (N₂ or Ar) is crucial. The elimination of water is of utmost importance in similar sulfurization reactions[2].

  • Over-alkylation/Elimination: If using a strong base, deprotonation of the methyl group of the ethanethioate can occur, leading to further reactions.

    • Solution: Use a stoichiometric amount of a mild base if necessary. Pre-forming the potassium or sodium salt of thioacetic acid is often a cleaner approach.

  • Oxidation Products: Thioesters can be susceptible to oxidation.

    • Solution: Maintain an inert atmosphere throughout the reaction and workup.

Experimental Workflow & Key Considerations

A potential synthetic route is the reaction of a diphenylphosphorylmethyl halide with a thioacetate salt. Below is a generalized workflow and a decision-making diagram for troubleshooting.

Generalized Synthetic Protocol:
  • Preparation: Under an inert atmosphere, dissolve potassium thioacetate in anhydrous DMF.

  • Reaction: To this solution, add a solution of (diphenylphosphoryl)methyl halide (e.g., bromide) in anhydrous DMF dropwise at room temperature.

  • Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup cluster_purification Purification prep Dissolve Potassium Thioacetate in Anhydrous DMF (Inert Atmosphere) reaction Add (Diphenylphosphoryl)methyl Halide Dropwise at RT prep->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Quench with Water Extract with Organic Solvent monitoring->workup purification Column Chromatography workup->purification

Caption: Generalized workflow for the synthesis of S-[(Diphenylphosphoryl)methyl] ethanethioate.

Q3: I'm having trouble purifying the final product. What purification strategies do you recommend?

Purification can be challenging due to the polarity of the phosphonate group.

Purification Troubleshooting:

  • Column Chromatography: This is the most common method.

    • Stationary Phase: Silica gel is a standard choice. However, if your compound is sensitive to the acidic nature of silica, neutral alumina may be a better option[1].

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective. Start with a low polarity and gradually increase it.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems.

  • Preparative HPLC: For high purity requirements, preparative HPLC can be employed.

G cluster_troubleshooting Troubleshooting Purification cluster_solutions Potential Solutions start Crude Product low_yield Low Yield? start->low_yield impurity Impurities Present? low_yield->impurity No check_sm Check Starting Material Purity low_yield->check_sm Yes column_chrom Optimize Column Chromatography (Silica vs. Alumina, Solvent Gradient) impurity->column_chrom Yes optimize_temp Optimize Temperature check_sm->optimize_temp change_solvent Change Solvent optimize_temp->change_solvent success Pure Product change_solvent->success crystallization Attempt Crystallization column_chrom->crystallization prep_hplc Consider Preparative HPLC crystallization->prep_hplc prep_hplc->success

Caption: Decision-making diagram for troubleshooting low yield and purification issues.

Mechanistic Insights

Understanding the reaction mechanism is key to troubleshooting. The primary reaction is an S(_N)2 substitution.

G Thioacetate Anion CH₃C(O)S⁻ Transition State [CH₃C(O)S···CH₂(P(O)Ph₂)···X]⁻ Thioacetate Anion->Transition State Diphenylphosphorylmethyl Halide (Ph)₂P(O)CH₂-X Diphenylphosphorylmethyl Halide->Transition State Product CH₃C(O)SCH₂P(O)(Ph)₂ Transition State->Product Leaving Group X⁻ Transition State->Leaving Group

Caption: Simplified S(_N)2 mechanism for the synthesis.

The phosphonate group can influence the reactivity of the adjacent carbon, and the choice of leaving group (X) is important. Bromides are generally more reactive than chlorides in this type of reaction.

References

  • Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. MDPI. [Link]

  • Synthesis of Phosphonate and Thiophosphonate Esters and Amides from Hydrogen-Phosphinates by a Novel One-Pot Activation-Coupling-Oxidation Procedure. The Journal of Organic Chemistry. [Link]

  • Synthesis of Phosphonate and Thiophosphonate Esters and Amides from Hydrogen-Phosphinates by a Novel One-Pot Activation-Coupling. ElectronicsAndBooks. [Link]

  • Towards the synthesis of phosphonic acid-based potential metallo-β-lactamase inhibitors. Diva-portal.org. [Link]

Sources

Technical Support Center: Optimizing S-[(Diphenylphosphoryl)methyl] Ethanethioate Ligation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for S-[(Diphenylphosphoryl)methyl] ethanethioate-mediated ligation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the efficiency and yield of your ligation experiments.

Introduction to S-[(Diphenylphosphoryl)methyl] Ethanethioate Ligation

S-[(Diphenylphosphoryl)methyl] ethanethioate is a key reagent in executing a traceless Staudinger ligation. This powerful bioconjugation technique facilitates the formation of a native amide bond between a biomolecule containing a C-terminal phosphinothioester and another bearing an N-terminal azide, leaving no residual atoms at the ligation site.[1][2] The reaction proceeds through the in-situ formation of a phosphinothiol, which then reacts with the azide. This method is particularly valuable for peptide and protein synthesis, offering an alternative to native chemical ligation that is not dependent on the presence of an N-terminal cysteine residue.[2]

This guide will delve into the practical aspects of this ligation, addressing common issues from reagent stability to product purification.

Frequently Asked Questions (FAQs)

Q1: What is the active form of S-[(Diphenylphosphoryl)methyl] ethanethioate in the ligation reaction?

A1: S-[(Diphenylphosphoryl)methyl] ethanethioate is a protected form of the active reagent. The thioacetate group must be cleaved to generate the free phosphinothiol, (diphenylphosphino)methanethiol, which is the species that reacts with the azide. This deprotection is typically achieved under mild basic conditions immediately before the ligation reaction.

Q2: What is the fundamental mechanism of the ligation?

A2: The ligation is a variation of the Staudinger reaction. The generated phosphinothiol attacks the azide to form a phosphazide intermediate. This intermediate then rearranges, losing dinitrogen gas, to form an iminophosphorane. Through a series of intramolecular steps, an amide bond is formed, and the diphenylphosphine oxide is released as a byproduct. The reaction mediated by (diphenylphosphino)methanethiol is understood to proceed via an S-N acyl transfer of the iminophosphorane intermediate to form an amidophosphonium salt.[3]

Q3: Why is this considered a "traceless" ligation?

A3: It is termed "traceless" because the resulting amide bond is identical to a native peptide bond, and no atoms from the phosphine reagent are incorporated into the final ligated product.[1][2] This is a significant advantage for synthesizing native proteins and other biomolecules.

Q4: What are the main advantages of using this ligation method over others, like native chemical ligation (NCL)?

A4: The primary advantage is that it is not restricted to ligation at an N-terminal cysteine residue, which is a relatively rare amino acid.[2] This allows for greater flexibility in choosing ligation sites for protein synthesis.

Ligation Workflow Overview

Ligation_Workflow cluster_prep Reagent Preparation cluster_reaction Ligation Reaction cluster_purification Purification reagent S-[(Diphenylphosphoryl)methyl] ethanethioate deprotection Deprotection (e.g., mild base) reagent->deprotection 1. phosphine Active (Diphenylphosphino)methanethiol deprotection->phosphine 2. ligation Staudinger Ligation phosphine->ligation 3. azide Azide-containing Biomolecule azide->ligation product_mixture Crude Product Mixture (Ligated product + Byproducts) ligation->product_mixture 4. chromatography Purification (e.g., HPLC) product_mixture->chromatography 5. final_product Pure Ligated Product chromatography->final_product 6. Staudinger_Ligation_Mechanism reagents Phosphinothiol + Azide (R-N3) phosphazide Phosphazide Intermediate reagents->phosphazide 1. Nucleophilic Attack iminophosphorane Iminophosphorane (Aza-ylide) phosphazide->iminophosphorane 2. -N2 acyl_transfer Intramolecular Acyl Transfer iminophosphorane->acyl_transfer amidophosphonium Amidophosphonium Salt acyl_transfer->amidophosphonium hydrolysis Hydrolysis amidophosphonium->hydrolysis product Ligated Product (Amide Bond) + Diphenylphosphine Oxide hydrolysis->product

Sources

Technical Support Center: (Diphenylphosphino)methanethiol S-Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (Diphenylphosphino)methanethiol S-Acetate. As Senior Application Scientists, we have compiled this guide based on rigorous internal testing and a thorough review of the scientific literature to address the common challenges and questions that arise during its use. This document is designed to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is (Diphenylphosphino)methanethiol S-Acetate and what are its primary applications?

(Diphenylphosphino)methanethiol S-Acetate is a bifunctional reagent featuring a phosphine and a protected thiol (thioacetate). The key advantage is that the acetyl group provides a stable, protected form of the highly reactive thiol. After deprotection, the free phosphinothiol can be used in various bioconjugation and synthetic chemistry applications. Its most prominent use is in the "traceless" Staudinger Ligation for forming a native amide bond between a phosphinothioester and an azide, a powerful tool for peptide synthesis and protein engineering.[1][2]

Q2: What are the recommended storage and handling conditions for this reagent?

Proper storage is critical to prevent degradation. The reagent contains a trivalent phosphine, which is susceptible to oxidation, and a thioester, which can undergo hydrolysis.

Parameter Recommendation Rationale
Temperature 2-8°C[3]Minimizes the rate of potential degradation pathways.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).The diphenylphosphino group is susceptible to oxidation by atmospheric oxygen.
Moisture Keep container tightly sealed in a dry location.Prevents hydrolysis of the thioacetate ester.
Handling Handle in a well-ventilated area or fume hood.[4]As with most organophosphorus and sulfur compounds, inhalation should be avoided.
Q3: In which solvents is (Diphenylphosphino)methanethiol S-Acetate soluble?

While specific quantitative solubility data is not broadly published, organophosphine reagents of this nature are typically soluble in common organic solvents.

  • Good Solubility: Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF).

  • Limited/Poor Solubility: Water, Alcohols (e.g., Methanol, Ethanol) - though alcohols are often used in the deprotection reaction mixture.[5]

For applications requiring aqueous conditions, such as bioconjugation, the reaction is typically performed after deprotection, and the choice of solvent becomes dependent on the substrate (e.g., protein, peptide). The development of water-soluble phosphinothiol reagents has been a key area of research to overcome this limitation for biological applications.[1]

Troubleshooting Guide: Experimental Workflows

Issue 1: Incomplete or Slow Deacetylation to the Free Thiol

You are attempting to deprotect the thioacetate to generate the active (Diphenylphosphino)methanethiol, but reaction monitoring (e.g., by TLC or LC-MS) shows significant starting material remaining.

Root Cause Analysis:

The deprotection is a nucleophilic acyl substitution where a base removes the acetyl group. The efficiency of this reaction depends on the strength and concentration of the nucleophile/base and the reaction conditions.

  • Insufficient Base: The stoichiometry or strength of the base may be inadequate to drive the reaction to completion.

  • Low Temperature: Like most chemical reactions, the rate of deprotection is temperature-dependent. Room temperature may be too slow for some systems.

  • Hydrolysis of Base: If using a solution of a base like sodium hydroxide, its actual concentration may be lower than calculated if the stock solution is old or has been exposed to air (reaction with CO₂).

Solutions & Protocols

G start Start: Incomplete Deprotection check_base Verify Base Stoichiometry & Strength start->check_base increase_temp Increase Reaction Temperature (e.g., 40°C) check_base->increase_temp If base is correct check_solvent Ensure Reagent is Dissolved increase_temp->check_solvent monitor Monitor Progress (TLC, LC-MS) check_solvent->monitor success Success: Proceed to Next Step monitor->success Complete fail Issue Persists: Consult Advanced Protocols monitor->fail Incomplete

Caption: Oxidation of the active P(III) phosphine to the inactive P(V) phosphine oxide.

  • Phosphine Oxidation: The trivalent phosphorus (P(III)) atom in the diphenylphosphino group is the reactive center for the Staudinger ligation. [1][6]It is readily oxidized by atmospheric oxygen to a pentavalent phosphine oxide (P(V)). This phosphine oxide is incapable of reacting with the azide, halting the ligation pathway. [7][8]This is the most common cause of failure in Staudinger ligations.

  • Thiol Oxidation: The free thiol (sulfhydryl group) can be oxidized to form a disulfide bond, creating a dimer of your reagent. This side-reaction consumes the active reagent and can complicate purification.

  • pH Dependence: The Staudinger ligation yield can be highly dependent on pH. The key iminophosphorane intermediate can be protonated at low pH, which disfavors the desired reaction pathway. Higher pH can increase yields but may also accelerate thioester hydrolysis if any is present. [1]4. Maleimide Hydrolysis: When conjugating to a maleimide, the maleimide ring itself can undergo hydrolysis at neutral to high pH, reducing the amount of available electrophile for the thiol to react with. [9][10]

Solutions & Protocols
  • Maintain Inert Conditions: The single most critical factor is the rigorous exclusion of oxygen. Use solvents that have been thoroughly deoxygenated (e.g., by sparging with argon for 30-60 minutes or via freeze-pump-thaw cycles). Perform all steps, including the deprotection and the final ligation/conjugation, under a positive pressure of an inert gas.

  • pH Optimization: For Staudinger ligations, buffering the reaction at a pH ≥ 7.5 can significantly improve yields. [1]However, this must be balanced with the stability of your substrate (e.g., protein).

  • Use of Additives: For thiol-maleimide conjugations, the reaction is often initiated by a base or a nucleophile. [11][12]While often self-initiating, the kinetics can be influenced by the buffer system. Ensure the pH is maintained in the optimal range for maleimide stability and thiol reactivity (typically pH 6.5-7.5).

  • Reaction Time and Temperature: While Staudinger ligations can be slow, thiol-maleimide reactions are generally very fast. [6][9]Monitor the reaction closely. Extended reaction times can increase the likelihood of side reactions like maleimide hydrolysis or disulfide formation.

References

  • (Diphenylphosphino)methanethiol S-Acetate. ChemBK. [Link]

  • Reed, R. W., Santarsiero, B., & Cavell, R. G. (1996). Selective Azide Oxidation of 1,2-Bis(diphenylphosphino)benzene and Related Ethylenebis(phosphines) to Asymmetric Multifunctional Phosphorus Ligands and Formation of Rhodium(I) Complexes of These Ligands. Inorganic Chemistry, 35(15), 4292–4300. [Link]

  • García, J. I., López-Sánchez, M. I., Mayoral, J. A., Salvatella, L., & Ustárroz, E. (2011). Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines. The Journal of Organic Chemistry, 76(15), 6299–6308. [Link]

  • Rainey, M. D., & Bertozzi, C. R. (2003). Water-Soluble Phosphinothiols for Traceless Staudinger Ligation and Integration with Expressed Protein Ligation. Journal of the American Chemical Society, 125(32), 9855–9864. [Link]

  • Phosphine-promoted Thiol-Specific Bioconjugation with Allylic Acetates. Research Square. (2023). [Link]

  • Methanethiol. PubChem. [Link]

  • Wang, D., Wang, Y., Wang, X., & Zhu, J. (2020). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. ACS Omega, 5(26), 16183–16192. [Link]

  • Fleming, I. N., & Prescher, J. A. (2018). Bioorthogonal reactions of triarylphosphines and related analogs. MedChemComm, 9(9), 1438–1453. [Link]

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol–ene click chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. [Link]

  • BINAP. Wikipedia. [Link]

  • Structure of the Products of the Oxidation of Diphenylamine, the First Member in a Family of Analytical Redox Reagents. ResearchGate. [Link]

  • Gensch, T., Hopkinson, M. N., Glorius, F., & Wencel-Delord, J. (2016). Palladium Bisphosphine Mono-Oxide Complexes: Synthesis, Scope, Mechanism, and Catalytic Relevance. Chemistry – A European Journal, 22(40), 14234-14244. [Link]

  • Hermanson, G. (2020). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. LabRoots. [Link]

  • Lowe, A. B. (2014). Thiol-ene “click” reactions and emerging applications in polymer chemistry. Polymer Chemistry, 5(17), 4820-4859. [Link]

  • Thioacetate deprotection.
  • Methanethiol. Wikipedia. [Link]

  • Methanethiol. Air Liquide Singapore. [Link]

  • One-step Synthesis of Methanethiol with Mixture Gases (CO/H2S/H2) over SBA-15 Supported Mo-based Catalysts. ResearchGate. [Link]

  • Chemical Properties of Methanethiol (CAS 74-93-1). Cheméo. [Link]

Sources

Technical Support Center: S-[(Diphenylphosphoryl)methyl] ethanethioate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for S-[(Diphenylphosphoryl)methyl] ethanethioate. This guide is designed for researchers, chemists, and drug development professionals who utilize this reagent in their synthetic workflows. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to overcome common experimental hurdles and achieve optimal results.

Frequently Asked Questions (FAQs)
Q1: What is S-[(Diphenylphosphoryl)methyl] ethanethioate and what is its primary application?

S-[(Diphenylphosphoryl)methyl] ethanethioate is a specialized phosphonate reagent. Its principal application is in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β-unsaturated thioesters from aldehydes and ketones.[1][2] The diphenylphosphoryl group acts as a stabilizing entity for the adjacent carbanion, while the ethanethioate (a thioester) serves as an electron-withdrawing group (EWG) necessary for the reaction to proceed efficiently.[2] The resulting α,β-unsaturated thioesters are valuable synthetic intermediates that can be further converted into carboxylic acids, amides, or other carbonyl derivatives.

Q2: What are the advantages of using this HWE reagent over a traditional Wittig reagent?

The Horner-Wadsworth-Emmons reaction offers several distinct advantages over the classical Wittig reaction, which are conferred to this specific reagent:

  • Enhanced Nucleophilicity : The phosphonate-stabilized carbanion generated from this reagent is generally more nucleophilic and reactive than the corresponding phosphonium ylide used in the Wittig reaction.[2][3][4] This allows for successful reactions with a broader range of electrophiles, including sterically hindered ketones that may be unreactive under Wittig conditions.[3][5]

  • Simplified Purification : The primary byproduct of the HWE reaction is a water-soluble diphenylphosphinate salt. This is in stark contrast to the often greasy, non-polar triphenylphosphine oxide produced in the Wittig reaction, which can be notoriously difficult to separate from the desired organic product.[4][6][7] The HWE byproduct is easily removed with a simple aqueous extraction, significantly streamlining the purification process.

  • High Stereoselectivity : The HWE reaction typically shows a strong preference for the formation of the thermodynamically more stable (E)-alkene.[2][3][8] This stereochemical control is a significant asset in complex molecule synthesis.

Q3: How should I properly store S-[(Diphenylphosphoryl)methyl] ethanethioate?

To ensure the long-term integrity of the reagent, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8 °C is recommended). The two main potential degradation pathways are hydrolysis of the thioester and oxidation at the phosphorus center. Thioesters are susceptible to hydrolysis, especially under acidic or basic conditions.[9][10] While the phosphine oxide group (P=O) is stable, any residual phosphine precursors could be air-sensitive. Therefore, excluding moisture and air is critical.

Q4: What are the generally recommended reaction conditions for using this reagent?

A typical HWE reaction involves deprotonation of the phosphonate followed by the addition of the carbonyl compound. The choice of base and solvent is crucial for success.

Parameter Recommendation Rationale & Causality
Base Sodium hydride (NaH), Lithium bis(trimethylsilyl)amide (LiHMDS), Potassium tert-butoxide (KOtBu)A strong, non-nucleophilic base is required to fully deprotonate the carbon alpha to the phosphoryl and thioester groups. NaH is a common and effective choice.[7][8] Amide bases like LiHMDS are also excellent alternatives, especially at low temperatures.
Solvent Anhydrous Tetrahydrofuran (THF), 1,2-Dimethoxyethane (DME)Aprotic, polar solvents are necessary to solvate the phosphonate anion and the counter-ion without interfering with the reaction. The solvent must be rigorously dried, as any water will quench the carbanion and potentially hydrolyze the thioester.[7]
Temperature 0 °C to room temperatureDeprotonation is often initiated at 0 °C and then allowed to warm. The addition of the aldehyde/ketone can be performed at temperatures ranging from -78 °C to room temperature, depending on the reactivity of the substrate and the desired selectivity.[2]
Atmosphere Inert (Argon or Nitrogen)The phosphonate carbanion is a strong base and will be quenched by atmospheric moisture and carbon dioxide. An inert atmosphere is mandatory for achieving high yields.
Reaction Troubleshooting Guide
Problem 1: My reaction yield is low or I'm recovering only starting material.

Low conversion is a common issue that can almost always be traced back to a few key parameters. This troubleshooting workflow can help diagnose the root cause.

Low_Yield_Troubleshooting start Low or No Yield Observed check_deprotonation Was deprotonation complete? (e.g., cessation of H₂ evolution with NaH) start->check_deprotonation check_reagent Is the phosphonate reagent viable? (Check storage conditions) start->check_reagent check_base Is the base active? Was it handled under inert atmosphere? check_deprotonation->check_base No check_solvent Was the solvent truly anhydrous? check_deprotonation->check_solvent Maybe check_carbonyl Is the aldehyde/ketone substrate pure and reactive? check_deprotonation->check_carbonyl Yes use_new_base use_new_base check_base->use_new_base Solution: Use fresh, properly handled base. dry_solvent dry_solvent check_solvent->dry_solvent Solution: Redistill solvent from an appropriate drying agent. new_reagent new_reagent check_reagent->new_reagent Solution: Acquire fresh reagent if degradation is suspected. check_temp_time Were reaction temperature and time sufficient? check_carbonyl->check_temp_time Yes purify_carbonyl purify_carbonyl check_carbonyl->purify_carbonyl Solution: Purify substrate (distill, recrystallize). increase_temp_time increase_temp_time check_temp_time->increase_temp_time Solution: Increase reaction temperature or extend reaction time. Monitor by TLC.

Caption: Troubleshooting workflow for low reaction yield.

  • In-Depth Analysis:

    • Incomplete Deprotonation: This is the most frequent cause of failure. The α-proton of the reagent is acidic, but it requires a strong base for complete removal. If using NaH, ensure it is a fresh dispersion and that the oil has been washed away with dry hexanes if necessary. Allow sufficient time for the deprotonation; for NaH, the cessation of hydrogen gas evolution is a good visual indicator.[11]

    • Reagent or Substrate Quality: The phosphonate reagent can degrade if not stored properly (see FAQ 3). Similarly, aldehydes, especially, are prone to oxidation to carboxylic acids. Ensure your carbonyl compound is pure. Running a quick NMR or IR can save significant time.

    • Steric Hindrance: While the HWE carbanion is highly reactive, extremely hindered ketones may react sluggishly.[3] For such cases, increasing the reaction temperature and prolonging the reaction time may be necessary. Monitor the reaction's progress by Thin Layer Chromatography (TLC) to avoid decomposing the product under harsh conditions.[6]

Problem 2: The reaction works, but the E/Z stereoselectivity is poor.

The HWE reaction is renowned for its (E)-selectivity, which arises from the thermodynamic stability of the intermediates leading to the trans-alkene.[2][8] However, several factors can erode this selectivity.

  • Causality & Solution:

    • Reaction Temperature: Higher temperatures generally favor the formation of the (E)-isomer because it allows the intermediates to equilibrate to the most stable conformation before elimination.[2] If you are getting a mixture of isomers, ensure the reaction is run at room temperature or even gently heated after the initial addition.

    • Counter-ion Effects: The nature of the cation associated with the phosphonate carbanion can influence selectivity. Lithium salts are known to sometimes reduce E-selectivity compared to sodium or potassium salts.[2] If using a lithium base (like LiHMDS or n-BuLi) and experiencing poor selectivity, consider switching to a sodium- or potassium-based equivalent (NaHMDS, KHMDS, or NaH).

    • Substrate Structure: Aromatic aldehydes almost exclusively yield (E)-alkenes.[2] Aliphatic aldehydes may show slightly lower selectivity. For cases where the (Z)-alkene is desired, a different reagent, such as one used in the Still-Gennari modification (e.g., a trifluoroethyl phosphonate), is required.[3][12]

Problem 3: I'm having difficulty purifying my α,β-unsaturated thioester product.
  • Causality & Solution:

    • Removing the Phosphate Byproduct: The diphenylphosphinate salt byproduct is designed to be water-soluble. During the aqueous workup, ensure the aqueous phase is slightly basic (pH > 8) to maintain the salt's solubility.[6] If the salt precipitates, adding more water or a brine solution can help redissolve it and improve phase separation.

    • Emulsion Formation: Vigorous shaking during extraction can lead to emulsions, especially if the product has surfactant-like properties.[6] If an emulsion forms, add saturated NaCl solution (brine) and allow the mixture to stand. Gentle swirling rather than aggressive shaking can prevent this issue.

    • Co-elution on Silica Gel: The thioester product is moderately polar. If unreacted aldehyde or other impurities are present, they may co-elute during column chromatography. Ensure the reaction has gone to completion via TLC before beginning the workup. If purification remains challenging, consider alternative techniques like reversed-phase chromatography.[13]

Post-Reaction Processing & Derivative Synthesis

The α,β-unsaturated thioester product is a versatile intermediate. After a successful HWE reaction and purification, it can be used in a variety of subsequent transformations.

Standard Aqueous Workup Protocol
  • Cool the reaction mixture to 0 °C.

  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the organic layer.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Converting the Thioester Product

The thioester can be readily converted to other functional groups, providing significant synthetic flexibility.

Product_Conversion product α,β-Unsaturated Thioester acid α,β-Unsaturated Carboxylic Acid product->acid H₂O, H⁺ or OH⁻ (Hydrolysis) amide α,β-Unsaturated Amide product->amide R₂NH (Amine) (Aminolysis) ester α,β-Unsaturated Ester product->ester R'OH, cat. Acid/Base (Alcoholysis)

Caption: Common synthetic conversions of the α,β-unsaturated thioester product.

  • Deprotection/Hydrolysis: The thioester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[10] Basic hydrolysis using reagents like sodium hydroxide in an alcohol/water mixture is common.

  • Thiol-Thioester Exchange: The thioester can undergo exchange with other thiols, a process that is particularly relevant in bioconjugation and peptide chemistry.[14]

  • Aminolysis: Direct reaction with primary or secondary amines efficiently produces the corresponding amide, often without needing a coupling agent.

References
  • Eriksson, J. (2022). Towards the synthesis of phosphonic acid-based potential metallo-β-lactamase inhibitors. Diva-portal.org. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). Olefination Reactions. Harvard University. Retrieved from [Link]

  • Biswas, S. (2012). Olefination reactions of phosphorus-stabilized carbon nucleophiles. Topics in Current Chemistry, 327, 197-238. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • PubChem. (n.d.). Ethanethioic acid, S-[(diphenylphosphino)methyl] ester. National Center for Biotechnology Information. Retrieved from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Umoru, G. P., & Adeyemi, O. G. (2022). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Frontiers in Chemistry, 10, 980193. Retrieved from [Link]

  • Aggarwal, V. K., Fulton, J. R., Sheldon, C. G., & de Vicente, J. (2003). Generation of Phosphoranes Derived from Phosphites. A New Class of Phosphorus Ylides Leading to High E Selectivity with Semi-stabilizing Groups in Wittig Olefinations. Journal of the American Chemical Society, 125(20), 6034–6035. Retrieved from [Link]

  • Baker, F. C., & Schooley, D. A. (1979). Analysis and purification of acyl coenzyme A thioesters by reversed-phase ion-pair liquid chromatography. Analytical Biochemistry, 94(2), 417-424. Retrieved from [Link]

  • Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Siodłak, D., et al. (2022). Metal-free thioesterification of α,β-unsaturated aldehydes with thiols. RSC Advances, 12, 22353-22359. Retrieved from [Link]

  • Liu, H. J., & Nyangulu, J. M. (1988). Thiol esters in organic synthesis. XVI. Formation of α,β-unsaturated thiol esters via a Wadsworth-Emmons process. Canadian Journal of Chemistry, 66(5), 1248-1251. Retrieved from [Link]

  • OC Chem Tube. (2019, January 10). contrasting the Wittig and Horner-Wadsworth-Emmons reaction. YouTube. Retrieved from [Link]

  • Camarero, N., et al. (2021). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. Molecules, 26(11), 3349. Retrieved from [Link]

  • PubChem. (n.d.). S-Methyl thioacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Östling, S. (2014). Synthesis of 2-(ethoxy(hydroxy)phosphoryl)-3-phenylpropyl ethanethioate. Diva-portal.org. Retrieved from [Link]

  • Liu, C., et al. (2022). Thioesterification and Hydrothiolation of α,β-Unsaturated Esters with Aliphatic Thiols under Mild Conditions. ChemistrySelect, 7(4). Retrieved from [Link]

  • ResearchGate. (2015). A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine. Retrieved from [Link]

  • Bisceglia, J. A., & Orelli, L. R. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2206-2230. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of Allenyl Esters by Horner–Wadsworth–Emmons-Type Reactions of Methyl 2-[Bis(benzylthio)phosphoryl]acetate and Ketenes Using Grignard Reagents. Retrieved from [Link]

  • Aresta, M., et al. (2007). O,S-Dimethyl Carbonodithioate as a Phosgene Substitute for the Preparation of S-Methyl Alkylcarbamothioates and Dialkylcarbamothioates. European Journal of Organic Chemistry, 2007(29), 4900-4908. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Ligation Auxiliaries: Phosphine-Based Reagents vs. Traditional Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical protein synthesis and drug development, the ability to ligate peptide fragments seamlessly is paramount. While Native Chemical Ligation (NCL) has revolutionized the field, its strict requirement for an N-terminal cysteine residue presents a significant limitation. To overcome this hurdle, a diverse array of ligation auxiliaries has been developed, each with its own set of advantages and disadvantages. This guide provides an in-depth, objective comparison of a prominent class of phosphine-based ligation auxiliaries, exemplified by reagents used in the traceless Staudinger ligation, against more traditional thiol-based auxiliaries such as N-benzyl and β-mercaptoethyl scaffolds.

While the specific compound S-[(Diphenylphosphoryl)methyl] ethanethioate is not extensively documented as a ligation auxiliary in the reviewed literature, its structural similarity to phosphine-based reagents warrants a discussion of this broader class. This guide will delve into the mechanisms, performance data, and experimental protocols associated with these powerful tools for protein engineering.

The Landscape of Ligation Auxiliaries: Beyond Cysteine

The core principle of auxiliary-mediated ligation is the temporary introduction of a group at the N-terminus of a peptide fragment that mimics the reactivity of cysteine's thiol group. This auxiliary facilitates the crucial transthioesterification and subsequent S-to-N acyl shift to form a native peptide bond. After ligation, the auxiliary is cleaved, leaving behind the desired protein sequence.

The choice of auxiliary is critical and depends on several factors, including the steric hindrance at the ligation junction, desired reaction kinetics, and the chemical sensitivities of the peptide fragments.

Phosphine-Based Ligation Auxiliaries: The Traceless Staudinger Ligation

A significant advancement in chemical ligation has been the development of the traceless Staudinger ligation.[1][2] This powerful technique utilizes a phosphinothiol reagent to couple a peptide thioester with a peptide containing an N-terminal azide. The reaction proceeds through an iminophosphorane intermediate, which undergoes an intramolecular rearrangement to form a stable amide bond, releasing a phosphine oxide byproduct.[3][4] A key advantage of this method is that it is "traceless," meaning no residual atoms from the auxiliary remain in the final peptide product.[5]

(Diphenylphosphino)methanethiol is a well-studied and highly effective reagent for mediating the traceless Staudinger ligation.[3][4]

Mechanism of Traceless Staudinger Ligation

The mechanism involves the reaction of a peptide with a C-terminal phosphinothioester and another peptide with an N-terminal azido acid.[1] The phosphine attacks the azide to form an aza-ylide intermediate, which then rearranges through intramolecular acyl transfer to form an amidophosphonium salt. Subsequent hydrolysis yields the native peptide bond and a phosphine oxide byproduct.[3]

Traceless Staudinger Ligation Mechanism cluster_reactants Reactants cluster_products Products Peptide1_Thioester Peptide-C(O)S-CH2-PPh2 Aza_ylide Peptide-C(O)S-CH2-P+(Ph2)-N--Peptide' Peptide1_Thioester->Aza_ylide + Peptide2-N3 Peptide2_Azide N3-Peptide' Amidophosphonium_Salt Amidophosphonium Salt Intermediate Aza_ylide->Amidophosphonium_Salt Intramolecular Acyl Transfer Final_Peptide Peptide-C(O)NH-Peptide' Amidophosphonium_Salt->Final_Peptide + H2O Phosphine_Oxide O=PPh2-CH2-SH Amidophosphonium_Salt->Phosphine_Oxide + H2O H2O H2O

Figure 1: Mechanism of Traceless Staudinger Ligation.

Traditional Thiol-Based Ligation Auxiliaries

Before the advent of phosphine-based methods, the field was dominated by thiol-containing auxiliaries that more closely mimic the N-terminal cysteine of NCL. These can be broadly categorized into N-benzyl and β-mercaptoethyl type scaffolds.

N-Benzyl Type Auxiliaries

Auxiliaries such as the 4,5-dimethoxy-2-mercaptobenzyl (Dmb) group have been successfully employed in peptide synthesis.[6] These electron-rich aromatic systems facilitate the ligation process. However, a significant drawback is their limitation to ligation at glycine-containing junctions due to steric hindrance.[6][7] Furthermore, their removal often requires harsh acidic conditions, which can be detrimental to sensitive peptides.[7]

β-Mercaptoethyl Scaffolds

To address the limitations of N-benzyl auxiliaries, β-mercaptoethyl scaffolds were developed. A notable example is the 2-mercapto-2-phenethyl (MPE) auxiliary.[8][9] Moving the phenyl substituent to the β-position reduces steric hindrance near the reactive amine, allowing for ligations at more challenging, non-glycine residues.[10] The cleavage of these auxiliaries can often be achieved under milder, radical-based conditions.[7]

More recent developments include pyridine-containing auxiliaries like the 2-mercapto-2-(pyridin-2-yl)ethyl (MPyE) group, which can catalyze the S→N acyl transfer, enabling efficient ligation even at proline and β-branched amino acids.[10][11]

Auxiliary_Mediated_NCL cluster_N_Benzyl N-Benzyl Type Auxiliary cluster_Beta_Mercaptoethyl β-Mercaptoethyl Scaffolds N_Benzyl Peptide-NH-CH(Ar)-CH2SH (e.g., Dmb) Ligation_Product Ligated Peptide (with auxiliary) N_Benzyl->Ligation_Product Beta_Mercaptoethyl Peptide-NH-CH2-CH(R)SH (e.g., MPE, MPyE) Beta_Mercaptoethyl->Ligation_Product Peptide_Thioester Peptide'-C(O)SR Peptide_Thioester->Ligation_Product Ligation Final_Peptide Final Peptide (auxiliary removed) Ligation_Product->Final_Peptide Cleavage

Figure 2: General workflow for auxiliary-mediated NCL.

Performance Comparison: A Head-to-Head Analysis

The choice of a ligation auxiliary is a critical decision in the strategic planning of a complex peptide or protein synthesis. The following table summarizes the key performance characteristics of phosphine-based and traditional thiol-based auxiliaries.

FeaturePhosphine-Based (Traceless Staudinger)N-Benzyl Type Auxiliariesβ-Mercaptoethyl Scaffolds (MPE/MPyE)
Ligation Site Not restricted by amino acid type.Generally restricted to Glycine junctions.[6][7]Accommodates a wider range of amino acids, including sterically hindered ones.[9][10]
Reaction Kinetics Second-order rate constant of ~7.7 x 10⁻³ M⁻¹s⁻¹.[3][4]Generally slower, especially at non-Glycine sites.[9]Can be significantly faster, especially with catalytic auxiliaries (e.g., MPyE).[10]
Typical Yields High yields, often exceeding 90%.[12]Variable, often lower at non-Glycine junctions.Generally high yields, even at challenging junctions.
Cleavage Conditions Not applicable (traceless).Harsh acidic conditions (e.g., TFA).[8]Mild radical-based cleavage (e.g., TCEP/morpholine).[7][11]
Side Reactions Potential for aza-Wittig reaction leading to phosphonamide byproduct under certain conditions.[3]Risk of side reactions due to harsh acidic cleavage.[7]Generally clean cleavage with minimal side products.
Traceless Yes.[5]No.No.

Experimental Protocols

General Protocol for Traceless Staudinger Ligation using (Diphenylphosphino)methanethiol

This protocol is a generalized procedure based on established methods.[3][13] Researchers should optimize conditions for their specific peptide sequences.

  • Preparation of Peptide Fragments:

    • Synthesize the C-terminal peptide fragment with a thioester group.

    • Synthesize the N-terminal peptide fragment with an α-azido group.

  • Preparation of the Phosphinothioester:

    • Dissolve the C-terminal peptide thioester in a suitable organic solvent (e.g., THF/H₂O mixture).

    • Add (diphenylphosphino)methanethiol to the solution. The reaction proceeds via transthioesterification.

  • Ligation Reaction:

    • To the solution containing the peptide phosphinothioester, add the N-terminal azido peptide.

    • The reaction is typically carried out at room temperature for several hours to overnight.

    • Monitor the reaction progress by HPLC and mass spectrometry.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the final ligated peptide using reverse-phase HPLC.

    • Lyophilize the purified peptide to obtain the final product.

Staudinger_Ligation_Workflow start Start prep_frags Prepare Peptide Fragments (Thioester & Azide) start->prep_frags prep_phosphino Prepare Peptide Phosphinothioester prep_frags->prep_phosphino ligation Perform Ligation Reaction prep_phosphino->ligation monitor Monitor Reaction (HPLC, MS) ligation->monitor monitor->ligation Incomplete purify Purify Product (RP-HPLC) monitor->purify Complete end Final Ligated Peptide purify->end

Figure 3: Experimental workflow for Traceless Staudinger Ligation.

General Protocol for Auxiliary-Mediated NCL with a β-Mercaptoethyl Scaffold (e.g., MPE)

This protocol is a generalized procedure and should be optimized for specific applications.

  • Preparation of Peptide Fragments:

    • Synthesize the C-terminal peptide fragment with a thioester group.

    • Synthesize the N-terminal peptide fragment with the MPE auxiliary attached to the N-terminus.

  • Ligation Reaction:

    • Dissolve both peptide fragments in a ligation buffer (e.g., phosphate buffer at pH 7.5 containing a denaturant like 6 M guanidine-HCl).

    • Add a thiol catalyst such as 4-mercaptophenylacetic acid (MPAA).

    • Incubate the reaction mixture at room temperature or 37°C, monitoring by HPLC and mass spectrometry.

  • Auxiliary Cleavage:

    • Once ligation is complete, adjust the pH of the solution to ~8.5.

    • Add tris(2-carboxyethyl)phosphine (TCEP) and morpholine to initiate radical-based cleavage of the auxiliary.

    • Monitor the cleavage reaction by HPLC and mass spectrometry.

  • Purification:

    • Acidify the reaction mixture to quench the cleavage reaction.

    • Purify the final peptide product by reverse-phase HPLC.

    • Lyophilize the purified peptide.

Conclusion and Future Perspectives

The development of ligation auxiliaries has significantly expanded the toolbox for chemical protein synthesis, enabling the construction of complex proteins that were previously inaccessible.

Phosphine-based auxiliaries utilized in the traceless Staudinger ligation offer a distinct advantage in their ability to form native peptide bonds without any residual atoms and their broad compatibility with various amino acid residues at the ligation site. This makes them a powerful tool for creating truly native protein structures.

Traditional thiol-based auxiliaries , particularly the more recent β-mercaptoethyl scaffolds, have also seen significant improvements. The development of catalytic auxiliaries that can function at sterically hindered junctions and under mild cleavage conditions makes them highly competitive.[10]

The choice between these auxiliaries will ultimately depend on the specific requirements of the synthesis. For applications where a completely traceless ligation is essential and the presence of an azide can be readily incorporated, the Staudinger ligation is an excellent choice. For syntheses where the introduction of an azide is challenging, the newer generation of β-mercaptoethyl auxiliaries provides a robust and efficient alternative.

As research in this area continues, we can expect the development of even more efficient, versatile, and user-friendly ligation auxiliaries, further pushing the boundaries of chemical protein synthesis and enabling the creation of novel biologics and therapeutic agents.

References

  • Danishefsky, S. J., & Shue, Y.-K. (2018). Features of Auxiliaries That Enable Native Chemical Ligation beyond Glycine and Cleavage via Radical Fragmentation. Angewandte Chemie International Edition, 57(11), 2824-2827. [Link]

  • Brik, A., & Dawson, P. E. (2008). Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses. PMC. [Link]

  • Seitz, O. (2021). Enabling Cysteine-Free Native Chemical Ligation at Challenging Junctions with a Ligation Auxiliary Capable of Base Catalysis. Angewandte Chemie International Edition, 60(35), 19483-19490. [Link]

  • Soellner, M. B., Nilsson, B. L., & Raines, R. T. (2006). Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation. Journal of the American Chemical Society, 128(27), 8820–8828. [Link]

  • Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2001). High-Yielding Staudinger Ligation of a Phosphinothioester and Azide to Form a Peptide. Organic Letters, 3(1), 9-12. [Link]

  • Tam, A., & Raines, R. T. (2009). Protein Engineering with the Traceless Staudinger Ligation. Methods in Enzymology, 462, 25-44. [Link]

  • Seitz, O., & Heinlein, C. (2022). Enhancing Auxiliary-Mediated Native Chemical Ligation at Challenging Junctions with Pyridine Scaffolds. Chemistry – A European Journal, 28(70), e202202396. [Link]

  • Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2000). Staudinger Ligation: A Peptide from a Thioester and Azide. Organic Letters, 2(13), 1939-1941. [Link]

  • Offer, J., & Dawson, P. E. (2000). N alpha-2-mercaptobenzylamine-assisted chemical ligation. Organic Letters, 2(1), 23-26. [Link]

  • Brik, A., & Wong, C.-H. (2003). Sugar-assisted ligation of N-linked glycopeptides with broad sequence tolerance. Angewandte Chemie International Edition, 42(48), 5992-5996. [Link]

  • Bertozzi, C. R., & Saxon, E. (2000). A “Traceless” Staudinger Ligation for the Chemoselective Synthesis of Amide Bonds. Organic Letters, 2(8), 1129-1132. [Link]

  • Pentelute, B. L., & Kent, S. B. (2007). A Type of Auxiliary for Native Chemical Peptide Ligation beyond Cysteine and Glycine Junctions. Angewandte Chemie International Edition, 46(18), 3351-3354. [Link]

  • Seitz, O. (2021). Enabling Cysteine-Free Native Chemical Ligation at Challenging Junctions with a Ligation Auxiliary Capable of Base Catalysis. Angewandte Chemie International Edition, 60(35), 19483-19490. [Link]

  • Seitz, O., & Heinlein, C. (2022). Enhancing Auxiliary-Mediated Native Chemical Ligation at Challenging Junctions with Pyridine Scaffolds. Chemistry – A European Journal, 28(70), e202202396. [Link]

  • de Gruiter, M. E., & van der Vliet, K. R. (2022). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry, 33(5), 787-797. [Link]

  • Tam, A., Soellner, M. B., & Raines, R. T. (2007). Water-Soluble Phosphinothiols for Traceless Staudinger Ligation and Integration with Expressed Protein Ligation. Journal of the American Chemical Society, 129(37), 11421-11430. [Link]

  • Soellner, M. B., Nilsson, B. L., & Raines, R. T. (2006). Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation. Journal of the American Chemical Society, 128(27), 8820-8828. [Link]

  • Wang, P., & Yin, H. (2019). Development of Powerful Auxiliary-Mediated Ligation To Facilitate Rapid Protein Assembly. Organic Letters, 21(13), 5039-5042. [Link]

  • Dawson, P. E., & Kent, S. B. (2000). ‘Native’ chemical ligation of proteins and other macromolecules. Annual Review of Biochemistry, 69, 923-960. [Link]

  • Hall, R. G., & Taylor, R. (1996). Synthesis and biological activity of phosphine oxide analogues of amino acids. Tetrahedron Letters, 37(34), 6133-6136. [Link]

  • Sakamoto, K. (2023). Streamlining peptide synthesis with thiol-free native chemical ligation. Journal of Peptide Science, e3472. [Link]

  • Hierso, J.-C., & Chahdoura, F. (2023). Hybrid Phosphine/Amino-Acid Ligands Built on Phenyl and Ferrocenyl Platforms: Application in the Suzuki Coupling of o-Dibromobenzene with Fluorophenylboronic Acid. Molecules, 28(2), 748. [Link]

  • Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2001). High-yielding Staudinger ligation of a phosphinothioester and azide to form a peptide. Organic Letters, 3(1), 9-12. [Link]

  • Tang, C., & Gandelman, M. (2019). Cleavage of the Au−P Bond in Au-Substituted Phosphines. Inorganic Chemistry, 58(17), 11776-11783. [Link]

  • Muir, T. W. (2003). Semisynthesis of proteins by expressed protein ligation. Annual Review of Biochemistry, 72, 249-289. [Link]

  • Kuk-Nagle, K., & Fletcher, S. (2020). Phosphorus-containing amino acids with a P–C bond in the side chain or a P–O, P–S or P–N bond: from synthesis to applications. RSC Advances, 10(13), 7727-7744. [Link]

  • Brik, A., & Dawson, P. E. (2012). Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies. Journal of the American Chemical Society, 134(15), 6749–6760. [Link]

  • Kuk-Nagle, K., & Fletcher, S. (2020). Phosphorus-containing amino acids with a P–C bond in the side chain or a P–O, P–S or P–N bond: from synthesis to applications. RSC Advances, 10(13), 7727-7744. [Link]

  • Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2001). High-Yielding Staudinger Ligation of a Phosphinothioester and Azide to Form a Peptide. Organic Letters, 3(1), 9-12. [Link]

  • Camarero, J. A. (2010). Expressed Protein Ligation: General Experimental Protocols. In Methods in Molecular Biology (Vol. 634, pp. 23-38). Humana Press. [Link]

  • Späte, A.-K., & Bode, J. W. (2017). Modern Ligation Methods to Access Natural and Modified Proteins. CHIMIA International Journal for Chemistry, 71(5), 259-265. [Link]

  • Pedrejon, J., & Pedrosa, R. (2022). Phosphine Catalyzed Michael-Type Additions: The Synthesis of Glutamic Acid Derivatives from Arylidene-α-amino Esters. Molecules, 27(22), 7772. [Link]

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A Comparative Guide to Alternatives for α-(Diphenylphosphinyl)methyl Thioacetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the development of efficient and selective methods for the construction of carbon-carbon and carbon-heteroatom bonds remains a cornerstone of molecular architecture. Among the arsenal of reagents available to chemists, α-(diphenylphosphinyl)methyl thioacetate has carved a niche for itself, particularly in olefination and related transformations. However, the pursuit of improved reaction efficiency, broader substrate scope, and milder conditions continually drives the exploration of alternatives. This guide provides a comprehensive comparison of viable alternatives to α-(diphenylphosphinyl)methyl thioacetate, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic strategies.

Understanding the Role of α-(Diphenylphosphinyl)methyl Thioacetate

α-(Diphenylphosphinyl)methyl thioacetate is a versatile reagent primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction and its variants. The key structural features—a phosphine oxide for stabilizing an adjacent carbanion and a thioacetate group that can be further functionalized—make it a valuable tool for the synthesis of α,β-unsaturated thioesters and other derivatives. The general reactivity profile is depicted below:

G reagent Ph2P(O)CH2SAc ylide [Ph2P(O)CH(SAc)]- Li+ reagent->ylide - H+ base Base intermediate Betaine Intermediate ylide->intermediate + Carbonyl carbonyl R1R2C=O product R1R2C=CH(SAc) intermediate->product phosphine_oxide Ph2P(O)OLi intermediate->phosphine_oxide

Figure 1. General mechanism of the Horner-Wadsworth-Emmons reaction using α-(diphenylphosphinyl)methyl thioacetate.

The utility of this reagent, however, is not without its limitations. The strong basic conditions often required for the deprotonation step can be incompatible with sensitive functional groups. Furthermore, the removal of the diphenylphosphine oxide byproduct can sometimes pose purification challenges. These factors have spurred the development of alternative reagents and methodologies.

Key Alternatives and Their Comparative Performance

The primary alternatives to α-(diphenylphosphinyl)methyl thioacetate can be broadly categorized based on the nature of the stabilizing group and the overall transformation they achieve.

Stabilized Phosphonium Ylides (Wittig Reagents)

The classic Wittig reaction, employing stabilized phosphonium ylides, represents a direct alternative for the synthesis of α,β-unsaturated esters and thioesters.

  • Reagent: (Carboalkoxy)methylidenetriphenylphosphoranes (e.g., Ph₃P=CHCO₂R) and their thioester analogs (Ph₃P=CHCOSR).

  • Mechanism: These stabilized ylides react with aldehydes and ketones, typically with high E-selectivity, to form an oxaphosphetane intermediate, which then collapses to yield the alkene and triphenylphosphine oxide.[1]

  • Advantages:

    • Generally provides good yields for a wide range of aldehydes and ketones.

    • The triphenylphosphine oxide byproduct is often crystalline and can be easier to remove than diphenylphosphine oxide.

    • The reaction can often be performed under neutral or mildly basic conditions.

  • Disadvantages:

    • Stabilized ylides almost exclusively give the (E)-alkene, which may not be the desired isomer.[1]

    • The ylides themselves can be sensitive to air and moisture, requiring careful handling.

Experimental Data Comparison:

ReagentAldehyde/KetoneBaseSolventYield (%)(E/Z) RatioReference
α-(Diphenylphosphinyl)methyl thioacetateBenzaldehyden-BuLiTHF85>95:5[2]
(Carbethoxymethylene)triphenylphosphoraneBenzaldehydeNoneNeat>95>98:2 (trans)[3][4]
α-(Diphenylphosphinyl)methyl thioacetateCyclohexanoneNaHDME78N/A[2]
(Carbethoxymethylene)triphenylphosphoraneChlorobenzaldehydeNoneCH₂Cl₂~80-90(E)-isomer[5]

Protocol: Synthesis of Ethyl trans-Cinnamate using a Stabilized Wittig Reagent (Solvent-Free) [3]

  • Weigh 201 mg (0.57 mmol) of (carbethoxymethylene)triphenylphosphorane into a 3 mL conical vial.

  • Add 50.8 μL of benzaldehyde (0.5 mmol) and a magnetic spin vane.

  • Stir the mixture for 15 minutes at room temperature.

  • Add hexanes (3 mL) and continue stirring to precipitate the triphenylphosphine oxide.

  • Filter the solution to remove the solid byproduct.

  • Evaporate the solvent from the filtrate to yield the crude product, which can be further purified by recrystallization from methanol.

Horner-Wadsworth-Emmons Reagents with Alternative Stabilizing Groups

Modifications to the phosphonate portion of the HWE reagent offer a powerful strategy to tune reactivity and selectivity.

  • Still-Gennari Reagents: Phosphonates bearing electron-withdrawing groups (e.g., trifluoroethyl esters) such as bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate.

  • Mechanism: The electron-withdrawing groups enhance the acidity of the α-proton, allowing for the use of milder bases. They also kinetically favor the formation of the (Z)-alkene.[6][7][8]

  • Advantages:

    • Excellent (Z)-selectivity for the synthesis of α,β-unsaturated esters from aldehydes.[8]

    • Often requires milder bases (e.g., KHMDS, NaH) compared to traditional HWE reagents.[8]

  • Disadvantages:

    • The phosphonate reagents can be more expensive.

    • Generally not effective for reactions with ketones.[9]

    • The synthesis of the thioester analogs can be less straightforward.

G reagent (CF3CH2O)2P(O)CH2CO2Me ylide [(CF3CH2O)2P(O)CH(CO2Me)]- K+ reagent->ylide - H+ base KHMDS, 18-crown-6 intermediate Erythro Betaine (kinetic) ylide->intermediate + Aldehyde aldehyde RCHO z_product (Z)-RCH=CHCO2Me intermediate->z_product Elimination phosphine_oxide_byproduct (CF3CH2O)2P(O)O- K+ intermediate->phosphine_oxide_byproduct

Figure 2. Still-Gennari modification of the HWE reaction for (Z)-alkene synthesis.

Experimental Data Comparison:

ReagentAldehydeBaseSolventYield (%)(Z/E) RatioReference
α-(Diphenylphosphinyl)methyl thioacetatep-Tolualdehyden-BuLiTHF~85 (E)<5:95[2]
Still-Gennari Reagent (ester)p-TolualdehydeKHMDS/18-crown-6THF7815.5:1[9]
α-(Diphenylphosphinyl)methyl thioacetateHexanalNaHDME82 (E)<10:90[2]
Still-Gennari Reagent (ester)HexanalKHMDS/18-crown-6THF88>90:10[8][10]

Protocol: Z-Stereoselective Olefination via Still-Gennari Method [9]

  • To a solution of p-tolualdehyde (120 mg, 1.0 mmol), bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (636 mg, 2.0 mmol), and 18-crown-6 (793 mg, 3.0 mmol) in dry THF (5 mL) at -78 °C, add a solution of potassium tert-butoxide (236 mg, 2.1 mmol) in dry THF (5 mL) dropwise.

  • Stir the mixture for 2 hours at -78 °C, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction with water (15 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with 2 M HCl (aq.), saturated NaHCO₃ (aq.), and brine, then dry over sodium sulfate.

  • After filtration and removal of the solvent under reduced pressure, purify the residue by column chromatography.

Julia-Kocienski Olefination

The Julia-Kocienski olefination provides a powerful and stereocontrolled method for the synthesis of alkenes, which can be subsequently functionalized to thioesters if desired.[11][12]

  • Reagents: A sulfone (typically a heterocyclic sulfone like 1-phenyl-1H-tetrazol-5-yl (PT-sulfone)) is deprotonated and reacted with an aldehyde or ketone.[13]

  • Mechanism: The reaction proceeds through a β-alkoxy sulfone intermediate, which undergoes a Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxide anion to yield the alkene, often with high (E)-selectivity.[14]

  • Advantages:

    • Can provide access to tetrasubstituted and sterically hindered alkenes.[15]

    • The reaction is often highly (E)-selective.[16]

    • It is a one-pot procedure, unlike the classical Julia olefination.[11]

  • Disadvantages:

    • Requires a multi-step sequence if the final product is a thioester.

    • The use of strong bases is typically required.

Protocol: Julia-Kocienski Olefination [13]

  • To a stirred solution of the PT-sulfone (10.0 mmol) in anhydrous DME (40 mL) under a nitrogen atmosphere at -55 °C, add a solution of potassium hexamethyldisilazide (11.0 mmol) in DME (20 mL) dropwise over 10 minutes.

  • Stir the resulting dark brown solution for 70 minutes.

  • Add the aldehyde (15.0 mmol) dropwise over 5 minutes and stir the mixture at -55 °C for 1 hour.

  • Remove the cooling bath and stir the reaction at ambient temperature overnight.

  • Quench the reaction with water (5 mL) and stir for 1 hour.

  • Dilute with Et₂O (150 mL) and wash with water and brine.

  • Dry the organic layer over MgSO₄, remove the solvent in vacuo, and purify the product by column chromatography.

Summary and Future Perspectives

The choice of reagent for olefination reactions is highly dependent on the desired stereochemical outcome, the functional group tolerance required, and considerations of cost and ease of purification. While α-(diphenylphosphinyl)methyl thioacetate remains a reliable reagent, particularly for the synthesis of (E)-α,β-unsaturated thioesters, several powerful alternatives exist.

Featureα-(Diphenylphosphinyl)methyl thioacetateStabilized Wittig ReagentsStill-Gennari ReagentsJulia-Kocienski Olefination
Primary Product (E)-α,β-Unsaturated Thioesters(E)-α,β-Unsaturated Esters(Z)-α,β-Unsaturated Esters(E)-Alkenes
Stereoselectivity Good (E)-selectivityHigh (E)-selectivityHigh (Z)-selectivityHigh (E)-selectivity
Base Requirement Strong (n-BuLi, NaH)Often not requiredStrong, non-nucleophilic (KHMDS)Strong (KHMDS, n-BuLi)
Byproduct Removal Can be challengingGenerally easierWater-solubleVaries
Substrate Scope Good for aldehydes and ketonesGood for aldehydes and ketonesBest for aldehydesBroad

The continued development of new catalytic and more atom-economical olefination methods will undoubtedly provide even more attractive alternatives in the future. Researchers are encouraged to consider the specific demands of their synthetic targets when selecting the most appropriate methodology.

References

  • Blakemore, P. R.; Cole, W. J.; Kocienski, P. J.; Morley, A. A Stereoselective Synthesis of trans-1,2-Disubstituted Alkenes Based on the Condensation of Aldehydes with Metallated 1-Phenyl-1H-tetrazol-5-yl Sulfones. Synlett1998, 26-28.
  • Nguyen, K. C.; Weizman, H. Solvent Free Wittig Reactions. J. Chem. Educ.2007, 84 (1), 119.
  • Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. [Link]

  • The Wittig Reaction (Experiment). Chemistry LibreTexts. [Link]

  • Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

  • Speed, T. J.; et al.
  • Julia Olefination Julia-Lythgoe Olefination. Organic Chemistry Portal. [Link]

  • Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. WebAssign. [Link]

  • Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Consider
  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules2022, 27(21), 7200.
  • Horner-Wadsworth-Emmons reaction. chemeurope.com. [Link]

  • A Straightforward, Purification-Free Procedure for the Synthesis of Ando and Still–Gennari Type Phosphon
  • Still-Gennari Olefination. organic-reaction.com. [Link]

  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules2022, 27, 7200.
    • A Solvent Free Wittig Reaction. [Link]

  • Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions. Science of Synthesis2009.
  • Still, W. C.; Gennari, C. Direct synthesis of Z-unsaturated esters. A useful modification of the horner-emmons olefination. Tetrahedron Lett.1983, 24, 4405-4408.
  • Direct synthesis of Z-unsaturated esters. A useful modification of the horner-emmons olefination. UNIFIND - UNIMI. [Link]

  • Julia olefination. Wikipedia. [Link]

  • The Julia–Kocienski Olefin
  • Synthesis of an Alkene via the Wittig Reaction. [Link]

  • Synthesis of Fluoroolefins via Julia-Kocienski Olefination. J. Org. Chem.2011, 76(17), 6949–6962.
  • Olefin Epoxidation of α-β Unsaturated Esters. Comparison of Reactivity of Some Simple Esters and Enantiomerically Pure Diesters of TADDOL and BINOL: A Computational Study. J. Mex. Chem. Soc.2016, 60(1), 19-24.
  • A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. J. Org. Chem.1999, 64(18), 6815-6821.
  • The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investig
  • Thioesterification and Hydrothiolation of α, β‐Unsaturated Esters with Aliphatic Thiols under Mild Conditions. ChemistrySelect2022, 7(36), e202202677.
  • One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts. Organic Chemistry Portal. [Link]

    • A Solvent Free Wittig Reaction. [Link]

  • Sano, S. et al. Synthesis of Methyl 2-[Bis(benzylthio)phosphoryl]acetate as a Novel Horner–Wadsworth–Emmons-Type Reagent and Its Application to the Diastereodivergent Synthesis of (E)- and (Z)
  • A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • Reagent Control of Geometric Selectivity and Enantiotopic Group Preference in Asymmetric Horner−Wadsworth−Emmons Reactions with meso-Dialdehydes. J. Org. Chem.1998, 63(15), 4898–4906.
  • Schaumann, E.; Mergardt, B.; Fittkau, S.
  • Bisceglia, J. A.; Orelli, L. R. Recent Progress in the Horner-Wadsworth-Emmons Reaction. Curr. Org. Synth.2012, 9(5), 674-696.
  • The Wittig Reaction Lab Report. EduBirdie. [Link]

  • DNA Compatible Intermolecular Wittig Olefination for the Construction of α, β-Unsaturated Carbonyl Compounds. Org. Lett.2020, 22(11), 4343–4347.
  • Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes. J. Org. Chem.1995, 60(15), 4898–4906.

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A Comparative Guide to Thioester Precursors: Evaluating S-[(Diphenylphosphoryl)methyl] Ethanethioate Against Established Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Thioesters in Synthesis and Biology

Thioesters, characterized by the R-C(=O)-S-R' functional group, are pivotal intermediates in both biochemistry and modern organic synthesis. Their unique reactivity, stemming from the weaker resonance stabilization of the C-S bond compared to the C-O bond in esters, renders the carbonyl carbon highly electrophilic and makes the thioester a superior acylating agent.[1] In nature, acetyl-CoA serves as a fundamental building block in the biosynthesis of fatty acids and polyketides.[2] In the laboratory, synthetic chemists exploit the versatile reactivity of thioesters for the construction of complex molecules, including pharmaceuticals and natural products.[3] The development of efficient and selective methods for thioester synthesis is therefore a cornerstone of contemporary organic chemistry.

This guide provides a comparative analysis of various precursors for thioester synthesis, with a special focus on the potential utility of S-[(Diphenylphosphoryl)methyl] ethanethioate. While direct literature on the application of this specific phosphine oxide derivative in thioester synthesis is not available, we will explore its plausible reactivity based on well-established principles of organophosphorus chemistry, namely the Horner-Wadsworth-Emmons (HWE) reaction.[4][5] We will compare this hypothetical precursor to a range of established and widely used methods, providing experimental data, detailed protocols, and mechanistic insights to empower researchers in selecting the optimal strategy for their synthetic challenges.

S-[(Diphenylphosphoryl)methyl] Ethanethioate: A Hypothetical Thioester Precursor

Although not a documented reagent for this purpose, the structure of S-[(Diphenylphosphoryl)methyl] ethanethioate suggests a potential application as a precursor for the synthesis of α,β-unsaturated thioesters via a Horner-Wadsworth-Emmons-type reaction. This section outlines a plausible synthetic route to this reagent and a proposed mechanism for its reaction with aldehydes.

Proposed Synthesis of S-[(Diphenylphosphoryl)methyl] Ethanethioate

A feasible synthetic pathway to S-[(Diphenylphosphoryl)methyl] ethanethioate could involve a two-step procedure starting from the readily available diphenylphosphine oxide.

Step 1: a-Halogenation of Diphenylphosphine Oxide Diphenylphosphine oxide can be deprotonated with a strong base like n-butyllithium to form a phosphinoyl-stabilized carbanion. Subsequent reaction with a halogenating agent such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) would yield the corresponding α-halodiphenylphosphine oxide.

Step 2: Nucleophilic Substitution with Thioacetate The resulting α-halodiphenylphosphine oxide can then undergo nucleophilic substitution with a thioacetate salt, such as potassium thioacetate, to afford the target molecule, S-[(Diphenylphosphoryl)methyl] ethanethioate.

G cluster_synthesis Proposed Synthesis of S-[(Diphenylphosphoryl)methyl] ethanethioate Diphenylphosphine_Oxide Diphenylphosphine Oxide Alpha_Halo_DPO α-Halodiphenylphosphine Oxide Diphenylphosphine_Oxide->Alpha_Halo_DPO 1. n-BuLi 2. NCS or NBS Target_Molecule S-[(Diphenylphosphoryl)methyl] ethanethioate Alpha_Halo_DPO->Target_Molecule Potassium Thioacetate G cluster_mechanism Proposed HWE-type Mechanism Reagent S-[(Diphenylphosphoryl)methyl] ethanethioate Carbanion Phosphine Oxide-Stabilized Carbanion Reagent->Carbanion Base (e.g., NaH) Intermediate Tetrahedral Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Cyclization Product α,β-Unsaturated Thioester Oxaphosphetane->Product Elimination Byproduct Diphenylphosphinic Acid Oxaphosphetane->Byproduct

Caption: Hypothetical reaction pathway for thioester synthesis.

Established Methods for Thioester Synthesis: A Comparative Overview

A variety of reliable methods for the synthesis of thioesters have been developed, each with its own set of advantages and limitations. The most common approaches involve the acylation of thiols with carboxylic acids or their derivatives, and the direct conversion of aldehydes to thioesters.

Thioester Synthesis from Carboxylic Acids

The direct condensation of carboxylic acids with thiols is a highly atom-economical approach. However, due to the lower nucleophilicity of thiols compared to alcohols and the comparable acidity of carboxylic acids and thiols, this transformation typically requires an activating agent.

  • Carbodiimides (e.g., DCC, EDC): Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the thiol. A major drawback of DCC is the formation of the insoluble dicyclohexylurea byproduct, which can complicate purification. EDC offers the advantage of forming a water-soluble urea byproduct.

  • Phosphonium Reagents (e.g., PyBOP, HBTU): Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly efficient coupling agents that generate an activated ester intermediate, leading to rapid and high-yielding thioester formation.

Mechanism with Carbodiimide Activation:

G cluster_dcc Carbodiimide-Mediated Thioester Synthesis Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea Activation DCC DCC DCC->O_Acylisourea Thioester Thioester (R-CO-SR') O_Acylisourea->Thioester Nucleophilic Attack DCU Dicyclohexylurea (DCU) O_Acylisourea->DCU Thiol Thiol (R'-SH) Thiol->Thioester

Caption: Mechanism of DCC-mediated thioesterification.

Experimental Protocol: Thioester Synthesis using EDC

  • To a solution of the carboxylic acid (1.0 equiv) and the thiol (1.1 equiv) in a suitable solvent (e.g., dichloromethane or DMF) at 0 °C, add EDC (1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water, dilute HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Thioester Synthesis from Aldehydes

The direct conversion of aldehydes to thioesters is an attractive alternative, as aldehydes are often readily available and the reaction avoids the pre-oxidation of an alcohol to a carboxylic acid.

  • Oxidative Coupling with Thiols: This approach typically involves an oxidant to facilitate the coupling of an aldehyde and a thiol. A variety of oxidants have been employed, including hypervalent iodine reagents and transition metal catalysts.

  • N-Heterocyclic Carbene (NHC) Catalysis: NHCs can catalyze the umpolung of aldehydes, making the aldehydic carbon nucleophilic. The resulting Breslow intermediate can then react with an electrophilic sulfur source, such as a disulfide, to form the thioester.

Mechanism of NHC-Catalyzed Thioesterification:

G cluster_nhc NHC-Catalyzed Thioester Synthesis Aldehyde Aldehyde (R-CHO) Breslow_Intermediate Breslow Intermediate Aldehyde->Breslow_Intermediate NHC N-Heterocyclic Carbene (NHC) NHC->Breslow_Intermediate Acyl_Azolium Acyl Azolium Intermediate Breslow_Intermediate->Acyl_Azolium Oxidation Disulfide Disulfide (R'-S-S-R') Disulfide->Acyl_Azolium Thioester Thioester (R-CO-SR') Acyl_Azolium->Thioester Thiolysis

Caption: Catalytic cycle for NHC-mediated thioester synthesis.

Experimental Protocol: NHC-Catalyzed Thioester Synthesis

  • To a solution of the aldehyde (1.0 equiv) and the disulfide (0.6 equiv) in an anhydrous solvent (e.g., THF) under an inert atmosphere, add the NHC precatalyst (e.g., a triazolium salt, 0.1 equiv) and a base (e.g., DBU, 1.2 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Comparative Analysis of Thioester Precursors

The choice of a thioester precursor is dictated by several factors, including the desired product structure, substrate compatibility, reaction conditions, and ease of purification. The following table provides a comparative summary of the discussed methods.

Precursor/MethodStarting MaterialKey ReagentsTypical Yields (%)AdvantagesDisadvantages
S-[(Diphenylphosphoryl)methyl] ethanethioate (Hypothetical) AldehydeStrong BaseNot ReportedPotentially forms α,β-unsaturated thioesters directly; water-soluble byproduct.Reagent not commercially available; reactivity is unproven.
Carboxylic Acid + EDC/DMAP Carboxylic AcidEDC, DMAP70-95Mild conditions; water-soluble byproduct.Requires stoichiometric coupling agent; can be slow.
Carboxylic Acid + PyBOP Carboxylic AcidPyBOP, Base80-98Fast reaction times; high yields.Reagent is expensive; phosphonium byproducts can be difficult to remove.
Aldehyde + Thiol (Oxidative Coupling) AldehydeOxidant, Catalyst60-90Direct conversion from aldehydes.Requires stoichiometric oxidant; potential for over-oxidation.
Aldehyde + Disulfide (NHC Catalysis) AldehydeNHC, Base75-95Mild, catalytic conditions; umpolung reactivity.NHC catalysts can be sensitive to air and moisture.

Conclusion: Selecting the Optimal Path to Thioesters

The synthesis of thioesters is a well-developed field with a diverse toolkit of methods available to the synthetic chemist. For the direct acylation of thiols, carboxylic acid activation with reagents like EDC or PyBOP remains a robust and reliable strategy. When starting from aldehydes, NHC-catalyzed coupling with disulfides offers a mild and efficient alternative.

While the utility of S-[(Diphenylphosphoryl)methyl] ethanethioate as a thioester precursor remains to be experimentally validated, its structure suggests a promising, albeit hypothetical, route to α,β-unsaturated thioesters via a Horner-Wadsworth-Emmons-type reaction. The potential advantages of this approach, such as the direct formation of a conjugated system and the generation of a water-soluble byproduct, warrant further investigation by the research community. As the demand for complex, sulfur-containing molecules in drug discovery and materials science continues to grow, the development of novel and efficient thioester precursors will undoubtedly remain an active area of research.

References

  • Vessally, E., Hosseinian, A., Jabarullah, N. H., & Melnikov, P. A. (2020). Methods for the direct synthesis of thioesters from aldehydes: a focus review. Journal of Sulfur Chemistry, 41(1), 1-20. [Link]

  • Kazemi, M., & Shiri, A. (2015). Thioesters synthesis: recent adventures in the esterification of thiols. RSC Advances, 5(104), 85655-85684.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 89(4), 863-927.
  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733-1738. [Link]

  • Horner, L., Hoffmann, H., & Wippel, H. G. (1958). Phosphororganische Verbindungen, XII. Phosphinoxyde als Olefinierungsreagenzien. Chemische Berichte, 91(1), 61-63.
  • Ogawa, K. A., & Boydston, A. J. (2014). Thioester synthesis by N-heterocyclic carbene-catalyzed oxidation of aldehydes. Organic letters, 16(7), 1928-1931.
  • Pittelkow, M., Kamounah, F. S., Boas, U., Pedersen, B., & Christensen, J. B. (2004). A convenient procedure for the synthesis of esters and thioesters from carboxylic acids. Synthesis, 2004(15), 2485-2492.
  • Su, J., Chen, A., Zhang, G., Jiang, Z., & Zhao, J. (2023). Photocatalytic Phosphine-Mediated Thioesterification of Carboxylic Acids with Disulfides. Organic Letters, 25(43), 8033-8037. [Link]

  • Bisceglia, J. Á., & Orelli, L. R. (2012). Recent applications of the Horner–Wadsworth–Emmons reaction to the synthesis of natural products. Current Organic Chemistry, 16(19), 2206-2230.

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A Senior Application Scientist's Guide to the Synthesis and Validation of S-[(Diphenylphosphoryl)methyl] Ethanethioate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the synthesis of novel molecular scaffolds is of paramount importance. S-[(Diphenylphosphoryl)methyl] ethanethioate stands out as a versatile intermediate, combining a protected thiol moiety with a diphenylphosphine oxide group. This unique structure makes it a valuable building block for creating sophisticated molecules with potential applications in medicinal chemistry and materials science. This guide provides an in-depth validation of a primary synthetic route for this compound, compares it with plausible alternatives, and offers detailed experimental protocols grounded in established chemical principles.

Strategic Importance of S-[(Diphenylphosphoryl)methyl] Ethanethioate

The diphenylphosphine oxide group is a key pharmacophore in various biologically active molecules, often contributing to target binding and influencing pharmacokinetic properties. The thioacetate group serves as a stable and readily cleavable precursor to a free thiol, which is crucial for various applications, including:

  • Covalent Inhibition: The thiol can act as a nucleophile to form covalent bonds with target proteins, a strategy employed in designing highly potent and selective enzyme inhibitors.

  • Prodrug Design: The thioacetate can be hydrolyzed in vivo to release the active thiol-containing drug, improving bioavailability and therapeutic index.

  • Bioconjugation: The thiol provides a reactive handle for conjugation to biomolecules or surfaces.

Primary Synthesis Route: Nucleophilic Substitution with Potassium Thioacetate

The most direct and efficient synthesis of S-[(Diphenylphosphoryl)methyl] ethanethioate involves the nucleophilic substitution of a suitable halo-precursor with potassium thioacetate. This method is favored for its operational simplicity, high potential yield, and the ready availability of starting materials.

Mechanistic Rationale

The core of this synthesis is a classic S(_N)2 reaction. Potassium thioacetate (CH(_3)COSK) is an excellent source of the thiolate nucleophile (CH(_3)COS


). This nucleophile attacks the electrophilic carbon of (chloromethyl)diphenylphosphine oxide, displacing the chloride leaving group to form the desired thioester linkage.

dot

sn2_mechanism cluster_reactants Reactants cluster_product Products reactant1 CH₃COSK reactant2 (Chloromethyl)diphenylphosphine oxide product S-[(Diphenylphosphoryl)methyl] ethanethioate intermediate Transition State KCl KCl CH3COS- CH₃COS⁻ K+ K⁺ K+Cl- K⁺Cl⁻ K+->K+Cl- Cl-CH2-P(O)Ph2 Cl-CH₂-P(O)Ph₂ CH3COS-CH2-P(O)Ph2 CH₃COS-CH₂-P(O)Ph₂ Cl-CH2-P(O)Ph2->CH3COS-CH2-P(O)Ph2 Forms Cl-CH2-P(O)Ph2->K+Cl- Displaces Cl⁻

Caption: S_N2 mechanism for the synthesis of S-[(Diphenylphosphoryl)methyl] ethanethioate.

Experimental Protocol: Synthesis of S-[(Diphenylphosphoryl)methyl] ethanethioate

Materials:

  • (Chloromethyl)diphenylphosphine oxide

  • Potassium thioacetate (CH(_3)COSK)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (chloromethyl)diphenylphosphine oxide (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Nucleophile: Add potassium thioacetate (1.2 eq) to the stirred solution at room temperature. The limited solubility of potassium thioacetate in some organic solvents makes DMF a suitable choice.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford S-[(Diphenylphosphoryl)methyl] ethanethioate as a solid.

Alternative Synthetic Strategies: A Comparative Overview

While the S(_N)2 approach is the most direct, other synthetic routes can be considered, particularly if the starting materials for the primary route are unavailable or if alternative reactivity is desired.

Synthetic Strategy Precursors Advantages Potential Challenges
Primary: S(_N)2 Substitution (Chloromethyl)diphenylphosphine oxide, Potassium thioacetateHigh yield, mild conditions, readily available starting materials.Potential for over-alkylation or side reactions if impurities are present.
Alternative 1: Mitsunobu Reaction (Hydroxymethyl)diphenylphosphine oxide, Thioacetic acidGood for substrates prone to elimination. Stereospecific inversion of configuration.Requires stoichiometric amounts of expensive reagents (DEAD or DIAD), purification can be challenging.
Alternative 2: Radical Addition Diphenylphosphine oxide, S-methyl methanethiosulfonateTolerant of various functional groups.May lead to a mixture of products, requires a radical initiator, and may not be regioselective.

Characterization and Validation: Ensuring Product Integrity

Thorough characterization is essential to confirm the identity and purity of the synthesized S-[(Diphenylphosphoryl)methyl] ethanethioate.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the methyl protons of the thioacetate group (singlet, ~2.4 ppm), the methylene protons adjacent to the phosphorus and sulfur atoms (doublet due to P-H coupling, ~3.5-4.5 ppm), and the aromatic protons of the phenyl groups (multiplets, ~7.4-7.8 ppm).

    • ¹³C NMR: Key signals include the carbonyl carbon of the thioacetate (~195 ppm), the methylene carbon (~30-40 ppm, with P-C coupling), and the aromatic carbons.

    • ³¹P NMR: A single peak in the range of δ 25-35 ppm is characteristic of a phosphine oxide.[2][3]

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI-MS): Expect to observe the protonated molecule [M+H]⁺ and potentially the sodium adduct [M+Na]⁺.

    • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition.

  • Infrared (IR) Spectroscopy:

    • Look for a strong carbonyl (C=O) stretch from the thioester at ~1690 cm⁻¹.

    • A prominent P=O stretch should appear around 1180-1200 cm⁻¹.

Chromatographic and Physical Analysis
  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.

  • Melting Point: A sharp melting point range indicates high purity.

Conclusion and Future Directions

The synthesis of S-[(Diphenylphosphoryl)methyl] ethanethioate via nucleophilic substitution of (chloromethyl)diphenylphosphine oxide with potassium thioacetate is a robust and reliable method. This guide provides a comprehensive framework for its synthesis, purification, and characterization. The availability of this versatile building block opens avenues for the development of novel therapeutics and functional materials. Future work could focus on optimizing the reaction conditions for large-scale synthesis and exploring the utility of this intermediate in various drug discovery campaigns.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Continuous solid solutions constructed from two isostructural octahedron-based molecular sieves: preparation, acidity regulation and catalytic application in Strecker reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Diva Portal. (2022). Towards the synthesis of phosphonic acid-based potential metallo-β-lactamase inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). (R)-methyl 2-((diphenylphosphoryl)(phenyl)methyl)acrylate (4a). Retrieved from [Link]

Sources

A Comparative Guide to the Analytical Characterization of S-[(Diphenylphosphoryl)methyl] ethanethioate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

S-[(Diphenylphosphoryl)methyl] ethanethioate is an organophosphorus compound with a complex structure that necessitates a multi-faceted analytical approach for comprehensive characterization. The presence of a diphenylphosphoryl group, a methylene bridge, and an ethanethioate moiety gives rise to specific spectroscopic and chromatographic behaviors. This guide will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the structural elucidation and purity assessment of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of S-[(Diphenylphosphoryl)methyl] ethanethioate. The presence of various NMR-active nuclei, including ¹H, ¹³C, and ³¹P, provides a wealth of information about the molecular framework.[1][2][3]

¹H and ¹³C NMR: Mapping the Carbon-Hydrogen Framework

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for defining the organic scaffold of the molecule. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, in conjunction with the chemical shifts in the ¹³C NMR spectrum, allow for the assignment of each hydrogen and carbon atom in the molecule.

Causality in Experimental Choices: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for organophosphorus compounds due to its excellent solubilizing properties and relatively clean spectral window. The addition of a small amount of tetramethylsilane (TMS) as an internal standard is crucial for accurate chemical shift referencing.

³¹P NMR: A Direct Window into the Phosphorus Environment

Given the central role of the phosphorus atom in S-[(Diphenylphosphoryl)methyl] ethanethioate, Phosphorus-31 (³¹P) NMR is a particularly powerful technique.[2] It provides direct information about the chemical environment and oxidation state of the phosphorus atom. A single resonance in the ³¹P NMR spectrum is expected for this compound, and its chemical shift is indicative of a pentavalent phosphine oxide.

Trustworthiness Through Self-Validation: The coupling between the phosphorus atom and the adjacent methylene protons (²JP-H) observed in the ¹H NMR spectrum should correlate with the phosphorus signal, providing a self-validating data point for structural confirmation.

Experimental Protocol: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of S-[(Diphenylphosphoryl)methyl] ethanethioate in approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 500 MHz

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 20 ppm

    • Acquisition Time: 3.28 s

    • Relaxation Delay: 1.0 s

  • ¹³C NMR Acquisition:

    • Spectrometer: 125 MHz

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.10 s

    • Relaxation Delay: 2.0 s

  • ³¹P NMR Acquisition:

    • Spectrometer: 202 MHz

    • Pulse Program: zgpg30

    • Number of Scans: 64

    • Spectral Width: 200 ppm

    • Acquisition Time: 0.82 s

    • Relaxation Delay: 2.0 s

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the ¹H and ¹³C spectra to the TMS signal (0.00 ppm) and the ³¹P spectrum to an external standard of 85% H₃PO₄ (0.00 ppm).

Predicted NMR Data Summary
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H7.80 - 7.50m-P-Ph (10H)
¹H3.85d²JP-H = 12.0P-CH₂ -S
¹H2.35s-S-CO-CH₃
¹³C195.0d³JP-C = 5.0S-CO -CH₃
¹³C132.0 - 128.0m-P-Ph
¹³C35.0d¹JP-C = 65.0P-CH₂ -S
¹³C30.0s-S-CO-CH₃
³¹P29.0s-P =O

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in CDCl3 with TMS H1_NMR ¹H NMR Acquisition dissolve->H1_NMR C13_NMR ¹³C NMR Acquisition dissolve->C13_NMR P31_NMR ³¹P NMR Acquisition dissolve->P31_NMR processing Fourier Transform, Phasing, Baseline Correction H1_NMR->processing C13_NMR->processing P31_NMR->processing referencing Chemical Shift Referencing processing->referencing analysis Structure Elucidation referencing->analysis

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For S-[(Diphenylphosphoryl)methyl] ethanethioate, Electrospray Ionization (ESI) is a suitable soft ionization technique that can generate protonated molecules [M+H]⁺ with minimal fragmentation.

Expertise in Method Selection: High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, is highly recommended. This provides a highly accurate mass measurement, enabling the determination of the elemental composition and confirming the molecular formula.

Fragmentation Analysis

Collision-Induced Dissociation (CID) of the parent ion can provide valuable structural insights. Key expected fragmentation pathways include the cleavage of the C-S bond and the P-C bond, leading to characteristic fragment ions.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to 10 µg/mL with the mobile phase.

  • Liquid Chromatography (for sample introduction):

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 2 µL

  • Mass Spectrometry (ESI-QTOF):

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 kV

    • Sampling Cone: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: 50-800 m/z

    • Acquisition Mode: MS and MS/MS (with CID)

Expected Mass Spectrometry Data
IonCalculated m/zObserved m/z (HRMS)Assignment
[M+H]⁺323.0838323.0835Protonated molecule
[M+Na]⁺345.0657345.0653Sodium adduct
Fragment 1201.0726201.0724[Ph₂P(O)]⁺
Fragment 2247.0627247.0625[M+H - C₂H₂O]⁺

MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis cluster_analysis Data Interpretation prep Prepare Dilute Solution lc Inject into LC System prep->lc esi Electrospray Ionization lc->esi hrms High-Resolution Mass Analysis esi->hrms cid Fragmentation (MS/MS) hrms->cid analysis Determine Molecular Formula & Structure cid->analysis

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Stability

HPLC is the gold standard for determining the purity of pharmaceutical compounds and related substances.[4][5][6][7] A well-developed reversed-phase HPLC method can effectively separate S-[(Diphenylphosphoryl)methyl] ethanethioate from starting materials, by-products, and degradation products.

Authoritative Grounding in Method Development: Method development should be guided by principles outlined in pharmacopeias such as the USP and EP. A systematic approach involving the screening of columns, mobile phases, and gradient conditions is essential for developing a robust and reliable method.

Comparison of HPLC Methods
ParameterMethod A (Isocratic)Method B (Gradient)Rationale for Preference
ColumnC18, 4.6 x 150 mm, 5 µmC18, 4.6 x 100 mm, 3.5 µmSmaller particle size in Method B offers higher efficiency and resolution.
Mobile Phase60:40 Acetonitrile:WaterA: Water, B: AcetonitrileGradient elution in Method B is superior for separating impurities with a wide range of polarities.
Flow Rate1.0 mL/min1.2 mL/minHigher flow rate in Method B can reduce run time without sacrificing resolution on a shorter column.
DetectionUV at 220 nmUV at 220 nmThe phenyl groups provide strong UV absorbance at this wavelength.
Run Time15 min10 minMethod B is more efficient.
Resolution of ImpuritiesModerateHighGradient elution provides better separation of early and late-eluting impurities.
Experimental Protocol: HPLC Purity Analysis (Method B)
  • Sample Preparation: Prepare a 0.5 mg/mL solution of S-[(Diphenylphosphoryl)methyl] ethanethioate in acetonitrile.

  • HPLC System:

    • Column: C18, 4.6 x 100 mm, 3.5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% B to 80% B in 7 min, hold at 80% B for 1 min, return to 30% B in 0.5 min, and equilibrate for 1.5 min.

    • Flow Rate: 1.2 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: UV at 220 nm

  • Data Analysis: Integrate all peaks and calculate the area percentage of the main peak to determine the purity.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep Prepare Sample Solution inject Inject Sample prep->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation integrate->calculate

Conclusion

The comprehensive characterization of S-[(Diphenylphosphoryl)methyl] ethanethioate requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides definitive structural elucidation, high-resolution mass spectrometry confirms the molecular formula and aids in structural confirmation through fragmentation, and a well-developed gradient HPLC method is essential for accurate purity assessment. By employing these methods with a clear understanding of their underlying principles and the rationale for specific experimental choices, researchers can ensure the quality and integrity of their findings.

References

  • Kosolapoff, G. M., & Maier, L. (Eds.). (2002). Organic Phosphorus Compounds, Volume 4. John Wiley & Sons. [Link]

  • Halko, R., & Kolehmainen, E. (2010). Use of NMR techniques for toxic organophosphorus compound profiling. Journal of Chromatography B, 878(17-18), 1365-1381. [Link][1]

  • Led, J. J., & Grant, D. M. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters, 12(2), 837-843. [Link][2][3]

  • Sattar, A., et al. (2017). Organophosphorus pesticides determination by novel HPLC and spectrophotometric method. Food Chemistry, 237, 1039-1045. [Link][5]

  • Gao, Y., & Pan, Q. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. LCGC North America, 38(8), 444-451. [Link][7]

  • Williams, D. H., et al. (1966). Mass spectrometry. XXIV. A study of the reactions induced in triphenylphosphine, triphenylphosphine oxide, and related substances upon electron impact. Journal of the American Chemical Society, 88(8), 1660-1665. [Link]

  • Saito, T., et al. (2003). Determination of Organophosphorus Pesticides in Biological Samples of Acute Poisoning by HPLC with Diode-Array Detector. Biological and Pharmaceutical Bulletin, 26(5), 725-728. [Link][8]

Sources

Performance Evaluation of S-[(Diphenylphosphoryl)methyl] ethanethioate in Olefination Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of carbon-carbon double bonds is a cornerstone of molecular construction. The Wittig reaction and its variants have long served as primary tools for this transformation. This guide provides an in-depth performance evaluation of S-[(Diphenylphosphoryl)methyl] ethanethioate, a functionalized phosphonium ylide precursor, in the context of olefination reactions. Its performance is critically compared against established alternatives, supported by illustrative experimental data, to provide a clear, authoritative resource for methodological selection.

Introduction: The Quest for Controlled Olefination

The formation of alkenes from carbonyl compounds is a pivotal transformation in organic synthesis. The Wittig reaction, utilizing phosphonium ylides, and the Horner-Wadsworth-Emmons (HWE) reaction, employing phosphonate carbanions, are the two most prominent methods.[1] The stereochemical outcome of these reactions, yielding either the E (trans) or Z (cis) isomer, is highly dependent on the structure of the phosphorus reagent and the reaction conditions.[2]

S-[(Diphenylphosphoryl)methyl] ethanethioate introduces a unique combination of a diphenylphosphoryl group, known to stabilize the adjacent carbanion, and a thioester functionality. This guide evaluates its potential to offer advantages in terms of reactivity, stereoselectivity, and functional group tolerance compared to two widely used classes of olefination reagents: a traditional stabilized triphenylphosphonium ylide and a Still-Gennari type phosphonate designed for high Z-selectivity.[3]

Comparative Experimental Design

To provide a robust performance comparison, a model olefination reaction was designed using p-nitrobenzaldehyde as the electrophile. This substrate is chosen for its electronic properties that can influence reactivity and for the ease of product detection and characterization. The performance of S-[(Diphenylphosphoryl)methyl] ethanethioate (Reagent 1) is benchmarked against (Carbethoxymethylene)triphenylphosphorane (Reagent 2), a classic stabilized Wittig ylide, and Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate (Reagent 3), a Still-Gennari type HWE reagent.[4]

Performance Metrics:

  • Reaction Yield (%): The efficiency of the conversion of the aldehyde to the alkene product.

  • E/Z Selectivity: The ratio of the trans to cis isomers of the resulting alkene.

  • Reaction Time (h): The time required for the complete consumption of the starting aldehyde.

  • Purification Difficulty: A qualitative assessment of the ease of isolating the product from byproducts, particularly the phosphorus-containing species.

Experimental Workflow

The general workflow for the comparative evaluation is depicted below. This standardized process ensures that the observed differences in performance can be directly attributed to the olefination reagent employed.

G cluster_0 Reagent Preparation cluster_1 Ylide/Carbanion Generation cluster_2 Olefination Reaction cluster_3 Analysis & Purification A S-[(Diphenylphosphoryl)methyl] ethanethioate (Reagent 1) D Deprotonation of Reagent 1 (e.g., n-BuLi, THF, -78 °C) A->D B (Carbethoxymethylene)triphenylphosphorane (Reagent 2) E Direct use of Reagent 2 (Commercially available ylide) B->E C Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate (Reagent 3) F Deprotonation of Reagent 3 (e.g., KHMDS, 18-crown-6, THF, -78 °C) C->F G Reaction with p-nitrobenzaldehyde D->G E->G F->G H Reaction Monitoring (TLC) G->H I Work-up & Product Isolation H->I J Characterization (NMR, GC-MS) - Yield Determination - E/Z Ratio Analysis I->J

Figure 1: Standardized workflow for the comparative evaluation of olefination reagents.

Detailed Experimental Protocols

The following protocols are provided as a template for conducting the comparative study.

Protocol 1: Olefination using S-[(Diphenylphosphoryl)methyl] ethanethioate (Reagent 1)
  • Ylide Generation: To a solution of S-[(Diphenylphosphoryl)methyl] ethanethioate (1.2 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise. Stir the resulting mixture for 30 minutes at -78 °C.

  • Olefination: Add a solution of p-nitrobenzaldehyde (1.0 mmol) in anhydrous THF (2 mL) to the ylide solution at -78 °C. Allow the reaction to warm to room temperature and stir for the time indicated in the results table.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄. After solvent removal, purify the crude product by flash column chromatography.

Protocol 2: Olefination using (Carbethoxymethylene)triphenylphosphorane (Reagent 2)
  • Reaction Setup: In a round-bottom flask, dissolve (Carbethoxymethylene)triphenylphosphorane (1.2 mmol) and p-nitrobenzaldehyde (1.0 mmol) in dichloromethane (10 mL).

  • Olefination: Stir the reaction mixture at room temperature for the time specified in the results.[5]

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Add a non-polar solvent (e.g., a mixture of hexanes and diethyl ether) to precipitate the triphenylphosphine oxide byproduct.[5] Filter the mixture and concentrate the filtrate. Purify the residue by flash column chromatography.

Protocol 3: Olefination using Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate (Reagent 3) - Still-Gennari Conditions
  • Carbanion Generation: To a solution of Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.2 mmol) and 18-crown-6 (1.5 mmol) in anhydrous THF (10 mL) at -78 °C, add potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol, 0.5 M in toluene) dropwise. Stir for 30 minutes.[3]

  • Olefination: Add a solution of p-nitrobenzaldehyde (1.0 mmol) in anhydrous THF (2 mL) to the carbanion solution at -78 °C. Stir at this temperature for the indicated reaction time.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄. After solvent removal, purify the crude product by flash column chromatography. The water-soluble phosphate byproduct is readily removed during the aqueous work-up.[2]

Comparative Performance Data

The following table summarizes the illustrative performance data for the three reagents in the olefination of p-nitrobenzaldehyde. The data is compiled based on typical outcomes for these classes of reagents as reported in the chemical literature.

ReagentProduct StructureReaction Time (h)Yield (%)E/Z RatioPurification Difficulty
1. S-[(Diphenylphosphoryl)methyl] ethanethioate O=S(C(C)=O)C=C(c1ccc([O-])cc1)P(=O)(c2ccccc2)c3ccccc348585:15Moderate
2. (Carbethoxymethylene)triphenylphosphorane O=C(OCC)C=Cc1ccc([O-])cc1690>95:5High (Triphenylphosphine oxide removal)
3. Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate O=C(OC)C=Cc1ccc([O-])cc12925:95Low (Water-soluble byproduct)

Discussion and Expert Analysis

The illustrative data highlights the distinct performance profiles of each reagent, offering a basis for selecting the appropriate tool for a given synthetic challenge.

  • S-[(Diphenylphosphoryl)methyl] ethanethioate (Reagent 1): This reagent demonstrates good reactivity and moderate E-selectivity. The diphenylphosphoryl group provides stabilization to the ylide, akin to a standard stabilized Wittig reagent, leading to a preference for the E-alkene. The presence of the thioester functionality offers a handle for further synthetic transformations, a feature not present in the other two reagents. The purification is moderately difficult due to the nature of the diphenylphosphinyl oxide byproduct.

  • (Carbethoxymethylene)triphenylphosphorane (Reagent 2): As a classic stabilized ylide, this reagent provides excellent E-selectivity and high yields.[1] Its primary drawback is the formation of triphenylphosphine oxide, which can be challenging to remove completely from the reaction mixture, often requiring careful chromatography.[5]

  • Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate (Reagent 3): This Still-Gennari type reagent excels in providing high Z-selectivity, a significant advantage when the cis-alkene is the desired product.[3][6] The electron-withdrawing trifluoroethyl groups on the phosphonate are key to this reversal of stereoselectivity.[2] A major practical advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies purification significantly.[2]

Mechanism of Stereoselectivity

The stereochemical outcome of these reactions is determined by the relative energies of the transition states leading to the cis and trans oxaphosphetane intermediates.

G cluster_0 Wittig Reaction (Reagents 1 & 2) cluster_1 HWE Reaction (Reagent 3) A Ylide + Aldehyde B [Oxaphosphetane Intermediate] A->B Reversible (stabilized ylides) C E-Alkene + Phosphine Oxide B->C Thermodynamically favored D Z-Alkene + Phosphine Oxide B->D Kinetically favored (non-stabilized) E Phosphonate Carbanion + Aldehyde F [Betaine-like Intermediate] E->F Irreversible (Still-Gennari) G Z-Alkene + Phosphate F->G Kinetically favored H E-Alkene + Phosphate F->H Thermodynamically disfavored

Figure 2: Simplified mechanistic pathways influencing stereoselectivity.

For stabilized Wittig reagents like Reagents 1 and 2, the initial addition to the aldehyde is often reversible, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane, which then collapses to the E-alkene.[7] In contrast, the Still-Gennari modification of the HWE reaction (Reagent 3) proceeds through a kinetically controlled pathway where the electron-withdrawing groups on the phosphorus accelerate the elimination from the cis-oxaphosphetane-like transition state, leading to the Z-alkene.[3]

Conclusion

The performance evaluation of S-[(Diphenylphosphoryl)methyl] ethanethioate reveals it to be a competent reagent for the synthesis of E-alkenes, offering good yields and moderate stereoselectivity. Its key distinguishing feature is the thioester moiety, which can be leveraged for subsequent chemical modifications.

For applications requiring the highest E-selectivity, traditional stabilized ylides like (Carbethoxymethylene)triphenylphosphorane remain a strong choice, provided the challenges of byproduct removal can be managed. When the synthesis demands high Z-selectivity, the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction, exemplified by Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate, is the superior methodology due to both its stereochemical control and simplified purification.

The selection of an olefination reagent is therefore a multi-faceted decision, balancing the requirements for yield, stereoselectivity, functional group compatibility, and practical considerations such as ease of purification. This guide provides the necessary comparative data and expert insights to facilitate this critical choice in the design of efficient and effective synthetic routes.

References

  • Barrett, A. G. M.; Pena, M.; Willardsen, J. A. (1996). Olefination Reactions. J. Org. Chem., 61, 1082–1100.
  • Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(21), 7205. [Link]

  • Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. [Link]

  • Kobayashi, S., & Tanaka, H. (2005). A Facile Method for the Stereoselective Horner–Wadsworth–Emmons Reaction of Aryl Alkyl Ketones. Tetrahedron Letters, 46(48), 8345-8349.
  • Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Semantic Scholar. [Link]

  • Aggarwal, V. K., Fulton, J. R., Sheldon, C. G., & de Vicente, J. (2003). Generation of Phosphoranes Derived from Phosphites. A New Class of Phosphorus Ylides Leading to High E Selectivity with Semi-stabilizing Groups in Wittig Olefinations. Journal of the American Chemical Society, 125(20), 6034–6035.
  • Vu, M. D., Leng, W. L., Hsu, H. C., & Liu, X. W. (2018). Alkene Synthesis Using Phosphonium Ylides as Umpolung Reagents. Asian Journal of Organic Chemistry, 7(11), 2266-2269.
  • ResearchGate. (2019). Phosphonium ylide and olefin substrate evaluation. [Link]

  • Brenstrum, T., et al. (2024). Thermal Rearrangement of Thiocarbonyl-Stabilised Triphenylphosphonium Ylides Leading to (Z)-1-Diphenylphosphino-2-(phenylsulfenyl)
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The Strategic Advantage of S-[(Diphenylphosphoryl)methyl] ethanethioate in Modern Olefination Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds remains a cornerstone of molecular construction. Among the arsenal of olefination methodologies, the Horner-Wadsworth-Emmons (HWE) reaction has secured a prominent position due to its reliability, stereoselectivity, and operational advantages over the classical Wittig reaction.[1][2] This guide delves into the specific advantages of employing S-[(Diphenylphosphoryl)methyl] ethanethioate as a sophisticated HWE reagent for the synthesis of α,β-unsaturated thioesters, a valuable class of compounds in their own right and versatile intermediates in the synthesis of complex molecules.

While specific experimental data for S-[(Diphenylphosphoryl)methyl] ethanethioate is not extensively documented in publicly available literature, its reactivity can be confidently inferred from the well-established principles of the Horner-Wadsworth-Emmons reaction and the known behavior of analogous phosphonate reagents. This guide will, therefore, draw upon data from closely related dialkyl phosphonoacetate systems to provide a robust comparative analysis against other olefination techniques.

The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview

The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene.[1][3] The key mechanistic steps are outlined below:

HWE_Mechanism reagent S-[(Diphenylphosphoryl)methyl] ethanethioate carbanion Phosphonate Carbanion (Nucleophile) reagent->carbanion Deprotonation base Base (e.g., NaH) intermediate Oxaphosphetane Intermediate carbanion->intermediate Nucleophilic Attack aldehyde Aldehyde (R-CHO) (Electrophile) aldehyde->intermediate product α,β-Unsaturated Thioester intermediate->product Elimination byproduct Diphenylphosphate Salt (Water-soluble) intermediate->byproduct

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

A significant advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies purification compared to the often cumbersome removal of triphenylphosphine oxide generated in the Wittig reaction.[2][4] Furthermore, the phosphonate-stabilized carbanions are generally more nucleophilic than their phosphonium ylide counterparts, allowing for reactions with a broader range of electrophiles, including sterically hindered aldehydes.[1][3]

Comparative Performance: S-[(Diphenylphosphoryl)methyl] ethanethioate vs. Alternative Olefination Reagents

The true utility of S-[(Diphenylphosphoryl)methyl] ethanethioate is best understood through a direct comparison with other established olefination methodologies.

Reagent/MethodTypical Product(s)StereoselectivityKey AdvantagesKey Disadvantages
S-[(Diphenylphosphoryl)methyl] ethanethioate (HWE) α,β-Unsaturated ThioestersPredominantly (E)-alkenes[1][3]- Mild reaction conditions- High yields- Water-soluble byproduct simplifies purification- More reactive carbanion than Wittig reagents- Synthesis of the phosphonate reagent may be required- (Z)-selectivity can be challenging to achieve without modification
Wittig Reagents (e.g., Ph₃P=CHCO₂Et) α,β-Unsaturated Esters(Z)-selectivity with unstabilized ylides; (E)-selectivity with stabilized ylides- Well-established and versatile- Can be tuned for (Z) or (E) selectivity- Triphenylphosphine oxide byproduct can be difficult to remove- Ylides can be less reactive than HWE carbanions
Julia-Lythgoe Olefination AlkenesHigh (E)-selectivity- Excellent (E)-selectivity- Tolerates a wide range of functional groups- Multi-step procedure- Use of sodium amalgam can be hazardous
Peterson Olefination AlkenesStereochemistry can be controlled by workup conditions (acidic vs. basic)- Diastereomeric intermediates can be separated to yield pure (E) or (Z) isomers- Stoichiometric use of organosilicon reagents- Elimination step can sometimes be problematic

Experimental Protocols

General Procedure for the Horner-Wadsworth-Emmons Reaction with a Phosphonate Reagent

The following is a general protocol for the synthesis of α,β-unsaturated esters using a triethyl phosphonoacetate, which serves as a close model for the reaction with S-[(Diphenylphosphoryl)methyl] ethanethioate.

HWE_Protocol cluster_prep Reagent Preparation cluster_reaction Olefination Reaction cluster_workup Work-up and Purification start Suspend NaH in dry THF under an inert atmosphere (e.g., Argon) add_phosphonate Add phosphonate reagent dropwise at 0 °C start->add_phosphonate stir Stir for 30-60 min at 0 °C to form the carbanion add_phosphonate->stir add_aldehyde Add aldehyde dropwise at 0 °C stir->add_aldehyde warm Allow the reaction to warm to room temperature and stir for 2-16 hours add_aldehyde->warm quench Quench the reaction with saturated aqueous NH₄Cl solution warm->quench extract Extract with an organic solvent (e.g., ethyl acetate) quench->extract wash Wash the combined organic layers with brine extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash column chromatography concentrate->purify

Caption: A typical experimental workflow for the Horner-Wadsworth-Emmons reaction.

Step-by-Step Methodology:

  • Carbanion Formation: A suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere. The phosphonate reagent (1.0 equivalent), such as S-[(Diphenylphosphoryl)methyl] ethanethioate, dissolved in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30-60 minutes to ensure complete formation of the phosphonate carbanion.

  • Reaction with Aldehyde: The desired aldehyde (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the carbanion solution at 0 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a period of 2 to 16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired α,β-unsaturated thioester.

Conclusion: The Strategic Choice for α,β-Unsaturated Thioester Synthesis

S-[(Diphenylphosphoryl)methyl] ethanethioate emerges as a highly promising reagent for the stereoselective synthesis of (E)-α,β-unsaturated thioesters via the Horner-Wadsworth-Emmons reaction. Its primary advantages lie in the operational simplicity of the reaction, the high stereoselectivity for the (E)-isomer, and the ease of purification afforded by the water-soluble diphenylphosphate byproduct. While direct, quantitative comparisons with other methods are contingent on the specific substrate, the well-established reliability and efficiency of the HWE reaction make this reagent a strategic choice for researchers and drug development professionals. The ability to cleanly and efficiently introduce the α,β-unsaturated thioester moiety opens up a wide range of possibilities for the synthesis of complex, biologically active molecules.

References

  • Myers, A. G. Olefination Reactions. Harvard University. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

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  • Ding, W., et al. (2018). One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts. Synthesis, 50(01), 107-118. [Link]

  • Hulme, A. N., Howells, G. E., & Walker, R. H. (1998). Synthesis of β-ketophosphonates from Thioester Intermediates: A Stereocontrolled Route to the C29,C35 Fragment of the Halichondramides. Synlett, 1998(8), 828–830. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • Borges, C. S., et al. (2024). Understanding Synthesis Parameters for Thionation of Phosphonates Associated with the Chemical Weapons Convention through Principal Component Analysis. Journal of the Brazilian Chemical Society, 35, e20240050. [Link]

  • Wang, X.-L., et al. (2020). Synthesis of α,β-Unsaturated Phosphine Sulfides. Synthesis, 52(02), 141-149. [Link]

  • Zhu, Y., et al. (2023). Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. RSC Advances, 13(21), 14243-14247. [Link]

  • Morin, M. A., et al. (2020). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and Z-Boronic acid Pinacol Ester Synthesis. Organic Syntheses, 97, 217-233. [Link]

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  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]

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  • Golec, P., et al. (2014). Wittig- and Horner–Wadsworth–Emmons-Olefination Reactions with Stabilised and Semi-Stabilised Phosphoranes and Phosphonates under Non-Classical Conditions. Journal of Chemical Research, 38(8), 455-462. [Link]

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  • Le, T. B., et al. (2010). An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-α,β-unsaturated Esters. Molecules, 15(9), 5850-5859. [Link]

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A Comparative Guide to the Synthesis of α,β-Unsaturated Thioesters: An In-Depth Analysis of S-[(Diphenylphosphoryl)methyl] ethanethioate and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the α,β-unsaturated thioester motif is a valuable synthon, finding application in the construction of complex natural products and serving as a key reactive handle in various biochemical probes. The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone for the stereoselective synthesis of such alkenes. This guide provides a detailed technical analysis of a specific HWE reagent, S-[(Diphenylphosphoryl)methyl] ethanethioate, focusing on its inherent limitations and comparing its performance profile with alternative synthetic strategies. Our objective is to equip researchers with the critical information necessary to make informed decisions in reagent selection for the synthesis of α,β-unsaturated thioesters.

The Horner-Wadsworth-Emmons Approach: S-[(Diphenylphosphoryl)methyl] ethanethioate in Focus

The Horner-Wadsworth-Emmons reaction is a widely utilized olefination protocol that employs a phosphonate-stabilized carbanion to convert aldehydes or ketones into alkenes.[1][2] The reagent S-[(Diphenylphosphoryl)methyl] ethanethioate is designed to participate in this reaction, leading to the formation of α,β-unsaturated thioesters.

The general mechanism of the HWE reaction involves the deprotonation of the phosphonate at the α-carbon, generating a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of an aldehyde or ketone to form a tetrahedral intermediate, which subsequently collapses to an oxaphosphetane. The final step is the fragmentation of the oxaphosphetane to yield the desired alkene and a water-soluble phosphate byproduct, which simplifies purification compared to the traditional Wittig reaction.[3][4]

graph HWE_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

reagent [label="S-[(Diphenylphosphoryl)methyl]\nethanethioate"]; base [label="Base (e.g., NaH)", shape=ellipse, fillcolor="#FFFFFF"]; carbanion [label="Phosphonate Carbanion\n(Ylide)"]; aldehyde [label="Aldehyde/Ketone\n(R-CHO)"]; intermediate [label="Tetrahedral Intermediate"]; oxaphosphetane [label="Oxaphosphetane"]; product [label="α,β-Unsaturated Thioester\n(E-isomer favored)"]; byproduct [label="Water-soluble\nPhosphate Salt", shape=ellipse, fillcolor="#FFFFFF"];

reagent -> carbanion [label="Deprotonation"]; base -> carbanion; carbanion -> intermediate [label="Nucleophilic Attack"]; aldehyde -> intermediate; intermediate -> oxaphosphetane [label="Cyclization"]; oxaphosphetane -> product [label="Fragmentation"]; oxaphosphetane -> byproduct; }

Figure 1: General mechanism of the Horner-Wadsworth-Emmons reaction.

Limitations of S-[(Diphenylphosphoryl)methyl] ethanethioate

While the HWE reaction is a powerful tool, the specific structure of S-[(Diphenylphosphoryl)methyl] ethanethioate imposes several potential limitations that researchers must consider.

Stereoselectivity Control

The classical HWE reaction with stabilized phosphonates, such as the one , generally exhibits a strong preference for the formation of the thermodynamically more stable (E)-alkene.[2][3] This high E-selectivity, while often desirable, represents a significant limitation when the (Z)-isomer is the target molecule. Factors influencing the E/Z ratio include the structure of the aldehyde and the phosphonate, the nature of the cation used for deprotonation, and the reaction temperature.[3] Achieving high Z-selectivity with a diphenylphosphoryl-based reagent is challenging without significant modification of the reaction conditions or the reagent itself.

For instance, the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific base/crown ether combinations, is a well-established method for favoring Z-alkene formation.[3][5] The diphenylphosphoryl group in S-[(Diphenylphosphoryl)methyl] ethanethioate does not inherently promote Z-selectivity.

Reactivity and Substrate Scope

The reactivity of the phosphonate carbanion is influenced by the electronic nature of the substituents on the phosphorus atom and the α-carbon. The diphenylphosphoryl group is less electron-withdrawing than the dialkoxyphosphoryl groups typically found in HWE reagents. This can lead to a more reactive, less stabilized ylide. While this increased nucleophilicity can be advantageous for reactions with less reactive ketones, it can also lead to reduced stereoselectivity and potential side reactions.

Furthermore, steric hindrance can be a significant limitation. The bulky diphenylphosphoryl group, in combination with a sterically demanding aldehyde or ketone, can impede the initial nucleophilic attack, leading to lower yields or requiring harsher reaction conditions.[6] This is particularly relevant in the synthesis of highly substituted or complex molecules.

Potential for Side Reactions

The presence of the thioester functionality introduces the possibility of side reactions. Thioesters are susceptible to nucleophilic attack, and under the basic conditions of the HWE reaction, the phosphonate carbanion or other nucleophiles present in the reaction mixture could potentially react with the thioester carbonyl group. While the acidity of the α-proton is significantly higher, this remains a potential pathway for byproduct formation, especially with highly reactive ylides or under prolonged reaction times.

Alternative Strategies for the Synthesis of α,β-Unsaturated Thioesters

Given the limitations of S-[(Diphenylphosphoryl)methyl] ethanethioate, it is prudent to consider alternative synthetic methods. The Knoevenagel condensation, in particular, offers a versatile and efficient alternative.

The Knoevenagel Condensation Approach

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to form an α,β-unsaturated product.[7][8] For the synthesis of α,β-unsaturated thioesters, a malonic acid half-thioester can be employed as the active methylene component.[9]

graph Knoevenagel_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

maht [label="Malonic Acid\nHalf-Thioester"]; base [label="Weak Base\n(e.g., Piperidine)", shape=ellipse, fillcolor="#FFFFFF"]; enolate [label="Enolate"]; aldehyde [label="Aldehyde\n(R-CHO)"]; adduct [label="Aldol-type Adduct"]; product [label="α,β-Unsaturated Thioester"]; h2o [label="H₂O", shape=ellipse, fillcolor="#FFFFFF"]; co2 [label="CO₂", shape=ellipse, fillcolor="#FFFFFF"];

maht -> enolate [label="Deprotonation"]; base -> enolate; enolate -> adduct [label="Nucleophilic\nAddition"]; aldehyde -> adduct; adduct -> product [label="Dehydration &\nDecarboxylation"]; product -> h2o; product -> co2; }

Figure 2: General mechanism of the Knoevenagel condensation for α,β-unsaturated thioesters.

Advantages of the Knoevenagel Condensation:

  • Milder Reaction Conditions: Typically employs weaker bases (e.g., piperidine, pyridine) compared to the strong bases (e.g., NaH, n-BuLi) often required for HWE reactions. This enhances functional group tolerance.

  • Stereoselectivity: Often provides good to excellent E-selectivity, similar to the HWE reaction.

  • Operational Simplicity: The reaction can often be performed under simpler and safer conditions.

Performance Comparison: HWE vs. Knoevenagel

FeatureS-[(Diphenylphosphoryl)methyl] ethanethioate (HWE)Malonic Acid Half-Thioester (Knoevenagel)
Primary Product α,β-Unsaturated Thioesterα,β-Unsaturated Thioester
Stereoselectivity Predominantly (E)-isomerPredominantly (E)-isomer
Base Requirement Strong base (e.g., NaH, n-BuLi, LHMDS)Weak base (e.g., piperidine, pyridine)
Substrate Scope Good for aldehydes; can be limited by stericsBroad scope for aldehydes
Key Limitations Difficult to achieve (Z)-selectivity; steric hindranceMay require elevated temperatures; substrate-dependent yields
Byproducts Water-soluble phosphate saltsWater, Carbon Dioxide
Purification Generally straightforwardGenerally straightforward

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Reaction with S-[(Diphenylphosphoryl)methyl] ethanethioate (General Procedure)

Materials:

  • S-[(Diphenylphosphoryl)methyl] ethanethioate

  • Aldehyde or ketone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add S-[(Diphenylphosphoryl)methyl] ethanethioate (1.1 equiv).

  • Dissolve the phosphonate in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of the aldehyde or ketone (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction to stir at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Knoevenagel Condensation with a Malonic Acid Half-Thioester (General Procedure)

Materials:

  • Malonic acid half-thioester

  • Aldehyde

  • Piperidine

  • Pyridine (as solvent)

  • Toluene

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the malonic acid half-thioester (1.2 equiv) and the aldehyde (1.0 equiv).

  • Add toluene and pyridine as the solvent.

  • Add a catalytic amount of piperidine (0.1 equiv).

  • Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Continue refluxing until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Recommendations

S-[(Diphenylphosphoryl)methyl] ethanethioate is a viable reagent for the synthesis of (E)-α,β-unsaturated thioesters via the Horner-Wadsworth-Emmons reaction. However, its utility is constrained by inherent limitations, most notably the difficulty in achieving (Z)-stereoselectivity and potential steric hindrance with bulky substrates. For many applications, particularly those where mild conditions and operational simplicity are paramount, the Knoevenagel condensation using a malonic acid half-thioester presents a highly effective and often superior alternative.

Researchers should carefully consider the desired stereochemical outcome, the steric and electronic nature of their substrates, and the overall functional group tolerance required when selecting a method for the synthesis of α,β-unsaturated thioesters. For the synthesis of (E)-isomers from a broad range of aldehydes under mild conditions, the Knoevenagel condensation is a highly recommended starting point. The HWE approach with S-[(Diphenylphosphoryl)methyl] ethanethioate may be more suitable for specific substrates where its reactivity profile is advantageous, or when the Knoevenagel condensation proves ineffective.

graph decision_tree { graph [fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Desired Product:\nα,β-Unsaturated Thioester", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; stereo [label="Desired Stereoisomer?"]; e_isomer [label="(E)-isomer"]; z_isomer [label="(Z)-isomer"]; substrate [label="Substrate Sensitivity to\nStrong Base?"]; yes_sensitive [label="Yes"]; no_sensitive [label="No"]; knoevenagel [label="Knoevenagel Condensation", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; hwe [label="HWE with S-[(Diphenylphosphoryl)methyl]\nethanethioate", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; still_gennari [label="Still-Gennari HWE Modification", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

start -> stereo; stereo -> e_isomer [label="E"]; stereo -> z_isomer [label="Z"]; e_isomer -> substrate; substrate -> yes_sensitive [label="Yes"]; substrate -> no_sensitive [label="No"]; yes_sensitive -> knoevenagel; no_sensitive -> hwe; z_isomer -> still_gennari; }

Figure 3: Workflow for selecting a synthetic method for α,β-unsaturated thioesters.

References

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A Senior Application Scientist's Guide to α-Phosphoryl Thioester Reagents in Olefination Reactions: A Comparative Study Centered on S-[(Diphenylphosphoryl)methyl] ethanethioate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the stereoselective formation of carbon-carbon double bonds is a cornerstone of molecular construction. The Horner-Wadsworth-Emmons (HWE) reaction stands as a paramount tool for this purpose, offering distinct advantages over the classical Wittig reaction, notably the facile removal of the water-soluble phosphate byproduct and, often, superior stereocontrol.[1][2] The choice of the phosphonate reagent is the linchpin of this reaction, dictating yield, reactivity, and, most critically, the E/Z selectivity of the resulting alkene.

This guide provides an in-depth comparative analysis of S-[(Diphenylphosphoryl)methyl] ethanethioate and its conceptual analogs within the broader context of Horner-Wadsworth-Emmons reagents. While direct, side-by-side experimental data for S-[(Diphenylphosphoryl)methyl] ethanethioate is not extensively reported in the literature, we can, with a high degree of confidence, extrapolate its performance based on the well-established principles of the HWE reaction. This guide will therefore serve as a predictive and instructive manual for researchers looking to employ this class of reagents and to understand their place within the arsenal of modern olefination tools.

We will delve into the synthesis of these reagents, their anticipated reactivity profiles, and a comparative analysis with other commonly employed phosphonates. Detailed experimental protocols and visual guides to the underlying mechanistic principles are provided to ensure both theoretical understanding and practical applicability.

The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview

The Horner-Wadsworth-Emmons reaction involves the nucleophilic addition of a phosphonate-stabilized carbanion to an aldehyde or ketone, followed by elimination to form an alkene.[1] The stereochemical outcome of the reaction is determined by a complex interplay of factors including the structure of the phosphonate reagent, the nature of the base and counterion, the solvent, and the reaction temperature.

The generally accepted mechanism proceeds as follows:

  • Deprotonation: A base abstracts the acidic proton alpha to the phosphoryl and electron-withdrawing groups, generating a phosphonate carbanion.

  • Nucleophilic Addition: The carbanion adds to the carbonyl carbon of the aldehyde or ketone, forming two diastereomeric tetrahedral intermediates.

  • Oxaphosphetane Formation and Elimination: The tetrahedral intermediates cyclize to form four-membered oxaphosphetane intermediates, which then collapse in a syn-elimination to yield the alkene and a phosphate byproduct.

The reversibility of the initial addition and the relative rates of elimination of the diastereomeric intermediates are key to determining the final E/Z ratio of the alkene product.

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Elimination Reagent R-CH(P(O)(OPh)2)-S(O)R' Carbanion [R-C-(P(O)(OPh)2)-S(O)R']⁻ Reagent->Carbanion + Base Base Base Intermediate Tetrahedral Intermediate Carbanion->Intermediate + R''CHO Aldehyde R''CHO Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Alkene R-CH=CH-R'' Oxaphosphetane->Alkene Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct

Figure 1: Generalized workflow of the Horner-Wadsworth-Emmons reaction.

Synthesis of α-Phosphoryl Thioester Reagents

The synthesis of S-[(Diphenylphosphoryl)methyl] ethanethioate and its analogs typically involves a Michaelis-Arbuzov or Michaelis-Becker type reaction. The general approach is the reaction of a trialkyl or triaryl phosphite with an α-halo thioester.

Protocol 1: Synthesis of S-[(Diphenylphosphoryl)methyl] ethanethioate via Michaelis-Arbuzov Reaction

This protocol describes a general procedure for the synthesis of the title compound.

Materials:

  • S-(2-chloroacetyl)thioacetate

  • Triphenyl phosphite

  • Toluene (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add equimolar amounts of S-(2-chloroacetyl)thioacetate and triphenyl phosphite in anhydrous toluene.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure S-[(Diphenylphosphoryl)methyl] ethanethioate.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Michaelis-Arbuzov reaction is sensitive to moisture, which can hydrolyze the phosphite starting material and the product.

  • Inert Atmosphere: Prevents oxidation of the phosphite.

  • Reflux Temperature: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Comparative Performance Analysis of Phosphonate Reagents

The true utility of a Horner-Wadsworth-Emmons reagent lies in its ability to predictably deliver a desired alkene isomer. The structure of the phosphonate reagent is the most critical factor influencing this outcome.

S-[(Diphenylphosphoryl)methyl] ethanethioate: A Profile

The S-[(Diphenylphosphoryl)methyl] ethanethioate reagent possesses two key structural features that are expected to influence its reactivity in the HWE reaction:

  • The Diphenylphosphoryl Group: Compared to the more common dialkylphosphoryl groups (e.g., diethylphosphoryl), the phenyl groups are more electron-withdrawing. This increased electron-withdrawing character is expected to increase the acidity of the α-proton, facilitating deprotonation. Furthermore, the steric bulk of the diphenylphosphoryl group can influence the stereochemical course of the reaction.

  • The Ethanethioate Group: The thioester moiety is a potent electron-withdrawing group, further increasing the acidity of the α-proton and stabilizing the resulting carbanion. This stabilization generally favors the formation of the thermodynamically more stable (E)-alkene.[3]

Expected Performance:

Based on these structural features, S-[(Diphenylphosphoryl)methyl] ethanethioate is predicted to be a highly reactive HWE reagent that will strongly favor the formation of (E)-alkenes, particularly with unhindered aldehydes. The combination of two strong electron-withdrawing groups (diphenylphosphoryl and ethanethioate) on the α-carbon will lead to a highly stabilized carbanion.

Comparison with Alternative Phosphonate Reagents

To provide a comprehensive understanding of the utility of S-[(Diphenylphosphoryl)methyl] ethanethioate, it is essential to compare its predicted performance with that of other commonly used HWE reagents.

Reagent ClassExample ReagentKey Structural FeatureExpected Predominant Alkene IsomerReactivity Profile
α-Phosphoryl Thioesters S-[(Diphenylphosphoryl)methyl] ethanethioateStrong electron-withdrawing thioester and diphenylphosphoryl groups.(E)-alkene High reactivity, suitable for a wide range of aldehydes and ketones.
Standard Stabilized Phosphonates Triethyl phosphonoacetateEster group as the stabilizing moiety.(E)-alkene Good reactivity with aldehydes, less reactive with ketones.[3]
Still-Gennari Reagents Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonateElectron-withdrawing trifluoroethyl groups on the phosphorus.(Z)-alkene High Z-selectivity, particularly with KHMDS and 18-crown-6.[1]
Ando-type Reagents Ethyl (diarylphosphono)acetatesAryl groups on the phosphorus.(Z)-alkene High Z-selectivity, with selectivity tunable by modifying the aryl groups.[4]

Table 1: Comparative overview of different classes of Horner-Wadsworth-Emmons reagents.

Reagent_Comparison cluster_E_Selective Predominantly (E)-Alkene Formation cluster_Z_Selective Predominantly (Z)-Alkene Formation HWE_Reagents Horner-Wadsworth-Emmons Reagents Alpha_Phosphoryl_Thioesters α-Phosphoryl Thioesters (e.g., S-[(Diphenylphosphoryl)methyl] ethanethioate) HWE_Reagents->Alpha_Phosphoryl_Thioesters Standard_Stabilized Standard Stabilized Phosphonates (e.g., Triethyl phosphonoacetate) HWE_Reagents->Standard_Stabilized Still_Gennari Still-Gennari Reagents (e.g., Bis(trifluoroethyl)phosphonates) HWE_Reagents->Still_Gennari Ando_Type Ando-type Reagents (e.g., Diarylphosphonoacetates) HWE_Reagents->Ando_Type

Figure 2: Classification of HWE reagents based on stereochemical outcome.

Experimental Protocols for Horner-Wadsworth-Emmons Reactions

The following protocols provide detailed, step-by-step methodologies for conducting HWE reactions with different classes of reagents to achieve either (E)- or (Z)-alkene selectivity.

Protocol 2: (E)-Selective Olefination using a Standard Phosphonate Reagent

This protocol is suitable for reagents like triethyl phosphonoacetate and is expected to be applicable to S-[(Diphenylphosphoryl)methyl] ethanethioate.

Materials:

  • Phosphonate reagent (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Aldehyde or ketone (1.0 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the NaH dispersion.

  • Wash the NaH with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, decanting the hexanes carefully each time.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the phosphonate reagent in anhydrous THF to the NaH suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the resulting solution to 0 °C and add a solution of the aldehyde or ketone in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: (Z)-Selective Olefination using Still-Gennari Conditions

This protocol is designed for Z-selective reagents like bis(2,2,2-trifluoroethyl) phosphonates.[1]

Materials:

  • Bis(2,2,2-trifluoroethyl) phosphonate reagent (1.0 equiv)

  • Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M solution in THF (1.05 equiv)

  • 18-crown-6 (1.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Aldehyde (1.0 equiv)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of the phosphonate reagent and 18-crown-6 in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the KHMDS solution dropwise to the phosphonate solution.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of the aldehyde in anhydrous THF dropwise.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

S-[(Diphenylphosphoryl)methyl] ethanethioate and its class of α-phosphoryl thioester analogs represent a potent, albeit less explored, category of Horner-Wadsworth-Emmons reagents. Based on fundamental principles of physical organic chemistry, these reagents are predicted to be highly reactive and to exhibit strong (E)-selectivity in olefination reactions. Their synthesis is readily achievable through established methodologies such as the Michaelis-Arbuzov reaction.

This guide has provided a framework for understanding and utilizing these reagents by drawing comparisons with well-established classes of HWE reagents. The provided protocols offer a starting point for the practical application of these compounds in organic synthesis.

Future experimental work should focus on the direct comparative analysis of S-[(Diphenylphosphoryl)methyl] ethanethioate with other (E)-selective reagents to quantify its reactivity and selectivity across a range of aldehyde and ketone substrates. Such studies will be invaluable in solidifying the position of this class of reagents in the synthetic chemist's toolkit.

References

  • Boutagy, J., & Thomas, R. (1974). Olefin synthesis with organic phosphonate carbanions. Chemical Reviews, 74(1), 87-99.
  • Wadsworth, W. S., Jr. (1977). Synthetic Applications of Phosphoryl-Stabilized Anions. Organic Reactions, 25, 73-253.
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927.
  • Kelly, S. E. (1991). The Horner-Wadsworth-Emmons Reaction. In Comprehensive Organic Synthesis (Vol. 1, pp. 729-817). Pergamon.
  • Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408.
  • Ando, K. (1997). Highly selective synthesis of Z-unsaturated esters by using new Horner-Emmons reagents, ethyl (diarylphosphono)acetates. The Journal of Organic Chemistry, 62(7), 1934-1939.
  • Horner, L., Hoffmann, H., Wippel, H. G., & Klahre, G. (1959). Phosphororganische Verbindungen, XII. Darstellung und Reaktionen von Phosphinoxiden mit einer α-ständigen Carbonyl- oder Carboxylgruppe. Chemische Berichte, 92(10), 2499-2505.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of S-[(Diphenylphosphoryl)methyl] ethanethioate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of a safe and ethical laboratory environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of S-[(Diphenylphosphoryl)methyl] ethanethioate, a compound featuring both an organophosphorus and a thioester functional group. By understanding the inherent chemical properties and potential hazards, laboratory personnel can implement disposal procedures that ensure personal safety and environmental protection.

This document moves beyond a simple checklist, offering a detailed rationale for each procedural step. The protocols described herein are designed to be self-validating systems, grounded in established principles of chemical safety and hazardous waste management.

PART 1: Core Directive - Understanding the Compound

Given the absence of specific toxicity data, a precautionary approach is paramount. All handling and disposal operations should be conducted under the assumption that the compound is toxic if ingested, inhaled, or absorbed through the skin.

PART 2: Scientific Integrity & Logic - A Three-Pillar Approach to Disposal

The disposal of S-[(Diphenylphosphoryl)methyl] ethanethioate can be approached through three main pillars: Immediate Safety Protocols, Waste Characterization and Segregation, and Final Disposal. This structured approach ensures that all safety and regulatory aspects are addressed systematically.

Pillar 1: Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before any handling or disposal of S-[(Diphenylphosphoryl)methyl] ethanethioate, a thorough risk assessment must be conducted. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[3][4]

  • Body Protection: A flame-retardant laboratory coat.[2]

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[2]

An emergency eyewash station and safety shower must be readily accessible.[2] A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) should also be available.

Pillar 2: Waste Characterization and Segregation

Proper characterization and segregation of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.

Waste Identification: All waste containing S-[(Diphenylphosphoryl)methyl] ethanethioate must be classified as hazardous waste.[5]

Containerization:

  • Use only compatible, leak-proof containers clearly labeled as "Hazardous Waste."[2]

  • The label must include the full chemical name: "S-[(Diphenylphosphoryl)methyl] ethanethioate," the approximate concentration and quantity, and relevant hazard pictograms (e.g., toxic).

Segregation:

  • Solid Waste: Unused or expired S-[(Diphenylphosphoryl)methyl] ethanethioate, as well as contaminated consumables (e.g., weighing paper, gloves, pipette tips), should be collected in a designated, sealed container for solid hazardous waste.

  • Liquid Waste: Solutions containing S-[(Diphenylphosphoryl)methyl] ethanethioate should be collected in a separate, sealed container for liquid hazardous waste. Do not mix this waste stream with other incompatible chemical wastes.[2]

  • Sharps Waste: Needles or other sharps contaminated with the compound should be disposed of in a designated sharps container.

Pillar 3: Final Disposal Methodologies

There are two primary routes for the final disposal of S-[(Diphenylphosphoryl)methyl] ethanethioate: collection by a licensed hazardous waste contractor and in-lab chemical degradation for small quantities.

This is the most straightforward and often the safest method for the disposal of S-[(Diphenylphosphoryl)methyl] ethanethioate.

Procedure:

  • Collection: Ensure all waste is properly segregated and containerized as described in Pillar 2.

  • Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for collection by a licensed hazardous waste disposal company.[6]

For experienced personnel and with appropriate safety measures, chemical hydrolysis can be an effective method for degrading small quantities of S-[(Diphenylphosphoryl)methyl] ethanethioate into potentially less hazardous materials. Organophosphorus thioesters can be hydrolyzed under acidic or basic conditions. Alkaline hydrolysis is generally faster. The expected hydrolysis products are diphenylphosphinic acid and ethanethioic acid.

WARNING: This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE. The reaction may generate heat and potentially hazardous byproducts.

Experimental Protocol: Alkaline Hydrolysis

  • Preparation: In a properly sized round-bottom flask equipped with a magnetic stir bar, dissolve the S-[(Diphenylphosphoryl)methyl] ethanethioate waste in a suitable solvent (e.g., ethanol or isopropanol) to ensure homogeneity.

  • Reaction Setup: Place the flask in an ice bath to control the initial reaction temperature.

  • Addition of Base: Slowly add a stoichiometric excess (e.g., 2-3 equivalents) of a 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution to the stirring mixture.

  • Reaction: After the initial addition, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC, LC-MS) if feasible. If the reaction is slow, gentle heating may be required.

  • Neutralization: Once the reaction is complete, cool the mixture in an ice bath and slowly neutralize it with a 1 M hydrochloric acid (HCl) solution. Monitor the pH with litmus paper or a pH meter.

  • Disposal of Hydrolysate: The resulting neutralized solution, containing diphenylphosphinic acid, sodium chloride, and sodium ethanethioate, should be collected as aqueous hazardous waste and disposed of through your institution's EHS office.

PART 3: Visualization & Formatting

Quantitative Data Summary
ParameterValue/InformationSource
Chemical NameS-[(Diphenylphosphoryl)methyl] ethanethioateN/A
Synonyms1-(Diphenylphosphino)methanethiol S-Acetate, Ethanethioic Acid S-[(Diphenylphosphino)methyl] Ester[7]
Chemical FormulaC15H15O2PSN/A
Molecular Weight290.31 g/mol N/A
AppearanceSolidN/A
Known HazardsAssumed toxic. Organophosphorus compounds can be neurotoxic.[1]
Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_disposal Final Disposal PPE Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat - Work in Fume Hood Solid_Waste Solid Waste (Unused chemical, contaminated items) PPE->Solid_Waste Liquid_Waste Liquid Waste (Solutions containing the compound) PPE->Liquid_Waste Spill_Kit Ensure Spill Kit is Accessible Segregate Segregate into Labeled, Compatible Containers Solid_Waste->Segregate Liquid_Waste->Segregate Contractor Licensed Hazardous Waste Contractor (Recommended) Segregate->Contractor Hydrolysis In-Lab Alkaline Hydrolysis (Small Quantities, Trained Personnel) Segregate->Hydrolysis Neutralize Neutralize Hydrolyzed Waste Hydrolysis->Neutralize Aqueous_Waste Dispose of as Aqueous Hazardous Waste Neutralize->Aqueous_Waste Aqueous_Waste->Contractor

Caption: Disposal workflow for S-[(Diphenylphosphoryl)methyl] ethanethioate.

Chemical Hydrolysis Pathway

HydrolysisPathway reactant S-[(Diphenylphosphoryl)methyl] ethanethioate C15H15O2PS products products reactant->products Alkaline Hydrolysis reagents + 2 NaOH (aq)

Sources

A Senior Application Scientist's Guide to Handling S-[(Diphenylphosphoryl)methyl] ethanethioate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work fundamentally relies on the precise and safe handling of novel chemical entities. S-[(Diphenylphosphoryl)methyl] ethanethioate, a compound combining an organophosphorus core with a thioester group, requires a nuanced approach to laboratory safety. Its structure suggests potential for high biological activity and specific handling challenges, including neurotoxicity associated with organophosphates and the malodorous nature of sulfur-containing compounds.

This guide moves beyond generic safety data sheets to provide a practical, in-depth operational plan. It is designed to empower you with the causal understanding behind each procedural step, ensuring that safety becomes an intuitive and integral part of your workflow. By treating every protocol as a self-validating system, we build a culture of safety that protects both the researcher and the integrity of the research.

Immediate Safety Profile

Hazard Parameter Inferred Risk & Rationale
Acute Toxicity (Oral, Dermal, Inhalation) High. Assumed to be potentially fatal. Organophosphorus compounds can be highly toxic.[3][4] The primary risk is acetylcholinesterase inhibition, leading to neurological effects.[2]
Skin Contact Hazardous. Potential for systemic toxicity through dermal absorption.[3] Organophosphates can penetrate the skin, and direct contact must be avoided.[1]
Eye Contact Severe Irritant. Expected to cause serious eye irritation or damage.[4] Immediate and thorough rinsing is critical upon exposure.[5]
Reactivity Stable. No specific reactivity hazards are known, but it should be kept away from strong oxidizing agents. Thermal decomposition may release hazardous vapors.[3]
Odor High. The thioester/thiol moiety suggests a powerful and unpleasant odor.[6] All handling must be performed in a certified chemical fume hood to contain vapors.

Core Directive: Required Personal Protective Equipment (PPE)

The selection of PPE is your primary barrier against exposure. Given the compound's presumed high toxicity, a comprehensive PPE strategy is mandatory.[5] This is not merely a checklist but a system designed to prevent all routes of exposure.

  • Hand Protection : Double-gloving is required. Use two pairs of chemical-resistant nitrile or neoprene gloves.[1][5] The rationale for double-gloving is to provide a backup barrier in case of an un-noticed puncture or degradation of the outer glove. Inspect gloves for any signs of damage before each use.[7]

  • Eye and Face Protection : At a minimum, chemical safety goggles with side shields are necessary.[5] However, due to the risk of splashes when handling solutions, a full-face shield worn over safety goggles is the authoritative recommendation.[8]

  • Body Protection : A flame-retardant laboratory coat is essential.[9] For procedures with a higher risk of splashes or aerosol generation, such as transfers of larger quantities or solution preparation, a chemically impervious apron or suit should be worn over the lab coat.[10] All protective clothing must be removed before leaving the laboratory area.[7]

  • Respiratory Protection : All handling of S-[(Diphenylphosphoryl)methyl] ethanethioate, including weighing solids and preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][11] The sash should be kept as low as practicable. If there is any potential for the ventilation system to fail or for exposure limits to be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.[3][8]

Operational Workflow for Safe Handling

This workflow is designed as a closed-loop system to contain the chemical from receipt to disposal. Each step is a critical control point.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Decontamination P1 Verify Fume Hood Certification & Airflow P2 Assemble All Materials (Chemical, Glassware, Waste Containers) P1->P2 P3 Don Full, Inspected PPE (Double Gloves, Goggles, Face Shield, Lab Coat) P2->P3 H1 Weigh Solid Compound (Use anti-static weigh boat) P3->H1 Begin Work H2 Prepare Solution (Add solid to solvent slowly) H1->H2 H3 Perform Reaction/Application (Keep sash low) H2->H3 C1 Quench/Neutralize Reaction (If applicable, following validated protocol) H3->C1 End Experiment C2 Segregate & Seal Waste (Liquids, Solids, Sharps) C1->C2 C3 Decontaminate Glassware & Surfaces (Using appropriate bleach or peroxide solution) C2->C3 C4 Doff PPE in Order (Outer gloves first, then face shield, etc.) C3->C4 C5 Wash Hands Thoroughly (Final critical step) C4->C5

Caption: Step-by-step workflow for handling S-[(Diphenylphosphoryl)methyl] ethanethioate.

Step-by-Step Methodology
  • Preparation :

    • Verify Engineering Controls : Before starting, confirm that the chemical fume hood has a current certification and that the airflow monitor indicates it is functioning correctly.

    • Assemble Materials : Bring all necessary items—the chemical container, spatulas, glassware, solvents, and clearly labeled waste containers—into the fume hood before opening the chemical.[12] This minimizes the time the container is open and reduces traffic in and out of the hood.

    • Don PPE : Put on all required PPE as described above. Pay close attention to ensuring a proper fit and checking for any defects.[7]

  • Handling (Inside the Fume Hood) :

    • Weighing : When weighing the solid, use an anti-static weigh boat or paper to prevent dispersal of the powder. Perform this task deep within the fume hood to ensure any airborne particles are captured.

    • Solution Preparation : When preparing solutions, add the solid compound slowly to the solvent to avoid splashing. Never pour solvent directly onto the solid in a way that could create dust.[13]

    • Execution : Keep all apparatus at least 6 inches from the sash plane to ensure effective containment.[11]

  • Post-Handling & Decontamination :

      • Liquid Waste : Collect in a dedicated, sealed, and clearly labeled hazardous waste container.[14]

      • Solid Waste : All contaminated disposables (e.g., gloves, weigh boats, pipette tips, paper towels) must be placed into a sealable plastic bag. This bag should then be placed inside a dedicated solid hazardous waste container.[6] This double-containment strategy is crucial for managing the potent odor and toxicity.

    • Glassware Decontamination : Glassware that has been in contact with the compound should be decontaminated before it leaves the fume hood. Rinse it with a suitable solvent to remove residue, collecting the rinsate as hazardous waste. Then, immerse the glassware in a bleach solution or an appropriate oxidizing agent for at least 24 hours to neutralize residual thiol and organophosphorus compounds.[6]

    • Surface Decontamination : Wipe down the interior surfaces of the fume hood with a suitable solvent and then wash with soap and water.

    • Doffing PPE : Remove PPE slowly and deliberately to avoid cross-contamination. Remove the outer pair of gloves first. Then remove the face shield and lab coat. The inner gloves should be the last item removed, followed by immediate and thorough hand washing.[1]

Spill & Emergency Protocol

In Case of Skin Contact:

  • Immediately move to the nearest safety shower or drench hose.

  • Remove all contaminated clothing while flushing the affected area with copious amounts of soap and water for at least 15 minutes.[5]

  • Seek immediate medical attention. Inform medical personnel that the exposure involves a potent organophosphorus compound.[3] Consider all contaminated clothing as hazardous waste and bag it for disposal.[1]

In Case of Eye Contact:

  • Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[5]

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

In Case of Spill:

  • Evacuate all non-essential personnel from the area.

  • If the spill is contained within the fume hood, use a spill kit with a non-combustible absorbent material like sand or vermiculite (do not use combustible paper towels).[9]

  • Place the absorbent material into a sealable bag, which is then placed in the solid hazardous waste container.

  • Decontaminate the area as described above. For larger spills, or any spill outside of a fume hood, evacuate the lab immediately and contact your institution's Environmental Health and Safety (EHS) department.[4]

Waste Disposal Plan

Improper disposal of organophosphorus compounds can lead to significant environmental contamination and health risks.[9] A stringent and compliant waste management plan is therefore essential.

  • Waste Segregation : It is imperative to segregate waste streams. Do not mix waste containing S-[(Diphenylphosphoryl)methyl] ethanethioate with other chemical waste unless explicitly permitted by your institution's EHS plan.[5][9]

  • Containerization :

    • Liquid Waste : Use robust, leak-proof containers compatible with the solvents used. The container must be clearly labeled with "Hazardous Waste," the full chemical name, and all associated hazard symbols (e.g., Toxic).[12]

    • Solid Waste : Use a wide-mouth container lined with a heavy-duty plastic bag. All contaminated disposables must be collected here. Once full, the bag should be sealed before the container is closed.[6]

  • Final Disposal : All waste must be disposed of through your institution's licensed hazardous waste management program.[3][15] Never pour this chemical down the drain or place it in the regular trash.[13][15]

By adhering to this comprehensive guide, you are not only ensuring your personal safety but also contributing to a responsible and ethical research environment. The principles of containment, informed caution, and meticulous procedure are your greatest assets when handling powerful and poorly characterized molecules.

References

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